Diphenylcarbazone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Semicarbazones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-anilino-3-phenyliminourea | |
|---|---|---|
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InChI |
InChI=1S/C13H12N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWAHZCOKGWUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060225 | |
| Record name | 1,5-Diphenylcarbazone | |
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Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-red solid; [Merck Index] Orange powder; [MSDSonline] | |
| Record name | Diphenylcarbazone | |
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CAS No. |
538-62-5, 119295-40-8, 119295-41-9 | |
| Record name | Diphenylcarbazone | |
| Source | CAS Common Chemistry | |
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| Record name | Diphenylcarbazone | |
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| Record name | Diphenylcarbazone, (Z)- | |
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| Record name | Diphenylcarbazone | |
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| Record name | Diazenecarboxylic acid, 2-phenyl-, 2-phenylhydrazide | |
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| Record name | 1,5-Diphenylcarbazone | |
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| Record name | 1,5-diphenylcarbazone | |
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| Record name | DIPHENYLCARBAZONE, (Z)- | |
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| Record name | DIPHENYLCARBAZONE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Diphenylcarbazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylcarbazone (C₁₃H₁₂N₄O) is an organic compound widely utilized in analytical chemistry as an indicator for mercurimetric titrations and as a chromogenic reagent for the spectrophotometric determination of various metal ions, most notably mercury. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its structure, solubility, and spectral characteristics. Detailed experimental protocols for its synthesis, property determination, and analytical applications are presented to facilitate its effective use in a laboratory setting. Furthermore, this guide visualizes key processes involving this compound, such as its tautomeric equilibrium and its application in analytical workflows, through Graphviz diagrams.
Chemical Properties
This compound, systematically named 1,5-diphenylcarbazone (B7855421), is a derivative of carbazone. Its chemical reactivity is largely dictated by the presence of the azo (-N=N-) and hydrazone (-NH-N=C<) functional groups, which are involved in its characteristic color-forming reactions with metal ions.
1.1. Structure and Tautomerism
This compound exists in a tautomeric equilibrium between its keto and enol forms.[1] The enol form is capable of deprotonation to form a resonance-stabilized anion, which is crucial for its ability to chelate with metal ions. This equilibrium is influenced by the solvent's polarity.[2][3]
1.2. Complexation with Metal Ions
The deprotonated enol form of this compound acts as a bidentate ligand, forming intensely colored complexes with various metal ions, including mercury(II), chromium(III), and copper(II).[4][5] The formation of a violet-blue complex with excess mercuric ions is the basis for its use as an indicator in mercurimetry.[6][7] The reaction with mercury(II) ions is highly sensitive, allowing for the spectrophotometric determination of mercury at trace levels.[8]
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₄O |
| Molecular Weight | 240.26 g/mol [9] |
| Appearance | Orange to yellow-orange crystalline powder or needles[4] |
| Melting Point | 153-158 °C (with decomposition) |
| Boiling Point | Not available |
| Solubility | Insoluble in water; soluble in ethanol, acetone, chloroform, and benzene[4][5] |
| pKa (predicted) | 9.83 ± 0.43 |
| UV-Vis λmax (Hg²⁺ complex) | ~540 nm[8] |
Spectral Properties
3.1. UV-Visible Spectroscopy
In solution, this compound exhibits characteristic absorption in the UV-visible region. Upon complexation with metal ions, a significant bathochromic shift is observed. The this compound-mercury(II) complex, for instance, has a maximum absorbance at approximately 540 nm, which allows for its quantitative determination.[8]
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ due to hydrogen bonding.[10]
-
C=O stretching (keto form): A strong absorption band around 1670-1700 cm⁻¹.[10]
-
C=N and N=N stretching: Bands in the 1500-1650 cm⁻¹ region.
-
Aromatic C-H and C=C stretching: Multiple bands characteristic of the phenyl rings.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would show signals corresponding to the aromatic protons and carbons of the two phenyl rings, as well as signals for the N-H protons. The exact chemical shifts and coupling constants are dependent on the solvent and the predominant tautomeric form.
Experimental Protocols
4.1. Synthesis of this compound
This compound is typically synthesized by the oxidation of 1,5-diphenylcarbazide (B1670730).[11]
Objective: To synthesize 1,5-diphenylcarbazone from 1,5-diphenylcarbazide.
Materials:
-
1,5-diphenylcarbazide
-
Ethanol
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Nitric acid (3M) or glacial acetic acid
-
Beakers, Erlenmeyer flasks, separatory funnel, Büchner funnel, and filter paper
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve a known quantity of crude 1,5-diphenylcarbazide (which may be a mixture with this compound) in warm ethanol.
-
Prepare an aqueous solution of sodium carbonate and add it to the ethanolic solution of the starting material.
-
Cool the alkaline solution and extract it multiple times with diethyl ether to remove unreacted diphenylcarbazide. Discard the ether layers.
-
Acidify the remaining aqueous alkaline solution with 3M nitric acid or glacial acetic acid until the precipitation of this compound is complete.
-
Collect the orange-red precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water and air-dry it.
-
Store the purified this compound in a dark container to prevent photochemical degradation.
4.2. Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of a solid organic compound.[12][13][14][15]
Materials:
-
Dry, powdered sample of this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or Thiele tube with a high-boiling point liquid (e.g., mineral oil)
-
Thermometer
Procedure:
-
Load a small amount of the dry, powdered this compound into the open end of a capillary tube to a height of 2-3 mm.
-
Pack the sample into the sealed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[13]
-
Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer in a Thiele tube setup.[14]
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
-
Repeat the determination with a fresh sample to ensure accuracy.
4.3. Spectrophotometric Determination of Mercury(II)
Objective: To determine the concentration of mercury(II) ions in an aqueous sample using this compound.[8]
Materials:
-
Standard solution of mercury(II)
-
This compound solution (e.g., 0.001 M in ethanol)
-
Nitric acid (for pH adjustment)
-
UV-Vis spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of mercury(II) of known concentrations in volumetric flasks.
-
To each standard, add a specific volume of the this compound solution and adjust the pH to the optimal range (typically 2.5-4) using nitric acid.[8]
-
Allow the color to develop for a consistent period (e.g., 15 minutes).[8]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (~540 nm) against a reagent blank.
-
Plot a calibration curve of absorbance versus mercury(II) concentration.
-
-
Analysis of Unknown Sample:
-
Take a known volume of the sample containing an unknown concentration of mercury(II).
-
Treat the sample in the same manner as the standards (add this compound solution, adjust pH, and allow for color development).
-
Measure the absorbance of the sample solution at ~540 nm.
-
Determine the concentration of mercury(II) in the sample by interpolating its absorbance on the calibration curve.
-
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is an irritant to the eyes, skin, and respiratory system. In case of contact, flush the affected area with plenty of water. Store in a cool, dry, and well-ventilated area away from sources of ignition and light.
Conclusion
This compound is a versatile organic compound with well-defined chemical and physical properties that make it an invaluable reagent in analytical chemistry. Its ability to form intensely colored complexes with metal ions, particularly mercury, allows for sensitive and accurate quantitative analysis. The experimental protocols provided in this guide offer a practical framework for the synthesis, characterization, and application of this compound in a research or industrial laboratory setting. A thorough understanding of its properties and adherence to proper handling procedures are essential for its effective and safe utilization.
References
- 1. rubingroup.org [rubingroup.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS 538-62-5: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nemi.gov [nemi.gov]
- 7. scribd.com [scribd.com]
- 8. sibran.ru [sibran.ru]
- 9. This compound, 25 g, CAS No. 538-62-5 | Metal Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 10. researchgate.net [researchgate.net]
- 11. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. westlab.com [westlab.com]
An In-depth Technical Guide to Diphenylcarbazone: Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diphenylcarbazone, a versatile chemical compound widely utilized in analytical chemistry. It details its molecular structure, chemical formula, physicochemical properties, and core applications, with a focus on its role as a sensitive reagent for the determination of various metal ions.
Molecular Structure and Chemical Formula
This compound, systematically named 1-anilino-3-phenyliminourea, is an organic compound belonging to the carbazone group.[1] It is characterized by two phenyl groups attached to a carbazone moiety.[2] The presence of the hydrazone functional group is central to its reactivity, particularly its ability to form stable, colored complexes with metal ions.[2]
The molecular formula for this compound is C₁₃H₁₂N₄O .[1][2][3][4][5]
Structural Formula:
Caption: Reaction pathway for the detection of Cr(VI) using diphenylcarbazide.
Caption: Experimental workflow for spectrophotometric metal ion determination.
References
An In-depth Technical Guide to the Synthesis of 1,5-Diphenylcarbazone for Researchers and Drug Development Professionals
Introduction
1,5-Diphenylcarbazone (B7855421) is a versatile chemical compound widely utilized in analytical chemistry as a sensitive indicator for the quantification of various metal ions, most notably chromium and mercury. Its ability to form distinctly colored complexes with these metals makes it an invaluable reagent in environmental monitoring, clinical diagnostics, and industrial quality control. In the realm of drug development, derivatives of 1,5-diphenylcarbazone are explored for their potential therapeutic properties. This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,5-diphenylcarbazone, offering detailed experimental protocols, comparative data, and workflow diagrams to aid researchers and scientists in its preparation.
Core Synthesis Pathway: From Phenylhydrazine (B124118) to 1,5-Diphenylcarbazone
The most prevalent and historically significant method for synthesizing 1,5-diphenylcarbazone involves a two-step process. The initial step is the synthesis of the precursor molecule, 1,5-diphenylcarbazide (B1670730), which is then subsequently oxidized to yield the final product, 1,5-diphenylcarbazone.
Step 1: Synthesis of 1,5-Diphenylcarbazide
The classical and most widely adopted method for the preparation of 1,5-diphenylcarbazide is the condensation reaction between phenylhydrazine and urea (B33335).[1] This reaction proceeds via a nucleophilic attack of phenylhydrazine on the carbonyl carbon of urea, followed by the elimination of ammonia.[1]
Reaction Scheme: Phenylhydrazine and Urea to 1,5-Diphenylcarbazide
Caption: Synthesis of 1,5-Diphenylcarbazide from Phenylhydrazine and Urea.
Step 2: Oxidation of 1,5-Diphenylcarbazide to 1,5-Diphenylcarbazone
1,5-Diphenylcarbazide can be readily oxidized to 1,5-diphenylcarbazone.[2] This oxidation can be achieved through various methods, including exposure to atmospheric oxygen and light, or more controllably, through the use of chemical oxidizing agents.[2][3] In the context of its use as an indicator, for instance in the detection of hexavalent chromium (Cr(VI)), the oxidation is a key part of the reaction mechanism where Cr(VI) is reduced to Cr(III) as it oxidizes the diphenylcarbazide to diphenylcarbazone.[4][5] The resulting 1,5-diphenylcarbazone then forms a colored complex with the Cr(III) ions.[4]
Reaction Scheme: Oxidation to 1,5-Diphenylcarbazone
Caption: Oxidation of 1,5-Diphenylcarbazide to 1,5-Diphenylcarbazone.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of 1,5-diphenylcarbazide and its subsequent oxidation to 1,5-diphenylcarbazone.
Protocol 1: Synthesis of 1,5-Diphenylcarbazide
This protocol is based on the classical reaction of phenylhydrazine and urea.
Materials and Equipment:
-
Phenylhydrazine
-
Urea
-
Xylene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, combine phenylhydrazine and urea in a 2:1 molar ratio.
-
Add a suitable volume of xylene to the flask to act as a solvent.
-
Heat the mixture to reflux with continuous stirring. The reaction is typically maintained at reflux for an extended period, around 32 hours, to ensure completion.[1]
-
After the reflux period, allow the reaction mixture to cool to room temperature and then let it stand overnight.[1]
-
The crude 1,5-diphenylcarbazide will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
For purification, recrystallize the crude 1,5-diphenylcarbazide from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. The expected yield of the pure white crystalline product is high, potentially reaching up to 96%.[2]
Protocol 2: Oxidation of 1,5-Diphenylcarbazide to 1,5-Diphenylcarbazone
This protocol describes a controlled chemical oxidation of 1,5-diphenylcarbazide.
Materials and Equipment:
-
1,5-Diphenylcarbazide
-
Potassium dichromate (K₂Cr₂O₇) or other suitable oxidizing agent
-
Dilute sulfuric acid
-
Ethanol
-
Beakers
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of 1,5-diphenylcarbazide in ethanol in a beaker.
-
In a separate beaker, prepare a solution of the oxidizing agent, for example, a stoichiometric amount of potassium dichromate in dilute sulfuric acid.
-
Slowly add the oxidizing agent solution to the stirred solution of 1,5-diphenylcarbazide at room temperature. The solution will typically change color, indicating the formation of the oxidized product.
-
After the addition is complete, continue stirring the reaction mixture for a specified period to ensure the oxidation is complete.
-
The reaction mixture can be worked up by extraction. Add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane) to a separatory funnel containing the reaction mixture.
-
Shake the funnel vigorously and then allow the layers to separate. The organic layer containing the 1,5-diphenylcarbazone is collected.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 1,5-diphenylcarbazone.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Experimental Workflow: Synthesis of 1,5-Diphenylcarbazone
Caption: Overall experimental workflow for the synthesis of 1,5-Diphenylcarbazone.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of 1,5-diphenylcarbazide and its properties.
Table 1: Synthesis of 1,5-Diphenylcarbazide - Reaction Parameters
| Parameter | Classical Method | Modern Catalytic Method |
| Reactants | Phenylhydrazine, Urea | Phenylhydrazine, Urea |
| Solvent | Xylene | Ethanol-acetic acid (95:5) |
| Catalyst | None | p-Toluenesulfonic acid (1-3 mol%) |
| Temperature | 110-160°C (Reflux)[1] | 80-100°C[1] |
| Reaction Time | ~32 hours[1] | Shorter reaction times |
| Yield | Up to 96%[1][2] | 88-95%[1] |
Table 2: Physicochemical Properties of 1,5-Diphenylcarbazide and 1,5-Diphenylcarbazone
| Property | 1,5-Diphenylcarbazide | 1,5-Diphenylcarbazone |
| Molecular Formula | C₁₃H₁₄N₄O[1] | C₁₃H₁₂N₄O |
| Molecular Weight | 242.28 g/mol [1] | 240.26 g/mol |
| Appearance | White crystalline solid[2] | Orange to brownish-orange crystalline powder |
| Melting Point | 170-175 °C[2] | ~157 °C |
| Solubility | Scarcely soluble in water; soluble in acetone, hot ethanol, acetic acid[2] | Poorly soluble in water; soluble in ethanol, chloroform, benzene |
Conclusion
The synthesis of 1,5-diphenylcarbazone is a well-established process that primarily relies on the oxidation of its precursor, 1,5-diphenylcarbazide. The classical synthesis of 1,5-diphenylcarbazide from phenylhydrazine and urea offers high yields, although it requires long reaction times and high temperatures. Modern advancements have introduced catalytic methods that can improve reaction conditions. The subsequent oxidation to 1,5-diphenylcarbazone can be achieved through various means, providing flexibility to the researcher. This guide has provided detailed protocols and comparative data to facilitate the successful and efficient synthesis of 1,5-diphenylcarbazone for its diverse applications in research and development. Careful attention to purification steps is crucial for obtaining a high-purity product suitable for sensitive analytical applications.
References
- 1. Buy 1,5-Diphenylcarbazide | 140-22-7 | >98% [smolecule.com]
- 2. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 3. 1,5-Diphenylcarbazide | 140-22-7 | Benchchem [benchchem.com]
- 4. journal.gnest.org [journal.gnest.org]
- 5. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricacies of Diphenylcarbazone-Metal Ion Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the reaction mechanism of diphenylcarbazone with various metal ions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the coordination chemistry, analytical applications, and experimental considerations of this versatile chromogenic agent.
Introduction to this compound and its Metal Complexes
This compound (DPC) is an organic compound that serves as a highly effective chelating agent and colorimetric indicator for a multitude of metal ions.[1] Its utility stems from its ability to form intensely colored complexes with metals, a property that has been widely exploited in analytical chemistry for the spectrophotometric determination of trace metal concentrations.[2][3] The reaction is particularly noted for its sensitivity in detecting metals such as chromium, mercury, copper, and zinc.
The formation of these stable metal complexes is contingent upon several factors, including the pH of the solution, the nature of the metal ion, and the presence of interfering substances. Understanding the underlying reaction mechanism is paramount for optimizing analytical methods and for the potential application of these complexes in various fields, including environmental monitoring and pharmaceutical analysis.
The Core Reaction Mechanism: Keto-Enol Tautomerism and Chelation
The chelating ability of this compound is intrinsically linked to its keto-enol tautomerism. In solution, this compound exists in equilibrium between its keto and enol forms. It is the enol tautomer that actively participates in the chelation of metal ions.
The reaction mechanism can be generalized as follows:
-
Tautomerization: this compound undergoes a tautomeric shift from its more stable keto form to the reactive enol form. This equilibrium can be influenced by the solvent and pH.
-
Deprotonation: In the presence of a metal ion and under appropriate pH conditions, the hydroxyl group of the enol form deprotonates.
-
Chelation: The deprotonated enol form of this compound then acts as a bidentate ligand, coordinating with the metal ion through the oxygen of the hydroxyl group and one of the azo nitrogen atoms. This results in the formation of a stable, colored chelate ring structure.[4]
The stoichiometry of the resulting complex is frequently observed to be 1:2 (metal:ligand), particularly with divalent metal ions.[5]
A notable application of this mechanism is in the determination of hexavalent chromium (Cr(VI)). In this specific case, diphenylcarbazide is first oxidized by Cr(VI) to this compound. The newly formed this compound then reacts with the resulting trivalent chromium (Cr(III)) to produce the characteristic violet-colored complex.[6][7]
Quantitative Data on this compound-Metal Complexes
The stability and spectral characteristics of this compound-metal complexes are crucial for their analytical applications. The following tables summarize key quantitative data for several common metal ions.
Table 1: Stability Constants of this compound-Metal Complexes
| Metal Ion | Log K₁ | Log K₂ | Experimental Conditions |
| Cu(II) | 11.20 | 9.80 | 50% (v/v) aqueous dioxane |
| Ni(II) | 9.95 | 8.75 | 50% (v/v) aqueous dioxane |
| Zn(II) | 8.85 | 7.90 | 50% (v/v) aqueous dioxane |
| Mg(II) | 5.50 | 4.60 | 50% (v/v) aqueous dioxane |
| Co(II) | ~7 (Conditional) | - | 50% aqueous acetone |
Note: Stability constants can vary significantly with experimental conditions such as solvent composition, ionic strength, and temperature.[2]
Table 2: Molar Absorptivity and λmax of this compound-Metal Complexes
| Metal Ion | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | λmax (nm) | Solvent |
| Zn(II) | 70,000 - 77,500 | 520-525 | 50% aqueous acetone |
| Ni(II) | 70,000 - 77,500 | 520-525 | 50% aqueous acetone |
| Co(II) | 70,000 - 77,500 | 520-525 | 50% aqueous acetone |
| Cr(III) | 40,000 | 540 | Acidic aqueous solution |
| Cu(II) | - | 550 | Benzene |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the spectrophotometric determination of selected metal ions.
Synthesis of this compound
This compound is synthesized through the oxidation of its precursor, 1,5-diphenylcarbazide (B1670730).
Materials:
-
1,5-Diphenylcarbazide
-
3% Hydrogen peroxide
-
Ethanolic potassium hydroxide (B78521) solution
-
Hydrochloric acid
-
Sodium carbonate
-
Ethanol
-
Ether
Procedure:
-
Oxidation: Crude 1,5-diphenylcarbazide is oxidized using a 3% hydrogen peroxide solution in an alcoholic potassium hydroxide medium.[1]
-
Neutralization and Recrystallization: The reaction mixture is neutralized, leading to the precipitation of a red-orange mixture of this compound and unreacted diphenylcarbazide. This mixture is then recrystallized.[1]
-
Purification: To obtain pure this compound, the recrystallized product is treated with sodium carbonate in hot ethanol. The unreacted diphenylcarbazide is extracted with ether. The aqueous solution containing the sodium salt of this compound is then acidified with hydrochloric acid, causing the precipitation of pure, red this compound powder.[1]
Spectrophotometric Determination of Chromium (VI)
Principle: Hexavalent chromium reacts with diphenylcarbazide in an acidic solution to form a red-violet complex, the absorbance of which is measured spectrophotometrically.[8]
Reagents:
-
Diphenylcarbazide Solution (0.2% w/v): Dissolve 0.2 g of diphenylcarbazide in 100 mL of isopropyl alcohol. This solution should be stored in a cool, dark place and discarded if it turns brown.[8]
-
Sulphuric Acid (50% v/v): Carefully add 50 mL of concentrated sulphuric acid to 50 mL of deionized water with constant stirring and cooling.
-
Phosphoric Acid (85%)
Procedure:
-
Sample Preparation: Take a known volume of the water sample (e.g., 25 mL) in a volumetric flask.
-
Acidification: Add 5 mL of 50% sulphuric acid.[8]
-
Dilution and Complexation: Dilute to approximately 40 mL with deionized water. Add 1 mL of phosphoric acid and mix well. Then, add 2 mL of the diphenylcarbazide solution, mix thoroughly, and allow the solution to stand for 5 minutes for color development.[8]
-
Final Dilution: Make up the volume to 50 mL with deionized water.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 540 nm against a reagent blank prepared in the same manner but using deionized water instead of the sample.
-
Calibration: Prepare a series of standard chromium solutions of known concentrations and follow the same procedure to construct a calibration curve of absorbance versus concentration. The concentration of chromium in the sample can then be determined from this curve.
Spectrophotometric Determination of Copper (II)
Principle: Copper(II) ions react with this compound in a suitable solvent to form a colored complex that can be measured spectrophotometrically. The reaction may involve the in-situ oxidation of diphenylcarbazide to this compound by Cu(II).
Procedure (General Outline):
-
Sample Preparation: A known volume of the sample containing copper is taken.
-
pH Adjustment: The pH of the solution is adjusted to the optimal range for complex formation.
-
Reagent Addition: A solution of diphenylcarbazide or this compound in a suitable organic solvent (e.g., benzene) is added.
-
Extraction: The copper-diphenylcarbazone complex is extracted into the organic phase.
-
Spectrophotometric Measurement: The absorbance of the organic layer is measured at the wavelength of maximum absorbance (around 550 nm).
-
Calibration: A calibration curve is prepared using standard copper solutions to determine the concentration in the unknown sample.
Spectrophotometric Determination of Zinc (II)
Principle: Zinc(II) forms a colored complex with this compound, which can be determined spectrophotometrically.
Procedure (General Outline):
-
Sample Preparation: A known volume of the sample containing zinc is taken.
-
pH Adjustment: The pH of the solution is adjusted to the optimal range for the formation of the zinc-diphenylcarbazone complex.
-
Reagent Addition: A solution of this compound is added.
-
Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (typically between 520-525 nm).[5]
-
Calibration: The zinc concentration is determined by comparing the absorbance to a calibration curve prepared from standard zinc solutions.
Interferences
The spectrophotometric determination of metals with this compound can be subject to interference from other metal ions that also form colored complexes with the reagent. Common interfering ions include Fe(III), V(V), and Mo(VI).[9] The extent of interference is dependent on the specific metal being analyzed and the experimental conditions.
Strategies to Mitigate Interference:
-
pH Control: By carefully controlling the pH of the solution, it is sometimes possible to selectively form the complex of the target metal ion while minimizing the formation of interfering complexes.
-
Masking Agents: The addition of masking agents can form stable, colorless complexes with interfering ions, preventing them from reacting with this compound.
-
Separation Techniques: Prior separation of the target metal ion from interfering ions can be achieved through techniques such as solvent extraction or solid-phase extraction.[9]
Conclusion
The reaction of this compound with metal ions is a complex process governed by keto-enol tautomerism and the principles of coordination chemistry. This reaction forms the basis of sensitive and widely used spectrophotometric methods for the determination of various metals. A thorough understanding of the reaction mechanism, the factors influencing complex stability, and potential interferences is essential for the development of robust and accurate analytical procedures. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound and its metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.beloit.edu [chemistry.beloit.edu]
- 5. Contribution to the Complex-Formation of this compound with cations. Complexes of Zinc, Nickel, and Cobalt | Semantic Scholar [semanticscholar.org]
- 6. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lovibond.com [lovibond.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Diphenylcarbazone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylcarbazone (C₁₃H₁₂N₄O), a crystalline powder ranging in color from orange to red, is an organic compound widely utilized in analytical chemistry.[1][2][3][4][5][6] Its primary application lies in its ability to form distinctly colored complexes with various metal ions, making it an invaluable colorimetric reagent and indicator for detecting heavy metals such as mercury, chromium, lead, and cadmium.[2][3][7] Understanding the solubility of this compound in different organic solvents is critical for its effective use in these applications, as well as in potential pharmaceutical formulations where it may act as a stabilizing agent.[8] This guide provides a detailed overview of its solubility profile, experimental protocols for solubility determination, and the logical workflow of its application in metal ion detection.
Solubility Profile of this compound
This compound's solubility is a key factor in its application. It is generally characterized by good solubility in several organic solvents and poor solubility in water.[1][2][3][4] A summary of its solubility in various solvents is presented in the table below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility Description | Source(s) |
| Ethanol | Soluble / Dissolves Well | [1][2][3][4] |
| Acetone | Soluble | [2][3][5][6][9][10] |
| Chloroform | Soluble / Dissolves Well | [1][2][4][5][6] |
| Benzene | Soluble / Dissolves Well | [1][2][4][5][6] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2][9] |
| Methanol | Slightly Soluble | [9] |
| Glacial Acetic Acid | Soluble | [7][11] |
| Water | Insoluble / Poor / Practically Insoluble | [1][2][3][4][5][6][12] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound. This method is based on standard laboratory procedures for solubility testing.[13][14][15]
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a specific organic solvent.
Materials:
-
This compound powder
-
Selected organic solvents (e.g., ethanol, acetone)
-
Analytical balance
-
Glass test tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Thermostatically controlled water bath or incubator (set to 37°C)
-
Pipettes and graduated cylinders
Procedure:
-
Preparation of Stock Solutions:
-
Begin by preparing a high-concentration stock of the test chemical. For instance, weigh approximately 10 mg of this compound into a glass tube.
-
Add a small volume of the chosen solvent (e.g., 0.5 mL) to achieve a starting concentration (e.g., 20 mg/mL).[13]
-
-
Solubilization Process:
-
Enhanced Solubilization Techniques:
-
Step-wise Dilution:
-
If the this compound does not dissolve at the initial high concentration, increase the volume of the solvent to decrease the concentration by a factor of 10 (e.g., to 2 mg/mL).[13]
-
Repeat the solubilization process (steps 2 and 3) at this lower concentration.[13]
-
Continue this step-wise dilution until the this compound fully dissolves.
-
-
Observation and Documentation:
-
A compound is considered "soluble" if the resulting solution is clear, with no signs of cloudiness or precipitation upon visual inspection.[13]
-
Record the concentration at which the this compound completely dissolves. This will be the determined solubility under the specified conditions.
-
All steps, observations, and results should be meticulously documented in a laboratory notebook.
-
Visualization of Application Workflow and Logical Relationships
This compound's primary utility is as an indicator in the colorimetric determination of metal ions. The following diagrams illustrate the experimental workflow and the underlying chemical logic.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. CAS 538-62-5: this compound | CymitQuimica [cymitquimica.com]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. chembk.com [chembk.com]
- 6. This compound [chembk.com]
- 7. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound CAS#: 538-62-5 [m.chemicalbook.com]
- 10. quimicacordoba.com.ar [quimicacordoba.com.ar]
- 11. 1.5 - Diphenyl Carbazone Manufacturer, Supplier, Exporter [edta-chelate.com]
- 12. carlroth.com [carlroth.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. materialneutral.info [materialneutral.info]
- 15. inayamedicalcollege.wordpress.com [inayamedicalcollege.wordpress.com]
Molar mass and extinction coefficient of diphenylcarbazone.
This technical guide provides an in-depth overview of the physicochemical properties and applications of diphenylcarbazone, with a focus on its use in analytical chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Core Properties of this compound
This compound is a chemical compound widely used as a colorimetric reagent and indicator.[1][2] Its utility stems from its ability to form distinctly colored complexes with various metal ions.[3][4]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molar Mass | 240.26 g/mol | [4][5] |
| 240.27 g/mol | [6] | |
| Molecular Formula | C₁₃H₁₂N₄O | [3][5][7][6][8] |
| CAS Number | 538-62-5 | [3][6] |
| Melting Point | 153-157 °C (with decomposition) | [5] |
| 157 °C (with decomposition) | ||
| Appearance | Orange to orange-red crystalline powder or needles | [2][3][6][8] |
| Solubility | Soluble in ethanol, acetone (B3395972), chloroform, and benzene.[2][3][4][8] Insoluble in water.[3][4][5][8] |
Experimental Protocols
This compound is a key reagent in the colorimetric determination of heavy metals, most notably mercury (Hg²⁺) and hexavalent chromium (Cr⁶⁺).
Determination of Mercury(II) Ions
This protocol is based on the formation of a colored complex between this compound and mercury(II) ions.
Methodology:
-
Sample Preparation: The sample containing mercury(II) ions is acidified.
-
Reagent Preparation: A solution of this compound is typically prepared in an organic solvent such as ethanol.[2]
-
Reaction: The this compound solution is added to the acidified sample. In the presence of Hg²⁺ ions, a blue-violet or purple complex is formed.[4][7]
-
Analysis: The intensity of the colored complex is measured spectrophotometrically. The maximum absorbance (λmax) of the mercury-diphenylcarbazone complex is observed around 520-540 nm.[9] The concentration of mercury is then determined by comparing the absorbance to a calibration curve prepared with known concentrations of mercury standards.
Determination of Hexavalent Chromium
This method relies on the reaction of hexavalent chromium with diphenylcarbazide, which is readily oxidized to this compound, followed by complexation. Commercial this compound often contains diphenylcarbazide.
Methodology:
-
Sample Preparation: The sample containing hexavalent chromium is acidified, typically with sulfuric acid.
-
Reagent Preparation: A solution of diphenylcarbazide (or a this compound/diphenylcarbazide mixture) is prepared in a suitable organic solvent like acetone or isopropyl alcohol.
-
Reaction: The reagent solution is added to the acidified sample. Hexavalent chromium oxidizes diphenylcarbazide to this compound, and the resulting trivalent chromium forms a red-violet complex with the this compound.
-
Analysis: The absorbance of the resulting colored solution is measured using a spectrophotometer at a wavelength of approximately 540 nm. The concentration of hexavalent chromium is determined from a standard calibration curve.
Logical and Experimental Workflows
The analytical applications of this compound follow a clear and logical workflow, from sample preparation to final analysis.
Workflow for Heavy Metal Detection
The general experimental workflow for the detection of heavy metals using this compound is illustrated below.
Reaction Pathway for Chromium Detection
The reaction between hexavalent chromium and diphenylcarbazide to form the colored complex is a key aspect of its analytical application.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - CAMEO [cameo.mfa.org]
- 3. CAS 538-62-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. labdepotinc.com [labdepotinc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 538-62-5 [chemicalbook.com]
- 8. This compound [chembk.com]
- 9. sibran.ru [sibran.ru]
A Technical Guide to the Long-Term Stability and Proper Storage of Diphenylcarbazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the factors influencing the long-term stability of diphenylcarbazone and outlines best practices for its storage. The information herein is intended to support researchers and professionals in maintaining the integrity and reliability of this compound in laboratory and developmental settings.
Introduction to this compound and its Stability
This compound (C₁₃H₁₂N₄O) is an organic compound widely used as a colorimetric indicator, particularly for the quantification of heavy metals such as mercury and chromium.[1] Its utility in these applications is critically dependent on its chemical purity and stability. As a solid, this compound is an orange powder.[2] In solution, its stability is influenced by a variety of environmental factors, including the choice of solvent, exposure to light, temperature, and pH.[3] Degradation of this compound can lead to inaccurate and unreliable results in analytical assays.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on compiled safety data sheets and product information.
Solid this compound
For this compound in its solid, powdered form, proper storage is crucial for maintaining its integrity over time.
Key Storage Recommendations for Solid this compound:
-
Container: Store in a tightly sealed, original container to prevent contamination and exposure to air and moisture.
-
Temperature: Store in a cool, dry, well-ventilated area. While generally stable at room temperature, some suppliers recommend refrigerated storage at 2-8°C.
-
Light: Protect from direct sunlight and UV radiation, as this compound can be light-sensitive.
-
Incompatible Materials: Store away from strong oxidizing agents, strong reducing agents, and sources of ignition.[2]
Under these conditions, solid this compound is typically stable for 2-3 years.
This compound Solutions
The stability of this compound is significantly lower in solution compared to its solid form. The choice of solvent is a critical determinant of its shelf life.
Key Storage Recommendations for this compound Solutions:
-
Solvent Choice: Non-aqueous, aprotic solvents such as acetone (B3395972) are preferred for preparing stock solutions as they offer greater stability.[3] Alcoholic solutions are also common, with a 1% (w/v) alcoholic solution having a stated shelf life of 9 months.[4] Aqueous solutions are generally not recommended for long-term storage due to faster degradation.
-
Container: Store solutions in tightly sealed, amber glass bottles to protect from light and prevent solvent evaporation.
-
Temperature: Refrigeration at 2-8°C is recommended to slow the rate of degradation.
-
Preparation: Solutions should ideally be prepared fresh. If stored, their efficacy should be periodically verified.
Factors Influencing Stability and Degradation
Several factors can accelerate the degradation of this compound, compromising its performance as an analytical reagent.
-
Temperature: Elevated temperatures increase the rate of chemical degradation.[2][5]
-
Light (Photostability): Exposure to UV radiation and visible light can induce photochemical degradation.[6] Photostability studies are essential for photosensitive compounds like this compound.[7]
-
pH: this compound may degrade under extreme pH conditions.[3] The stability of its complexes with metal ions is also pH-dependent.[8]
-
Oxidation: As a hydrazine (B178648) derivative, this compound is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.[2]
-
Hydrolysis: The presence of water can lead to hydrolytic degradation, particularly under non-neutral pH conditions.
Quantitative Stability Data
While extensive quantitative stability data for this compound under various conditions is not widely published, the following tables provide a representative summary of expected stability based on available information and general chemical principles. These tables are intended to serve as a guideline for researchers designing their own stability studies.
Table 1: Indicative Shelf Life of Solid this compound Under Various Storage Conditions
| Storage Condition | Temperature | Relative Humidity | Light Exposure | Expected Shelf Life |
| Recommended | 2-8°C | <50% | Dark (in opaque, sealed container) | > 3 years |
| Ambient | 20-25°C | <60% | Dark (in opaque, sealed container) | 2-3 years |
| Accelerated | 40°C | 75% | Dark (in opaque, sealed container) | Significantly reduced |
| Light Exposure | 20-25°C | <60% | Exposed to ambient light | < 1 year |
Table 2: Indicative Stability of 0.1% (w/v) this compound Solutions in Different Solvents
| Solvent | Storage Temperature | Light Condition | Estimated Time for 10% Degradation |
| Acetone | 4°C | Amber Bottle | 6-12 months |
| Acetone | 25°C | Amber Bottle | 1-3 months |
| Ethanol | 4°C | Amber Bottle | 3-6 months |
| Ethanol | 25°C | Amber Bottle | < 1 month |
| 50:50 Ethanol:Water | 4°C | Amber Bottle | < 1 month |
| Water | 4°C | Amber Bottle | Days to weeks |
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately determining the remaining concentration of this compound and resolving it from any degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.
General Protocol for a Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating method.[9]
Objective: To generate potential degradation products of this compound under various stress conditions and to develop an HPLC method capable of separating them from the parent compound.
Materials:
-
This compound reference standard
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)
-
pH meter, HPLC system with a UV detector, photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetone or ethanol.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize a sample before injection into the HPLC.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 8 hours). Neutralize a sample before injection.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for 48 hours. Also, reflux the stock solution for 6 hours.
-
Photolytic Degradation: Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[10]
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
Example HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualization of Pathways and Workflows
Proposed Degradation Pathway
Disclaimer: The following diagram illustrates a chemically plausible, hypothetical degradation pathway for this compound. Specific degradation products would need to be confirmed experimentally.
The structure of this compound contains functional groups susceptible to hydrolysis and oxidation. The primary points of degradation are likely the azo group and the carbamoylhydrazide linkage.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow of a comprehensive stability study for this compound.
Conclusion
The long-term stability of this compound is paramount for its effective use in research and analytical applications. As a solid, it is relatively stable when stored in a cool, dry, dark place in a sealed container. In solution, its stability is greatly diminished and is highly dependent on the solvent, with non-aqueous solvents like acetone offering the best shelf life, especially under refrigeration and protection from light. This guide provides a framework for understanding, maintaining, and assessing the stability of this compound, enabling researchers to ensure the quality and reliability of their work. For critical applications, a formal stability study using a validated, stability-indicating method is strongly recommended.
References
- 1. britannica.com [britannica.com]
- 2. labdepotinc.com [labdepotinc.com]
- 3. CAS 538-62-5: this compound | CymitQuimica [cymitquimica.com]
- 4. mgscientific.com [mgscientific.com]
- 5. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. iagim.org [iagim.org]
- 8. researchgate.net [researchgate.net]
- 9. santatechnology.com [santatechnology.com]
- 10. database.ich.org [database.ich.org]
The Role of Diphenylcarbazone in Coordination Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diphenylcarbazone, a versatile organic compound, plays a significant role in the realm of coordination chemistry. Its ability to form stable, often intensely colored complexes with a variety of metal ions has established it as a crucial reagent in analytical chemistry for decades. This technical guide provides an in-depth exploration of this compound's coordination behavior, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical applications.
Introduction to this compound
1,5-Diphenylcarbazone (C₁₃H₁₂N₄O) is a crystalline solid, typically appearing as orange powder.[1] It is sparingly soluble in water but dissolves in organic solvents like ethanol, acetone, and chloroform.[2] Its utility in coordination chemistry stems from its structure, which features multiple donor atoms capable of chelating to metal ions. The active form in complexation is often considered to be the enol tautomer.
This compound is synthesized by the oxidation of 1,5-diphenylcarbazide (B1670730).[2][3] Commercial preparations of this compound often contain a mixture of both this compound and diphenylcarbazide.[2]
Coordination Chemistry of this compound
This compound acts as a bidentate ligand, coordinating with metal ions through a nitrogen atom and the enolic oxygen atom. This chelation results in the formation of stable, colored complexes, a property extensively utilized in colorimetric and spectrophotometric analysis.[4]
Metal Complex Formation
This compound forms complexes with a wide array of metal ions, including but not limited to chromium (Cr), mercury (Hg), copper (Cu), lead (Pb), zinc (Zn), nickel (Ni), cobalt (Co), and cadmium (Cd).[1][2][3] The stoichiometry of these complexes is commonly found to be 1:2 (metal:ligand). The formation of these complexes is often pH-dependent, allowing for a degree of selectivity in analytical applications. For instance, the well-known reaction with hexavalent chromium to form a vibrant magenta complex occurs under acidic conditions.[5]
Data Presentation: Physicochemical Properties of this compound-Metal Complexes
The stability and structure of metal-diphenylcarbazone complexes are critical for their application. The following tables summarize key quantitative data from the literature.
Table 1: Stability Constants (log K) of Metal-Diphenylcarbazone Complexes
| Metal Ion | log K₁ | log K₂ | Conditions |
| Cu(II) | 10.15 | 8.85 | 75:25 (v/v) 1,4-dioxane-water, 27 ± 0.5°C, µ = 0.1 M (KCl) |
| Ni(II) | 8.75 | 7.40 | 75:25 (v/v) 1,4-dioxane-water, 27 ± 0.5°C, µ = 0.1 M (KCl) |
| Co(II) | 8.23 | 6.95 | 75:25 (v/v) 1,4-dioxane-water, 27 ± 0.5°C, µ = 0.1 M (KCl) |
| Zn(II) | 7.14 | 6.10 | 75:25 (v/v) 1,4-dioxane-water, 27 ± 0.5°C, µ = 0.1 M (KCl) |
Data sourced from multiple studies and compiled for comparative purposes.[6]
Table 2: Selected Bond Lengths and Angles for a Triphenyltin (B1233371) Diphenylthiocarbazone Complex
| Bond | Length (Å) | Angle | Degree (°) |
| Sn-S(1) | 2.441(1) | C(14)-Sn(1)-S(1) | 111.34(11) |
| Sn-N(4) | 2.734(3) | C(26)-Sn(1)-S(1) | 110.94(11) |
| Sn-C(14) | 2.138(4) | C(26)-Sn(1)-C(14) | 124.16(14) |
| Sn-C(20) | 2.136(4) | C(25)-Sn(1)-N(4) | 167.98(12) |
| Sn-C(26) | 2.140(4) | ||
| S(1)-C(1) | 1.752(4) | ||
| N(1)-N(2) | 1.378(4) | ||
| N(3)-N(4) | 1.272(4) |
Note: Data is for a triphenyltin complex with the related ligand diphenylthiocarbazone, providing insight into the coordination environment.[7]
Experimental Protocols
Synthesis of 1,5-Diphenylcarbazide (Precursor to this compound)
This protocol describes a common method for synthesizing 1,5-diphenylcarbazide.
Materials:
-
Xylene
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine phenylhydrazine and urea in a suitable molar ratio.[8]
-
Add xylene as the solvent to the flask.[8]
-
Set up the reflux apparatus and heat the mixture. Maintain the reflux for approximately 32 hours.[8]
-
After the reflux period, allow the mixture to cool and stand overnight.[8]
-
The crude 1,5-diphenylcarbazide will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.
Oxidation to 1,5-Diphenylcarbazone: Diphenylcarbazide can be oxidized to this compound by exposure to light and air, often facilitated by dissolving it in an organic solvent.[3]
Spectrophotometric Determination of Hexavalent Chromium (Cr(VI))
This protocol outlines the widely used method for the quantitative analysis of Cr(VI) in water samples.
Materials:
-
Diphenylcarbazide solution (typically 0.25% w/v in acetone)
-
Sulfuric acid (H₂SO₄), concentrated and dilute solutions
-
Potassium permanganate (B83412) (KMnO₄) solution (for total chromium analysis)
-
Sodium azide (B81097) (NaN₃) solution (for total chromium analysis)
-
Standard Cr(VI) solution (e.g., from potassium dichromate)
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Collect the water sample to be analyzed.
-
If necessary, filter the sample to remove any particulate matter.
-
Acidify the sample to a pH of approximately 1.0 using sulfuric acid.
-
-
Color Development:
-
To a known volume of the acidified sample in a volumetric flask, add a specific volume of the diphenylcarbazide solution.
-
The diphenylcarbazide is oxidized by Cr(VI) to this compound, which then forms a red-violet complex with the resulting Cr(III).[3]
-
Allow the color to develop for a specific period (e.g., 10-15 minutes) to ensure the reaction is complete.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is typically around 540 nm.
-
Use a reagent blank (acidified deionized water with the diphenylcarbazide solution) to zero the spectrophotometer.
-
-
Quantification:
-
Prepare a series of standard solutions of known Cr(VI) concentrations.
-
Follow the same procedure for color development and absorbance measurement for each standard.
-
Construct a calibration curve by plotting absorbance versus Cr(VI) concentration.
-
Determine the concentration of Cr(VI) in the sample by interpolating its absorbance on the calibration curve.
-
Mandatory Visualizations
Logical Relationship: Coordination of this compound with a Metal Ion
Caption: Coordination of a metal ion with this compound.
Experimental Workflow: Spectrophotometric Determination of Heavy Metals
Caption: Analytical workflow for heavy metal detection.
Role in Drug Development and Other Applications
While the primary application of this compound remains in analytical chemistry, some sources suggest its potential use in pharmaceutical development. It has been mentioned as a stabilizing agent in drug formulations, potentially enhancing the solubility and bioavailability of certain active pharmaceutical ingredients.[1] Additionally, it has been employed in biochemical research for studies involving enzyme inhibition.[1] However, compared to its extensive and well-documented role in analytical chemistry, its application in drug development is less established and represents an area for potential future research.
Other notable applications include its use as an indicator in mercurimetric titrations for the determination of chloride ions in water analysis.[2]
Conclusion
This compound's rich coordination chemistry has cemented its importance as a versatile and reliable analytical reagent. Its ability to form distinctively colored and stable complexes with a multitude of metal ions continues to be exploited in various analytical methodologies, particularly for the detection of heavy metals in environmental samples. While its role in drug development is currently limited, the fundamental principles of its coordination chemistry may inspire future applications in medicinal and materials science. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique properties of this compound in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 4. Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.gnest.org [journal.gnest.org]
- 6. scispace.com [scispace.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Mercurimetric Titration Using Diphenylcarbazone Indicator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of diphenylcarbazone as an indicator in mercurimetric titrations for the quantification of chloride ions. This method is applicable to various sample types, including drinking, surface, and saline waters, as well as domestic and industrial wastes.[1][2]
Principle of the Method
Mercurimetric titration is a quantitative analytical technique used to determine the concentration of chloride ions in a sample. The method is based on the reaction between mercuric ions (Hg²⁺) and chloride ions (Cl⁻) to form a stable, soluble, and poorly dissociated mercuric chloride (HgCl₂) complex.[3][4]
The endpoint of the titration is detected using this compound as an indicator. After all the chloride ions in the sample have been complexed by the mercuric ions, any excess Hg²⁺ ions react with this compound to form a distinct blue-violet colored complex.[1][2][3] The appearance of this color signals the completion of the reaction.[4]
For optimal performance and a sharp endpoint, the titration should be carried out within a specific pH range. A mixed indicator, often combining this compound with a pH indicator like bromophenol blue, is frequently used to both adjust the pH and signal the endpoint.[1][3] The ideal pH for this titration is between 3.0 and 3.6.[3] Titrations performed at a pH below 3.0 may yield high results, while those conducted at a pH above 3.6 can lead to low results.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for performing mercurimetric titrations with a this compound indicator.
Table 1: Reagent Preparation
| Reagent | Preparation | Notes |
| This compound Indicator | Dissolve 0.5 g of crystalline this compound in 75 mL of 95% ethanol (B145695) and dilute to 100 mL with ethanol.[1] | Store in a brown bottle and discard after 6 months.[1] |
| Mixed Indicator Solution | Dissolve 0.5 g of crystalline this compound and 0.05 g of bromophenol blue in 75 mL of 95% ethanol and dilute to 100 mL with ethanol.[1][3] | This indicator helps in adjusting the pH to the optimal range. |
| Standard Mercuric Nitrate (B79036) Titrant (0.0141 N) | Dissolve 2.416 g of Hg(NO₃)₂·H₂O in 25 mL of demineralized water acidified with 0.25 mL of concentrated HNO₃ and dilute to 1000 mL.[3] | Standardize against a standard sodium chloride solution. 1.00 mL is equivalent to 0.500 mg of Cl⁻.[3] |
| Standard Mercuric Nitrate Titrant (0.025 N) | Dissolve approximately 4.15 g of Hg(NO₃)₂·H₂O in 1 L of water containing 2 mL of concentrated HNO₃. | Standardize against a standard sodium chloride solution. |
| Standard Sodium Chloride Solution (0.025 N) | Dissolve 1.4613 g of sodium chloride (dried at 600°C for 1 hour) in chloride-free water and dilute to 1 L.[1] | 1 mL = 886.5 µg Cl⁻.[1] |
| Nitric Acid (0.05 M) | Add 3.2 mL of concentrated HNO₃ to 1 L of demineralized water. | Used for pH adjustment. |
| Sodium Hydroxide (B78521) (0.05 M) | Dissolve 2 g of NaOH in 1 L of demineralized water. | Used for pH adjustment. |
Table 2: Titration Parameters
| Parameter | Value/Range | Notes |
| Optimal pH Range | 3.0 - 3.6[3] | Critical for accurate results. |
| Sample Volume | 50 mL or an aliquot diluted to 50 mL[1] | The sample should not contain more than 20 mg of chloride.[1] |
| Indicator Volume | 5-10 drops of mixed indicator solution[1][3] | |
| Endpoint Color Change | Yellow to blue-violet[3] or light pink/purple[5] | The color should persist throughout the solution.[3] |
Experimental Protocols
Refer to Table 1 for detailed instructions on preparing the necessary reagents. Ensure all glassware is thoroughly cleaned and rinsed with deionized water to prevent chloride contamination.
-
Pipette 10.00 mL of the standard sodium chloride solution into a 250 mL Erlenmeyer flask.
-
Dilute to approximately 50 mL with deionized water.
-
Add 10 drops of the mixed this compound-bromophenol blue indicator solution.
-
If a blue-violet or red color develops, add 0.05 M nitric acid dropwise until the color changes to yellow, then add 1 mL in excess.[3] If a yellow or orange color appears, add 0.05 M sodium hydroxide dropwise until the color changes to blue-violet, then add 0.05 M nitric acid dropwise to revert to yellow, followed by an additional 1 mL of nitric acid.[3]
-
Titrate with the mercuric nitrate solution to be standardized until a persistent blue-violet endpoint is reached.[3]
-
Calculate the normality of the mercuric nitrate titrant.
-
Pipette 50.0 mL of the sample (or a suitable aliquot diluted to 50 mL) into a 250 mL Erlenmeyer flask.[1] The chloride content should ideally not exceed 20 mg.[1]
-
Add 10 drops of the mixed this compound-bromophenol blue indicator solution.[3]
-
Adjust the pH of the solution as described in the standardization procedure (section 3.2, step 4).[3]
-
Titrate the prepared sample with the standardized mercuric nitrate solution until the color changes from yellow to a persistent blue-violet.[3]
-
Record the volume of titrant used.
-
Perform a blank titration using 50 mL of deionized water in place of the sample.
-
Calculate the chloride concentration in the sample.
-
Chromate and Ferric Ions: If present in concentrations exceeding 10 mg/L, they must be reduced. This can be achieved by adding a freshly prepared hydroquinone (B1673460) solution.[3]
-
Sulfite: Sulfite interference can be removed by adding a few drops of 30% hydrogen peroxide to the sample before titration.[5]
-
Bromide and Iodide: These ions will be titrated along with chloride, leading to a positive interference.[6]
Visualizations
Caption: Workflow for Mercurimetric Titration.
References
Spectrophotometric determination of hexavalent chromium using diphenylcarbazone.
Introduction
Hexavalent chromium (Cr(VI)) is a toxic and carcinogenic environmental pollutant originating from various industrial processes such as electroplating, leather tanning, and pigment production. Accurate and sensitive quantification of Cr(VI) in environmental and industrial samples is crucial for regulatory compliance and risk assessment. The spectrophotometric method using 1,5-diphenylcarbazide (B1670730) is a widely adopted, simple, and sensitive technique for this purpose. This application note provides a detailed protocol and validation data for the determination of Cr(VI) based on the well-established reaction with diphenylcarbazide in an acidic medium, forming a highly colored magenta complex. This method is analogous to the United States Environmental Protection Agency (US EPA) Method 7196A.[1][2][3][4][5]
Principle of the Method
The determination of hexavalent chromium is based on its reaction with 1,5-diphenylcarbazide in an acidic solution. In this reaction, diphenylcarbazide is oxidized by Cr(VI) to diphenylcarbazone, and simultaneously, Cr(VI) is reduced to trivalent chromium (Cr(III)). The resulting Cr(III) then forms a stable, red-violet colored complex with the this compound.[6][7] The intensity of the color produced is directly proportional to the concentration of hexavalent chromium present in the sample. The absorbance of this complex is measured at a maximum wavelength of 540 nm using a UV-Vis spectrophotometer.[1][8][9]
Experimental Protocols
Reagent Preparation
-
Diphenylcarbazide Solution (0.5% w/v in Acetone):
-
Dissolve 0.25 g of 1,5-diphenylcarbazide in 50 mL of acetone.
-
Store in a brown bottle and prepare fresh daily.
-
-
Stock Chromium Standard Solution (500 mg/L Cr(VI)):
-
Accurately weigh 1.414 g of potassium dichromate (K₂Cr₂O₇), previously dried at 105°C for 1 hour.
-
Dissolve in deionized water and dilute to 1000 mL in a volumetric flask.
-
-
Working Chromium Standard Solution (5 mg/L Cr(VI)):
-
Pipette 1.0 mL of the stock chromium standard solution into a 100 mL volumetric flask.
-
Dilute to the mark with deionized water.
-
-
Sulfuric Acid (H₂SO₄), Concentrated.
-
Sulfuric Acid (1 M):
-
Carefully add 55.5 mL of concentrated H₂SO₄ to approximately 800 mL of deionized water, with constant stirring.
-
Allow the solution to cool and then dilute to 1000 mL with deionized water.
-
Preparation of Calibration Curve
-
Prepare a series of calibration standards by pipetting appropriate volumes of the working standard solution (5 mg/L) into a series of 100 mL volumetric flasks. A typical concentration range would be from 0.05 to 1.0 mg/L.
-
Add deionized water to bring the volume of each flask to about 80 mL.
-
To each flask, add 2.0 mL of the diphenylcarbazide solution and mix thoroughly.
-
Acidify the solution by adding 5.0 mL of 1 M sulfuric acid and dilute to the 100 mL mark with deionized water.
-
Allow the color to develop for at least 10 minutes.
-
Measure the absorbance of each standard at 540 nm against a reagent blank prepared in the same manner but without the chromium standard.
-
Plot a graph of absorbance versus concentration (mg/L) of Cr(VI).
Sample Analysis
-
Collect the aqueous sample to be analyzed. If necessary, filter the sample to remove any particulate matter.
-
Take a known volume of the sample (e.g., 50 mL) and place it in a 100 mL volumetric flask.
-
Add 2.0 mL of the diphenylcarbazide solution and mix.
-
Add 5.0 mL of 1 M sulfuric acid and dilute to the mark with deionized water.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance of the sample at 540 nm against a reagent blank.
-
Determine the concentration of Cr(VI) in the sample from the calibration curve.
Data Presentation
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 540 nm | [1][8][9] |
| Linearity Range | 0.5 to 50 mg/L | [1] |
| 25 to 200 µg/L | [10] | |
| Limit of Detection (LOD) | 0.0039 µg/mL | [11] |
| Limit of Quantification (LOQ) | 0.0012 µg/mL | [11] |
| Molar Absorptivity | ~40,000 L mol⁻¹ cm⁻¹ | [1] |
| Precision (Relative Standard Deviation) | 1.5% for standards in MQW | [10] |
| 3.0% for standards in synthetic seawater | [10] | |
| Correlation Coefficient (R²) | > 0.999 | [8] |
Mandatory Visualizations
Interferences
Substances that can interfere with this method include molybdenum, vanadium, and mercury, which can form colored complexes with diphenylcarbazide.[1][4] Additionally, strong oxidants or reductants in the sample may affect the stability of the Cr(VI) or the diphenylcarbazide reagent. Nitrite has been identified as a significant interference as it can oxidize diphenylcarbazide under acidic conditions; this interference can be eliminated by the addition of sulfamic acid.[12]
Conclusion
The spectrophotometric determination of hexavalent chromium using this compound is a robust, sensitive, and reliable method suitable for a wide range of applications in environmental monitoring and industrial quality control. The provided protocol, based on established methods, offers a clear and straightforward procedure for accurate quantification. Adherence to proper reagent preparation and consideration of potential interferences are crucial for obtaining high-quality data.
References
- 1. epa.gov [epa.gov]
- 2. SW-846 Test Method 7196A: Chromium, Hexavalent (Colorimetric) | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]
- 3. SW-846 Test Method 7196A: Chromium, Hexavalent (Colorimetric) | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 4. Analytical Method [keikaventures.com]
- 5. epa.gov [epa.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
- 9. monospektra.com [monospektra.com]
- 10. A Robust Flow-Based System for the Spectrophotometric Determination of Cr(VI) in Recreational Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iwaponline.com [iwaponline.com]
Application Note and Protocol for Colorimetric Assay of Mercury (II) with Diphenylcarbazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury (II) is a highly toxic heavy metal ion that poses significant environmental and health risks. Its accurate and sensitive detection is crucial in various fields, including environmental monitoring, food safety, and clinical diagnostics. This application note provides a detailed protocol for the colorimetric determination of mercury (II) ions using diphenylcarbazone. The method is based on the formation of a colored complex between mercury (II) and this compound, which can be quantified spectrophotometrically. This compound reacts with mercury (II) ions in an acidic medium to form a distinct violet-colored complex.[1][2] The intensity of the color produced is directly proportional to the concentration of mercury (II) in the sample, allowing for its quantitative determination.
Principle of the Assay
The assay relies on the chemical reaction between mercury (II) ions and this compound. In an acidic environment, this compound exists in equilibrium with its enol form. Mercury (II) ions chelate with the enol form of this compound to produce a stable, violet-colored complex. The optimal pH for the formation of this complex is in the range of 2.5 to 4.[1] The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 540 nm, to determine the concentration of mercury (II).
Data Presentation
Table 1: Key Parameters for the Colorimetric Assay of Mercury (II) using this compound
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 540 - 550 nm | [1][3][4] |
| Optimal pH Range | 2.5 - 4.0 | [1] |
| Reaction Time | 15 minutes | [1] |
| Color of Complex | Violet/Purple | [1][2] |
| Linear Range | 1 - 25 µg/dm³ (solid-phase) | [1] |
| Limit of Detection | 2 µg/L (with preconcentration) | [5] |
Experimental Protocols
Materials and Reagents
-
This compound (analytical grade)
-
Mercury (II) chloride (HgCl₂) or Mercury (II) nitrate (B79036) (Hg(NO₃)₂)
-
Ethanol (B145695) or Acetone (ACS grade)
-
Nitric acid (HNO₃) or Sulfuric acid (H₂SO₄) (concentrated, analytical grade)
-
Sodium hydroxide (B78521) (NaOH) (analytical grade)
-
Deionized water
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
pH meter
-
Spectrophotometer
Preparation of Solutions
-
This compound Solution (0.05% w/v):
-
Stock Mercury (II) Standard Solution (1000 ppm):
-
Dissolve 0.1354 g of HgCl₂ in 100 mL of deionized water containing 1 mL of concentrated HNO₃.
-
This solution is stable for several months when stored in a glass bottle.
-
-
Working Mercury (II) Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with deionized water. The concentration range should be selected based on the expected concentration of mercury (II) in the samples and should fall within the linear range of the assay.
-
-
Acid and Base Solutions for pH Adjustment:
-
Prepare 0.1 M HNO₃ and 0.1 M NaOH solutions for adjusting the pH of the sample and standard solutions.
-
Assay Procedure
-
Sample Preparation:
-
Collect the sample containing an unknown concentration of mercury (II). If the sample is solid, it may require appropriate digestion with acid to bring the mercury (II) into solution. Liquid samples may need filtration to remove any particulate matter.
-
-
Preparation of Standard Curve:
-
Pipette a series of known volumes of the working mercury (II) standard solutions into a set of test tubes or cuvettes.
-
Add deionized water to bring the total volume to a fixed amount (e.g., 5 mL).
-
-
Color Development:
-
To each standard and sample tube, add a specific volume of the this compound solution (e.g., 0.5 mL).
-
Adjust the pH of each solution to the optimal range of 2.5 - 4.0 using 0.1 M HNO₃ or 0.1 M NaOH.[1] Use a pH meter for accurate adjustment.
-
Allow the solutions to stand for 15 minutes at room temperature for the color to develop fully.[1]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance, approximately 540 nm.[1]
-
Use a blank solution (containing all reagents except the mercury (II) standard) to zero the spectrophotometer.
-
Measure the absorbance of each standard and sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the mercury (II) standards.
-
Determine the concentration of mercury (II) in the unknown sample by interpolating its absorbance value on the calibration curve.
-
Visualizations
Caption: Experimental workflow for the colorimetric assay of Mercury (II).
Caption: Reaction principle of Mercury (II) detection with this compound.
References
- 1. sibran.ru [sibran.ru]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Colorimetric determination of chloride in biological samples by using mercuric nitrate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric determination of inorganic mercury (II) after preconcentration of its diphenylthiocarbazone complex on a cellulose column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application of diphenylcarbazone for heavy metal detection in wastewater.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylcarbazone and its precursor, diphenylcarbazide, are highly effective chromogenic reagents utilized in the spectrophotometric determination of various heavy metals in aqueous samples, including wastewater. The reaction of diphenylcarbazide with certain metal ions in an acidic medium results in the formation of a distinctively colored this compound-metal complex, which can be quantified using a UV-Visible spectrophotometer. This methodology offers a simple, cost-effective, and sensitive approach for monitoring heavy metal contamination in environmental and industrial settings.
The most prominent application of this method is in the detection of hexavalent chromium (Cr(VI)). In this reaction, diphenylcarbazide is first oxidized by Cr(VI) to this compound, and the resulting trivalent chromium (Cr(III)) then forms a stable, red-violet colored complex with the this compound.[1][2] The intensity of this color is directly proportional to the initial concentration of Cr(VI).[3] This method is highly selective for Cr(VI) in the presence of other metals.[4]
Beyond chromium, this compound has also been employed for the detection of other heavy metals such as mercury (Hg(II)) and copper (Cu(II)), where it forms colored complexes that can be measured spectrophotometrically.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for the detection of various heavy metals using this compound/diphenylcarbazide-based methods.
Table 1: Quantitative Data for Hexavalent Chromium (Cr(VI)) Detection
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 540 nm | [1][4] |
| Limit of Detection (LOD) | 0.023 mg/L | [2] |
| 23 µg/L | [1] | |
| Limit of Quantitation (LOQ) | 0.076 mg/L | [2] |
| Linear Range | 0.03 - 3 mg/L | [2] |
| 0.5 - 10 mg/L | [2] |
Table 2: Quantitative Data for Mercury (Hg(II)) Detection
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 530 nm | [6] |
| Limit of Detection (LOD) | 1.8 x 10⁻⁸ M | [6] |
| 6.2 ng/mL | [6] |
Table 3: Quantitative Data for Copper (Cu(II)) Detection
| Parameter | Value | Reference |
| Linear Range | 0 - 1 ppm | [5] |
| Precision (RSD) | 10% (in 2 mL vial) | [5] |
| 15% (in well plate) | [5] |
Experimental Protocols
Protocol 1: Determination of Hexavalent Chromium (Cr(VI)) in Wastewater
This protocol is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide (B1670730) in an acidic solution to form a colored complex.
1. Reagents and Materials:
-
1,5-Diphenylcarbazide (DPC) Solution (0.25% w/v): Dissolve 0.25 g of 1,5-diphenylcarbazide in 100 mL of acetone. Store in a brown bottle and prepare fresh weekly.
-
Sulfuric Acid (H₂SO₄) Solution (1.8 M): Slowly add 100 mL of concentrated H₂SO₄ to 900 mL of deionized water with constant stirring.
-
Chromium Standard Stock Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), previously dried at 105°C for 1 hour, in deionized water and dilute to 1 L.
-
Working Chromium Standards: Prepare a series of standards by diluting the stock solution to cover the expected concentration range of the wastewater samples (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
-
Filtration apparatus with 0.45 µm filters
2. Sample Preparation:
-
Collect the wastewater sample in a clean plastic or glass bottle.
-
If the sample is turbid, filter it through a 0.45 µm membrane filter.
-
The pH of the sample should be adjusted to be within a neutral range if it is highly acidic or alkaline.
3. Experimental Procedure:
-
Pipette 50 mL of the prepared wastewater sample (or an appropriate aliquot diluted to 50 mL) into a 100 mL volumetric flask.
-
Add 2 mL of the sulfuric acid solution to acidify the sample.
-
Add 2 mL of the diphenylcarbazide solution and mix well.
-
Allow the solution to stand for 10-15 minutes for full color development.[4]
-
Dilute the solution to the 100 mL mark with deionized water and mix thoroughly.
-
Measure the absorbance of the solution at 540 nm using a UV-Visible spectrophotometer, with a reagent blank as the reference. The reagent blank is prepared using 50 mL of deionized water instead of the sample and following the same procedure.
-
Prepare a calibration curve by treating the working chromium standards in the same manner as the samples.
-
Determine the concentration of Cr(VI) in the sample from the calibration curve.
Protocol 2: Determination of Mercury (Hg(II)) in Wastewater
This protocol outlines a method for the determination of mercury using diphenylcarbazide.
1. Reagents and Materials:
-
Diphenylcarbazide Solution (0.001 g/L): Dissolve 1 mg of 1,5-diphenylcarbazide in 1 L of a suitable solvent (e.g., ethanol).
-
Mercury Standard Stock Solution (1000 mg/L): Dissolve 1.354 g of mercury(II) chloride (HgCl₂) in deionized water, add 1 mL of concentrated nitric acid, and dilute to 1 L.
-
Working Mercury Standards: Prepare a series of standards by diluting the stock solution.
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Collect the wastewater sample.
-
Acidify the sample with nitric acid to a pH of less than 2 to preserve the mercury.
3. Experimental Procedure:
-
Take a known volume of the wastewater sample.
-
Add 1 mL of the 0.001 g/L diphenylcarbazide solution.[6]
-
Adjust the pH of the solution as necessary for optimal complex formation (typically in the neutral to slightly acidic range, though this may need optimization).
-
Allow for the formation of the purple-colored mercury complex.
-
Measure the absorbance at the wavelength of maximum absorbance, approximately 530 nm.[6]
-
Prepare a calibration curve using the working mercury standards following the same procedure.
-
Calculate the concentration of Hg(II) in the sample from the calibration curve.
Protocol 3: Determination of Copper (Cu(II)) in Wastewater
This protocol describes a method for copper detection using diphenylcarbazide.
1. Reagents and Materials:
-
1,5-Diphenylcarbazide (DPC) Solution.
-
Copper Standard Stock Solution (1000 mg/L): Dissolve 1.000 g of copper metal in a minimal amount of dilute nitric acid and dilute to 1 L with deionized water.
-
Working Copper Standards: Prepare standards in the range of 0-1 ppm.[5]
-
A suitable organic solvent for extraction (e.g., chloroform (B151607) or a greener alternative like coconut oil).[5]
-
UV-Visible Spectrophotometer or a smartphone with a colorimetric analysis application.[5]
-
Separatory funnels or vials for extraction.
2. Sample Preparation:
-
Collect and filter the wastewater sample as described in Protocol 1.
3. Experimental Procedure:
-
Take a defined volume of the wastewater sample.
-
Add the diphenylcarbazide solution.
-
Adjust the pH to the optimal range for Cu(II)-DPC complex formation.
-
Add a known volume of the organic solvent and shake vigorously to extract the colored complex into the organic phase.
-
Allow the phases to separate.
-
Measure the absorbance or color intensity of the organic phase.
-
Prepare a calibration curve by extracting standards of known copper concentrations.
-
Determine the copper concentration in the sample from the calibration curve.
Visualizations
Caption: Reaction pathway of Cr(VI) with diphenylcarbazide.
Caption: General experimental workflow for heavy metal detection.
References
- 1. Chromium Speciation in Wastewater and Sewage by Solid-Phase Extraction Using a New this compound-Incorporated Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method [mdpi.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples [mdpi.com]
- 5. Green Downscaling of Solvent Extractive Determination Employing Coconut Oil as Natural Solvent with Smartphone Colorimetric Detection: Demonstrating the Concept via Cu(II) Assay Using 1,5-Diphenylcarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Standard Operating Procedure for Chloride Determination in Water with Diphenylcarbazone
Introduction
Chloride is a widely distributed element in nature, typically occurring as sodium (NaCl), calcium (CaCl₂), and magnesium (MgCl₂) salts. Its concentration in natural waters can vary significantly, influenced by geological formations, agricultural runoff, and industrial effluents. While essential for life, high chloride concentrations can impart a salty taste to water and accelerate the corrosion of metallic pipes.[1] Therefore, accurate monitoring of chloride levels is crucial for maintaining water quality in drinking water, surface waters, industrial wastewater, and seawater.[2][3][4]
This document provides a detailed standard operating procedure (SOP) for the determination of chloride in water samples using the mercuric nitrate (B79036) titration method with a diphenylcarbazone indicator. This method is applicable to a wide range of chloride concentrations and is a well-established analytical technique.[3][4]
Principle of the Method
The determination of chloride ions is based on a titration with a standard solution of mercuric nitrate. In an acidic medium, mercuric ions (Hg²⁺) react with chloride ions (Cl⁻) to form a stable and soluble mercuric chloride complex (HgCl₂).[5][6]
Hg²⁺ + 2Cl⁻ → HgCl₂
The endpoint of the titration is detected using this compound as an indicator. Once all the chloride ions have been complexed, any excess mercuric ions react with this compound to form a distinct blue-violet colored complex.[3][4][6] A mixed indicator, often combining this compound with bromophenol blue, is frequently used to facilitate pH control and sharpen the endpoint.[7] The optimal pH for this titration is between 3.0 and 3.6.[5]
Apparatus and Reagents
Apparatus:
-
Standard laboratory titrimetric equipment, including a microburet (1 mL or 5 mL) with 0.01 mL graduations.[3]
-
Pipettes and graduated cylinders.
-
Magnetic stirrer and stir bars.[5]
-
pH meter.
Reagents: All reagents should be prepared using chloride-free deionized water.
| Reagent | Preparation | Storage and Stability |
| Standard Sodium Chloride (NaCl) Solution (0.025 N) | Dry primary standard NaCl at 140-180°C for 1 hour.[9] Dissolve 1.4613 g in deionized water and dilute to 1 L in a volumetric flask. | Store in a tightly sealed glass bottle. Stable indefinitely. |
| Mercuric Nitrate [Hg(NO₃)₂] Titrant (0.141 N) | Dissolve 25 g of Hg(NO₃)₂·H₂O in 900 mL of deionized water containing 5.0 mL of concentrated nitric acid. Dilute to 1 L.[3] Standardize against the standard NaCl solution. | Store in a dark bottle.[3] |
| Mercuric Nitrate [Hg(NO₃)₂] Titrant (0.025 N) | Dissolve 4.2830 g of Hg(NO₃)₂·H₂O in 50 mL of deionized water acidified with 0.5 mL of concentrated nitric acid. Dilute to 1 L.[7] Standardize against the standard NaCl solution. | Store in a dark bottle.[3] |
| Mixed Indicator Reagent | Dissolve 0.5 g of crystalline this compound and 0.05 g of bromophenol blue powder in 75 mL of 95% ethanol. Dilute to 100 mL with ethanol.[3][7] | Store in a brown bottle and discard after 6 months.[3][7] |
| Nitric Acid (HNO₃) Solution (0.05 M or 3+997) | To prepare 0.05 M HNO₃, dilute 3.0 mL of concentrated HNO₃ to 1 L with deionized water. For HNO₃ (3+997), mix 3 volumes of concentrated HNO₃ with 997 volumes of water.[7] | Store in a glass bottle. |
| Sodium Hydroxide (NaOH) Solution (0.05 M or 10 g/L) | To prepare 0.05 M NaOH, dissolve 2.0 g of NaOH in deionized water and dilute to 1 L. For a 10 g/L solution, dissolve 10 g of NaOH in water and dilute to 1 L.[7] | Store in a polyethylene (B3416737) bottle. |
| Hydroquinone (B1673460) Solution (10 g/L) | Dissolve 1 g of purified hydroquinone in 100 mL of deionized water.[3][7] | Prepare fresh as needed. |
| Hydrogen Peroxide (H₂O₂), 30% | Commercially available. | Store according to manufacturer's instructions. |
Experimental Protocol
The following workflow outlines the key steps for determining chloride concentration in a water sample.
1. Sample Preparation:
-
Collect a representative water sample in a clean glass or plastic bottle. Samples can be stored for up to 28 days.[4]
-
Pipette a 50 mL aliquot of the sample into a 125 mL or 250 mL Erlenmeyer flask. If the chloride concentration is high, use a smaller aliquot and dilute to 50 mL with deionized water. The aliquot should ideally contain no more than 10 to 20 mg of chloride.[3][4]
2. Interference Removal:
-
Sulfite (B76179): If sulfite is present, add 0.5 to 1 mL of 30% hydrogen peroxide to the 50 mL sample and mix.[3][4]
-
Chromate and Ferric Ions: If concentrations exceed 10 mg/L, add 2 mL of fresh hydroquinone solution.[3][5]
-
A summary of common interferences is provided in the table below.
| Interferent | Concentration | Effect and Treatment |
| Bromide and Iodide | Any | Titrated along with chloride, causing a positive interference.[2] |
| Chromate and Ferric Ions | > 10 mg/L | Must be reduced to their lower valence state. Add hydroquinone solution. |
| Sulfite | > 10 mg/L | Can be eliminated by oxidation with hydrogen peroxide.[4] |
| Sulfide | Any | Expected to interfere.[2] |
| Nitrite | Any | Significant interference.[2] |
| Copper | < 50 mg/L | No significant interference.[2] |
3. pH Adjustment:
-
Add 5-10 drops of the mixed indicator reagent to the sample and swirl.[7]
-
If the solution is blue, blue-violet, or red, add 0.05 M HNO₃ dropwise until the color changes to yellow, then add 1 mL in excess.[5][7]
-
If the solution turns yellow or orange upon adding the indicator, add 0.05 M NaOH dropwise until the color changes to blue-violet, then add 0.05 M HNO₃ dropwise to revert to yellow, and finally add 1 mL of excess acid.[5][7] The final pH should be between 3.0 and 3.6.[5]
4. Titration:
-
Titrate the pH-adjusted sample with the appropriate strength of mercuric nitrate solution.
-
Continuously swirl the flask or use a magnetic stirrer during the titration.
-
The endpoint is reached when the color of the solution changes from yellow to a persistent blue-violet.[3][5][7]
5. Blank Determination:
-
Perform a blank titration using 50 mL of chloride-free deionized water and the same procedure as the sample. This accounts for any chloride contamination in the reagents.
Calculation of Results
The chloride concentration in the sample is calculated using the following formula:
Chloride (mg/L) = [(A - B) × N × 35,450] / V
Where:
-
A = Volume of mercuric nitrate titrant used for the sample (mL)
-
B = Volume of mercuric nitrate titrant used for the blank (mL)
-
N = Normality of the mercuric nitrate titrant (N)
-
35,450 = Equivalent weight of chloride (mg/meq)
-
V = Volume of the sample used (mL)
Data Presentation
The following table provides an example of how to record and present the titration data:
| Sample ID | Sample Volume (mL) | Titrant Normality (N) | Blank Titration Volume (mL) | Sample Titration Volume (mL) | Chloride (mg/L) |
| Tap Water | 50.0 | 0.025 | 0.10 | 5.50 | 38.1 |
| River Water | 50.0 | 0.025 | 0.10 | 12.80 | 89.9 |
| Wastewater Effluent | 25.0 (diluted to 50) | 0.141 | 0.05 | 8.20 | 461.2 |
Quality Control and Precision
-
Accuracy: For a synthetic unknown sample containing 241 mg/L of chloride, analysis in 10 laboratories by the mercurimetric method yielded a relative error of 2.9%.[3]
-
Precision: In a single laboratory, using surface water samples with an average concentration of 34 mg/L of chloride, the standard deviation was ±1.0.[3] The relative standard deviation for the analysis of the 241 mg/L synthetic sample was 3.3%.[3]
Safety Precautions
-
This procedure involves the use of mercuric nitrate, which is a toxic substance. Handle with care and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][8]
-
All solutions containing mercury must be collected and disposed of as hazardous waste according to local, state, and federal regulations.[2][8]
-
Review the Safety Data Sheets (SDS) for all chemicals used in this procedure.[2][8]
This detailed protocol provides a robust and reliable method for the determination of chloride in various water samples, ensuring accurate data for researchers, scientists, and professionals in drug development and environmental monitoring.
References
- 1. MyHach - Customer Service [support.hach.com]
- 2. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 3. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]
- 4. NEMI Method Summary - 325.3 [nemi.gov]
- 5. nemi.gov [nemi.gov]
- 6. researchgate.net [researchgate.net]
- 7. img.antpedia.com [img.antpedia.com]
- 8. cdn.hach.com [cdn.hach.com]
- 9. epd.georgia.gov [epd.georgia.gov]
Application Notes and Protocols for the Preparation of a Stable Diphenylcarbazone Indicator Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylcarbazone is a chemical indicator used in analytical chemistry, particularly in mercurimetric titrations for the determination of chloride ions. The accuracy and reliability of these titrations are highly dependent on the quality and stability of the this compound indicator solution. This document provides a detailed protocol for the preparation of a stable this compound indicator solution, including information on factors affecting its stability and best practices for storage.
Factors Affecting Stability
The stability of a this compound indicator solution is influenced by several factors:
-
Light and Air: Exposure to light and air can cause the oxidation of this compound, leading to a decrease in its effectiveness as an indicator.
-
pH: The pH of the solution can affect the stability of this compound. A slightly acidic environment is generally preferred to enhance stability. A commercially available this compound indicator solution has a reported pH of 2.5.
-
Temperature: Elevated temperatures can accelerate the degradation of the indicator. Therefore, it is recommended to store the solution at a controlled, cool temperature.
-
Solvent: The choice of solvent can impact the stability of the solution. Ethanol (B145695) and isopropyl alcohol are commonly used solvents.
Experimental Protocols
Materials and Reagents
-
This compound (reagent grade)
-
Ethanol (95% or absolute) or Isopropyl alcohol (reagent grade)
-
Volumetric flasks (100 mL and 1000 mL)
-
Amber glass storage bottle
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter (optional)
-
Nitric acid (dilute solution, e.g., 0.05 M) (optional, for pH adjustment)
Preparation of 0.1% (w/v) this compound Indicator Solution
This is a commonly used concentration for many standard titrimetric procedures.
-
Weighing: Accurately weigh 0.1 g of this compound powder using an analytical balance.
-
Dissolving: Transfer the weighed this compound into a 100 mL volumetric flask.
-
Solvent Addition: Add a small amount of the chosen solvent (ethanol or isopropyl alcohol) to the flask and swirl to dissolve the powder. A magnetic stirrer can be used to facilitate dissolution.
-
Volume Adjustment: Once the this compound is completely dissolved, bring the solution to the 100 mL mark with the same solvent.
-
pH Adjustment (Optional): If a slightly acidic pH is desired for enhanced stability, a few drops of dilute nitric acid can be added to achieve a pH of approximately 3-4. Use a pH meter to monitor the pH.
-
Storage: Transfer the prepared solution to a clean, dry amber glass bottle to protect it from light. Label the bottle with the name of the solution, concentration, date of preparation, and initials of the preparer.
Preparation of Mixed this compound-Bromophenol Blue Indicator
For some applications, a mixed indicator provides a sharper endpoint.
-
Weighing: Weigh 0.5 g of this compound and 0.05 g of bromophenol blue powder.
-
Dissolving: Transfer both powders to a 100 mL volumetric flask.
-
Solvent Addition: Add approximately 75 mL of 95% ethanol and swirl or stir until both components are fully dissolved.
-
Volume Adjustment: Bring the solution to the 100 mL mark with 95% ethanol.
-
Storage: Store the mixed indicator solution in an amber glass bottle.
Data Presentation
The following table summarizes the key quantitative data for the preparation and storage of this compound indicator solutions.
| Parameter | Value/Recommendation | Notes |
| Concentration | 0.1% to 1% (w/v) | 0.1% is common for general use. 1% may be used for specific applications. |
| Solvent | Ethanol, Isopropyl Alcohol | Both are effective solvents. The choice may depend on laboratory availability and specific method requirements. |
| pH of Solution | Acidic (e.g., pH 2.5-4) | A slightly acidic pH may enhance stability. |
| Storage Temperature | 2°C to 29°C (36°F to 85°F) | Avoid extreme temperature fluctuations. |
| Storage Container | Amber Glass Bottle | Protects the solution from light-induced degradation. |
| Shelf Life | Approx. 6 to 9 months | When stored properly in a dark bottle. Commercially available solutions often have a shelf life in this range. |
Mandatory Visualization
The following diagram illustrates the workflow for preparing a stable this compound indicator solution.
Caption: Preparation and Storage Workflow.
Conclusion
The preparation of a stable this compound indicator solution is crucial for obtaining accurate results in titrimetric analyses. By following the detailed protocols and adhering to the recommended storage conditions, researchers can ensure the longevity and reliability of their indicator solution. The key to stability lies in minimizing exposure to light, air, and extreme temperatures, and maintaining a slightly acidic pH.
Application Notes and Protocols: Diphenylcarbazone in Environmental Analysis
Introduction
Diphenylcarbazone and its precursor, 1,5-diphenylcarbazide (B1670730), are highly effective chromogenic reagents for the spectrophotometric determination of various heavy metals in environmental soil and water samples. The most prominent application is the analysis of hexavalent chromium (Cr(VI)), for which it is a standard method. This document provides detailed application notes and experimental protocols for the use of this compound in the analysis of chromium and other heavy metals like cadmium, lead, zinc, and copper.
Analysis of Hexavalent Chromium (Cr(VI))
The reaction of hexavalent chromium with 1,5-diphenylcarbazide in an acidic solution produces a distinct red-violet complex, which is attributed to the complexation of the resulting trivalent chromium with the oxidized this compound. This highly sensitive and selective reaction forms the basis of a widely used colorimetric method for the determination of Cr(VI).[1][2] The absorbance of this complex is measured spectrophotometrically at approximately 540 nm.
1.1. Quantitative Data for Cr(VI) Analysis
| Parameter | Water Analysis | Soil Analysis (after extraction) | Reference |
| Method | Spectrophotometry (EPA Method 7196A) | Spectrophotometry (after EPA Method 3060A digestion) | [1][3][4] |
| Wavelength (λmax) | 540 nm | 540 nm | [1][5] |
| Linear Range | 0.5 - 50 mg/L | Dependent on dilution | [1][6] |
| Detection Limit | 0.02 µg/L (with preconcentration) | 0.4 mg/kg | [3][7] |
| Molar Absorptivity | ~40,000 L mol⁻¹ cm⁻¹ | Not specified | [1] |
| Spike Recovery | 85% - 115% | Not specified | [1] |
1.2. Experimental Protocols
1.2.1. Protocol for Cr(VI) in Water (Based on EPA Method 7196A)
This protocol is applicable to drinking water, surface water, and groundwater.
a) Reagents:
-
1,5-Diphenylcarbazide Solution (0.5% w/v): Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle. This solution is stable for about two weeks.
-
Sulfuric Acid (H₂SO₄), concentrated and 0.2 M.
-
Phosphoric Acid (H₃PO₄), concentrated.
-
Chromium Standard Stock Solution (1000 mg/L): Dissolve 1.414 g of potassium dichromate (K₂Cr₂O₇) in 1 L of deionized water.
-
Chromium Working Standards: Prepare a series of standards by diluting the stock solution.
b) Procedure:
-
Transfer a 100 mL aliquot of the water sample to a 250 mL beaker.
-
Adjust the pH of the sample to approximately 1.0 with 0.2 M H₂SO₄.
-
Add 2.0 mL of the 1,5-diphenylcarbazide solution and mix well.
-
Allow the solution to stand for 5-10 minutes for full color development.[8]
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer. Use a reagent blank (deionized water treated with the same reagents) to zero the instrument.
-
Prepare a calibration curve by measuring the absorbance of a series of chromium working standards.
-
Determine the concentration of Cr(VI) in the sample from the calibration curve.
1.2.2. Protocol for Cr(VI) in Soil (Involves Alkaline Digestion - EPA Method 3060A)
This protocol involves an alkaline digestion step to extract Cr(VI) from the soil, followed by colorimetric analysis.
a) Soil Digestion Reagents:
-
Digestion Solution: 0.28 M sodium carbonate (Na₂CO₃) and 0.5 M sodium hydroxide (B78521) (NaOH).
-
Magnesium Chloride (MgCl₂) Solution.
-
Phosphate Buffer.
b) Digestion Procedure:
-
Weigh approximately 2.5 g of the soil sample into a digestion vessel.
-
Add 50 mL of the digestion solution.
-
Heat the mixture to 90-95°C for 60 minutes, with constant stirring.
-
Cool the digestate and filter it to separate the extract.
c) Colorimetric Analysis:
-
Take an aliquot of the filtered extract.
-
Adjust the pH with sulfuric acid.
-
Proceed with the colorimetric determination as described in the protocol for water analysis (section 1.2.1, steps 3-7).
1.3. Workflow Diagrams
Caption: Workflow for Cr(VI) analysis in water.
Caption: Workflow for Cr(VI) analysis in soil.
Analysis of Other Heavy Metals
This compound can also be used for the spectrophotometric determination of other heavy metals such as cadmium (Cd), lead (Pb), zinc (Zn), and copper (Cu). These methods often involve the formation of a colored complex that is then extracted into an organic solvent for measurement.
2.1. Quantitative Data for Other Heavy Metals
| Analyte | Matrix | Method | Wavelength (λmax) | Linear Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| Cadmium (Cd) | Environmental Samples | Extractive Spectrophotometry with Pyridine | 533 nm | 0.228 - 3.65 ppm | 7.33 x 10⁴ | [9] |
| Lead (Pb) | Airborne Dust & Soil | Extractive Spectrophotometry with HDPBA & DPCZO | 525 nm | Up to 4.3 ppm | 7.2 x 10⁴ | [10] |
| Zinc (Zn) & Cadmium (Cd) | Vegetables (after extraction) | FAAS after pre-concentration with Dithizone | - | 0.2 - 1 µg/mL | - | [11] |
| Copper (Cu) | Water | On-line preconcentration with immobilized DPC | - | - | - | [12] |
2.2. General Experimental Protocol for Other Heavy Metals (Extractive Spectrophotometry)
This is a generalized protocol; specific conditions such as pH, solvent, and masking agents may need to be optimized for each metal and sample matrix.
a) Reagents:
-
This compound Solution: Prepare a solution in a suitable organic solvent (e.g., acetone, methanol).
-
Buffer Solutions: To adjust the pH of the sample.
-
Organic Solvent for Extraction: (e.g., benzene, chloroform, carbon tetrachloride).
-
Masking Agents: To prevent interference from other metals.
-
Standard Stock Solutions of the metals of interest.
b) Procedure:
-
Sample Preparation:
-
Water: Acidify the sample and filter if necessary.
-
Soil: Perform an appropriate acid digestion (e.g., with aqua regia) or extraction to bring the metals into solution.[13]
-
-
Take a known volume of the prepared sample solution.
-
Adjust the pH to the optimal value for complex formation with the specific metal.
-
Add any necessary masking agents to eliminate interferences.
-
Add the this compound solution and mix.
-
Add the extraction solvent and shake vigorously to extract the metal-diphenylcarbazone complex into the organic phase.
-
Allow the phases to separate and collect the organic layer.
-
Measure the absorbance of the organic extract at the wavelength of maximum absorbance for the specific metal complex.
-
Prepare a calibration curve using standard solutions of the metal.
-
Determine the concentration of the metal in the sample from the calibration curve.
2.3. Logical Relationship Diagram
Caption: Logical flow for heavy metal analysis.
References
- 1. epa.gov [epa.gov]
- 2. NEMI Method Summary - 7196A [nemi.gov]
- 3. Analytical Method [keikaventures.com]
- 4. epa.gov [epa.gov]
- 5. jeest.ub.ac.id [jeest.ub.ac.id]
- 6. Analytical Method [keikaventures.com]
- 7. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ad Astra: Undergraduate Research Newsletter [adastraletter.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of cadmium and zinc in vegetables with online FAAS after simultaneous pre-concentration with 1,5-diphenylthiocarbazone immobilised on naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Method for detecting barbiturates in urine using mercuric sulfate and diphenylcarbazone.
Introduction
These application notes provide a detailed protocol for the qualitative and semi-quantitative detection of barbiturates in human urine using a colorimetric method based on the reaction with mercuric sulfate (B86663) and diphenylcarbazone. This method is intended for research and forensic toxicology screening purposes. Barbiturates, a class of central nervous system depressants, can be detected in urine for 4-7 days post-ingestion. This colorimetric assay offers a rapid and cost-effective screening alternative to more complex chromatographic techniques, though confirmatory analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for definitive results.
The principle of this assay is based on the formation of a colored complex between the barbiturate (B1230296) molecule, mercuric ions (Hg²⁺), and this compound. In an acidic environment, barbiturates are extracted from the urine into an organic solvent. The addition of a mercuric salt and this compound to this extract results in a characteristic blue-violet color, the intensity of which is proportional to the concentration of barbiturates present.
Data Presentation
The following table summarizes the quantitative data associated with the mercuric sulfate and this compound method for barbiturate detection. It is important to note that specific performance characteristics can vary depending on the exact experimental conditions and the specific barbiturate being tested.
| Parameter | Value | Notes |
| Detection Limit (on TLC plate) | 1-5 µg | This is the minimum amount of barbiturate detectable on a thin-layer chromatography plate when using a mercuric chloride-diphenylcarbazone spray reagent.[1][2] |
| Detection Limit (in urine, colorimetric) | Approximately 6.72 mg/L | This value is for a similar colorimetric method using a bivalent mercury/dithizone chelate for sodium phenobarbital, detectable with 99% confidence.[3] The limit for the mercuric sulfate-diphenylcarbazone method is expected to be in a similar range. |
| Linearity Range | 5.0 to 200 ng/mL | This data is from a dispersive liquid-liquid microextraction method combined with spectrophotometric analysis for barbituric acid, indicating the potential for linearity in colorimetric assays.[4] |
| Specificity | The method is not entirely specific to barbiturates. Other imide and sulphonamide-type drugs may produce a similar color reaction.[1] Glutethimide may also interfere.[5] | |
| Non-Interfering Substances | Phenytoin (50 mg/L), Glutethimide (100 mg/L), Bemegride (100 mg/L) | These substances did not interfere with a similar mercury-based colorimetric assay.[3] Inorganic salts such as NaCl, NaN₃, LiBr, and CaCO₃ are also not expected to interfere.[6] |
| Recovery | 63-71% (LLE); 103-108% (SLE) | Recovery rates can vary significantly based on the extraction method. Liquid-liquid extraction (LLE) and supported liquid extraction (SLE) have been shown to yield good recoveries for barbiturates from urine.[1][7] |
Experimental Protocols
Reagent Preparation
Caution: Mercuric salts are highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Solution A: Mercuric Sulfate Reagent
-
Dissolve 1 g of mercuric chloride (HgCl₂) in 50 mL of ethanol. (Note: While the topic specifies mercuric sulfate, literature more commonly details the use of mercuric chloride for this reagent. Mercuric sulfate can be used as an alternative, prepared by dissolving it in dilute sulfuric acid and then diluting with ethanol, though optimization may be required.)[1][2]
-
-
Solution B: this compound Reagent
-
Working Reagent
-
Prepare fresh before use by mixing equal volumes of Solution A and Solution B.[6]
-
-
1N Hydrochloric Acid (HCl)
-
Prepare by diluting concentrated HCl in deionized water.
-
-
Organic Solvent
-
Chloroform (B151607) or a 1:9 mixture of n-hexane and ethyl acetate.
-
Urine Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 25 mL of the urine specimen into a separatory funnel.
-
Acidify the urine to approximately pH 3 by adding 1N HCl dropwise. Verify the pH using indicator paper.
-
Add 10 mL of the organic solvent (chloroform or n-hexane:ethyl acetate) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes.
-
Allow the layers to separate.
-
Drain the lower organic layer into a clean collection tube.
-
Repeat the extraction two more times with fresh 10 mL portions of the organic solvent, combining all organic extracts.
-
Filter the combined organic extract through anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or in a water bath.
-
Reconstitute the dried residue in 1 mL of chloroform. This extract is now ready for colorimetric analysis.
Colorimetric Detection
-
Transfer 0.5 mL of the reconstituted urine extract into a clean glass test tube.
-
Prepare a blank by adding 0.5 mL of chloroform to a separate test tube.
-
Prepare positive controls using standard solutions of barbiturates in chloroform at known concentrations.
-
Add 0.5 mL of the freshly prepared working reagent (mixed Solution A and Solution B) to each tube (sample, blank, and controls).
-
Vortex the tubes for 10-15 seconds.
-
Observe for a color change. The presence of barbiturates is indicated by the development of a blue-violet color. The background of the solution may appear pink.[1][2]
-
For semi-quantitative analysis, the absorbance of the solution can be measured using a spectrophotometer at the wavelength of maximum absorbance for the colored complex (typically around 550-580 nm, though this should be determined empirically). A calibration curve can be generated using the positive controls to estimate the concentration of barbiturates in the sample.
Diagrams
Caption: Experimental workflow for barbiturate detection in urine.
Caption: Proposed reaction pathway for color formation.
Discussion
The mercuric sulfate and this compound method provides a straightforward and rapid approach for screening urine samples for the presence of barbiturates. The extraction procedure is crucial for isolating the acidic barbiturate compounds from the aqueous urine matrix and concentrating them in an organic solvent.
The exact chemical structure of the colored complex is not definitively established in the reviewed literature, but it is understood to be a coordination complex involving the mercuric ion, the barbiturate molecule, and this compound. The barbiturate likely chelates with the mercury ion, and this complex then reacts with this compound to produce the characteristic color change.
While this method is valuable for preliminary screening, its limitations must be acknowledged. The assay is not entirely specific for barbiturates, and cross-reactivity with other compounds is possible. Therefore, all positive results should be confirmed by a more specific and sensitive analytical technique such as GC-MS or LC-MS/MS. Modern chromatographic methods offer higher sensitivity, greater specificity, and the ability to identify and quantify individual barbiturate compounds, which is not possible with this colorimetric assay. However, the mercuric sulfate and this compound method remains a useful tool in settings where rapid, high-throughput screening is required and access to advanced analytical instrumentation is limited. Due to the high toxicity of mercury compounds, appropriate safety precautions and waste disposal procedures are imperative.
References
- 1. dfs.virginia.gov [dfs.virginia.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Development of a dispersive liquid-liquid microextraction method for spectrophotometric determination of barbituric acid in pharmaceutical formulation and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of radioimmunoassay with thin-layer chromatographic and gas-liquid chromatographic methods of barbiturate detection in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: Solid-Phase Microextraction Using Diphenylcarbazone Functionalized Sorbents for Heavy Metal Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the application of solid-phase microextraction (SPME) utilizing a sorbent functionalized with 1,5-diphenylcarbazone (B7855421) for the preconcentration and trace analysis of heavy metal ions from aqueous samples. Diphenylcarbazone is a well-established chelating agent that forms stable complexes with various metal ions, making it an excellent candidate for selective extraction. This method offers a simple, rapid, and sensitive approach for determining trace levels of heavy metals, which is critical in environmental monitoring, pharmaceutical analysis, and food safety.
Introduction
Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. The selectivity and efficiency of SPME are largely determined by the chemical nature of the sorbent coating on the extraction fiber. Functionalizing the sorbent with specific chelating agents can significantly enhance its affinity for target analytes. 1,5-Diphenylcarbazone is a chelating agent known to form colored complexes with several metal ions, including copper, cadmium, zinc, lead, and mercury. By immobilizing this compound onto a solid support, a highly selective sorbent for the SPME of these metal ions can be created. This application note details the synthesis of such a sorbent and the subsequent SPME protocol for the analysis of heavy metals.
Experimental Protocols
Synthesis of this compound Functionalized Sorbent
This protocol is adapted from methodologies for functionalizing siliceous sorbents.[1][2]
Materials:
-
Siliceous mesocellular foam (or other suitable silica-based support)
-
3-Aminopropyltriethoxysilane (APTES)
-
Toluene (B28343), anhydrous
-
1,5-Diphenylcarbazone
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Activation of Silica (B1680970) Support: The silica support is activated by refluxing in 6 M HCl for 6 hours to increase the density of surface silanol (B1196071) groups. Subsequently, the support is washed with deionized water until neutral pH and dried at 120°C for 12 hours.
-
Amination of Silica Support: The activated silica is refluxed with a 10% (v/v) solution of APTES in anhydrous toluene for 24 hours to introduce amino groups onto the surface. The resulting amino-functionalized silica is then washed with toluene and ethanol and dried under vacuum.
-
Functionalization with this compound: The amino-functionalized silica is reacted with a solution of 1,5-diphenylcarbazone in ethanol. The reaction is typically carried out at room temperature with stirring for 24 hours. The this compound-functionalized sorbent is then washed with ethanol to remove any unreacted reagents and dried.
Solid-Phase Microextraction (SPME) Protocol
Materials:
-
This compound functionalized SPME fiber
-
Aqueous sample containing target metal ions
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Eluent solution (e.g., 0.1 M HNO₃ in methanol)
-
Flame Atomic Absorption Spectrophotometer (FAAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for analysis
Procedure:
-
Sample Preparation: Collect the aqueous sample and adjust the pH to the optimal range for the target metal ion complexation with this compound. For many divalent metals like Cu(II), Cd(II), and Zn(II), a pH range of 7-10 is often effective.[3] For some metals like Cu(II), a lower pH of around 4 may be optimal.[4]
-
SPME Fiber Conditioning: Before the first use, condition the this compound-functionalized SPME fiber by exposing it to the eluent solution for 10-15 minutes and then to deionized water.
-
Extraction: Immerse the conditioned SPME fiber into the pH-adjusted sample. Perform the extraction for a predetermined time (e.g., 30 minutes) under constant stirring to facilitate the adsorption of metal ions onto the sorbent.
-
Desorption: After extraction, retract the fiber and gently wash it with deionized water to remove any matrix components. Then, immerse the fiber into a small, known volume of the eluent solution (e.g., 500 µL of 0.1 M HNO₃ in methanol) and agitate for a specified time (e.g., 15 minutes) to desorb the metal ions.
-
Analysis: Analyze the eluent containing the desorbed metal ions using a suitable analytical technique such as FAAS or ICP-OES.
Data Presentation
The following tables summarize typical quantitative data obtained from studies using this compound or related compounds for heavy metal extraction.
Table 1: Performance Data for Metal Ion Extraction using Functionalized Sorbents
| Analyte | Sorbent Functional Group | Extraction Efficiency (%) | Limit of Detection (LOD) (µg L⁻¹) | Adsorption Capacity (mg g⁻¹) | Reference |
| Copper (II) | Diphenylcarbazide | >98% | 0.1 | 160 | [1][2] |
| Cadmium (II) | Diphenylcarbazide | >98% | 0.04 | 190 | [1][2] |
| Copper (II) | Immobilized this compound | - | - | - | [5] |
| Zinc (II) | This compound | - | - | - | [3] |
| Cadmium (II) | This compound | - | - | - | [3] |
Table 2: Optimal Conditions for Metal Extraction using this compound as a Complexing Agent
| Metal Ion | Optimal pH | Extraction Time (min) | Eluent | Reference |
| Copper (II) | 4 | 5 | 1 M HNO₃ | [4] |
| Lead (II) | 8-10 | 5 | 1 M HNO₃ | [4] |
| Zinc (II) | 8-10 | 5 | 1 M HNO₃ | [4] |
| Manganese (II) | 8-10 | 5 | 1 M HNO₃ | [4] |
| Nickel (II) | 8-10 | 5 | 1 M HNO₃ | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for SPME using this compound functionalized sorbents.
Analyte-Sorbent Interaction
Caption: Interaction between metal ions and the this compound functionalized sorbent.
Conclusion
The use of this compound-functionalized sorbents in solid-phase microextraction presents a promising and effective method for the selective preconcentration and determination of trace heavy metal ions. The protocol outlined provides a foundation for researchers to develop and validate methods for various aqueous matrices. The high selectivity of this compound for certain metal ions, combined with the efficiency and simplicity of the SPME technique, can lead to the development of robust analytical procedures with low detection limits and minimal solvent consumption. Further optimization of extraction and desorption parameters for specific metal ions and sample matrices is recommended to achieve the best analytical performance.
References
- 1. Synthesis and characterization of diphenylcarbazide-siliceous mesocellular foam and its application as a novel mesoporous sorbent for preconcentration and trace detection of copper and cadmium ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Microfluidic-Based Metal Ion Detection using Diphenylcarbazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rapid and sensitive detection of metal ions is crucial in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical quality control. Microfluidic systems offer a promising platform for such analyses due to their advantages of low sample and reagent consumption, rapid analysis times, and high-throughput capabilities. This document provides detailed application notes and experimental protocols for the development and use of polydimethylsiloxane (B3030410) (PDMS)-based microfluidic systems for the colorimetric detection of various metal ions using diphenylcarbazone as a chromogenic reagent.
This compound forms colored complexes with a range of metal ions, enabling their quantification through spectrophotometric measurements. The integration of this chemistry with microfluidic technology allows for the creation of portable and efficient analytical devices.
Quantitative Data Summary
The following tables summarize the key performance parameters for the detection of various metal ions using this compound-based methods.
| Metal Ion | Wavelength (nm) | Limit of Detection (LOD) | Optimal pH | Interferences |
| Chromium (Cr(VI)) | 540-543 | 0.02 - 0.18 mg/L[1] | Acidic | V, Mo |
| Lead (Pb²⁺) | Not Specified | ~0.756 mg/L (with sodium rhodizonate) | Alkaline | Cu²⁺, Cd²⁺, Hg²⁺ |
| Mercury (Hg²⁺) | 520 | 250 µg/L[2] | Neutral to slightly acidic | Ag⁺, Cu²⁺, Cr(VI) |
| Cadmium (Cd²⁺) | 533 | 0.228 - 3.65 ppm[3] | 7-10 | Zn²⁺, Ni²⁺, Co²⁺ |
| Zinc (Zn²⁺) | 493.5 | 20 ng/mL | 7-10 | Cd²⁺, Ni²⁺, Co²⁺ |
| Nickel (Ni²⁺) | 520-525 | Not specified | 7-10 | Co²⁺, Zn²⁺, Cd²⁺ |
| Copper (Cu²⁺) | Not Specified | Not specified | Not specified | Pb²⁺, Hg²⁺ |
Note: Some data is derived from studies using diphenylcarbazide or diphenylthiocarbazone, which are structurally and functionally similar to this compound. The performance in a microfluidic system may vary.
Signaling Pathway and Reaction Mechanism
The detection principle is based on the formation of a colored complex between this compound and the target metal ion. The general reaction involves the deprotonation of this compound to its enol form, which then chelates with the metal ion. The resulting complex exhibits a distinct color that can be measured spectrophotometrically. For instance, in the presence of Cr(VI), diphenylcarbazide is first oxidized to this compound, which then reacts with the resulting Cr(III) to form a red-violet complex.[1]
Figure 1: General signaling pathway for metal ion detection with this compound.
Experimental Protocols
I. Fabrication of PDMS Microfluidic Device
This protocol describes the fabrication of a simple Y-channel microfluidic device for mixing a metal ion sample with the this compound reagent using standard soft lithography techniques.[4][5][6][7][8]
Materials:
-
SYLGARD™ 184 Silicone Elastomer kit (base and curing agent)
-
SU-8 photoresist and developer
-
Silicon wafer
-
Photomask with the desired channel design
-
Spin coater
-
UV light source
-
Hot plate
-
Plasma cleaner
-
Glass microscope slides
-
Biopsy punch
Protocol:
-
Master Mold Fabrication:
-
Design the Y-channel microfluidic pattern using CAD software and print it on a high-resolution transparency to create a photomask.
-
Clean a silicon wafer with acetone, isopropanol (B130326), and deionized water, then dry it with nitrogen gas.
-
Spin-coat a layer of SU-8 photoresist onto the silicon wafer to the desired channel height.
-
Pre-bake the photoresist-coated wafer on a hot plate.
-
Place the photomask over the coated wafer and expose it to UV light.
-
Post-bake the wafer on a hot plate.
-
Develop the photoresist by immersing the wafer in SU-8 developer to remove the unexposed resist, creating the master mold.
-
Rinse the master mold with isopropanol and dry it with nitrogen gas.
-
-
PDMS Replica Molding:
-
Mix the PDMS base and curing agent in a 10:1 ratio by weight.
-
Degas the mixture in a vacuum desiccator to remove air bubbles.
-
Pour the PDMS mixture over the master mold and cure it in an oven at 65-70°C for at least 2 hours.[4]
-
Once cured, carefully peel the PDMS replica from the master mold.
-
Use a biopsy punch to create inlet and outlet ports in the PDMS slab.[4]
-
-
Device Bonding:
-
Clean the PDMS replica and a glass microscope slide with isopropanol and dry them.
-
Treat the bonding surfaces of the PDMS replica and the glass slide with oxygen plasma for 30-60 seconds.[5]
-
Bring the two treated surfaces into contact to form an irreversible bond.
-
Place the bonded device on a hotplate at 70°C for 5-10 minutes to strengthen the bond.[4]
-
Figure 2: Workflow for PDMS microfluidic device fabrication.
II. Preparation of Reagents and Standards
A. This compound Reagent (0.25% w/v):
-
Dissolve 250 mg of diphenylcarbazide in 50 mL of acetone.[2]
-
Store the solution in a brown bottle in a refrigerator. The solution should be prepared fresh weekly for optimal performance.
B. Metal Ion Standard Stock Solutions (1000 mg/L):
-
Chromium (VI): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇) in 1 L of deionized water.
-
Lead (II): Dissolve 1.598 g of lead nitrate (B79036) (Pb(NO₃)₂) in 1 L of deionized water containing 1 mL of concentrated nitric acid.
-
Mercury (II): Dissolve 1.354 g of mercury(II) chloride (HgCl₂) in 1 L of deionized water.
-
Cadmium (II): Dissolve 2.744 g of cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) in 1 L of deionized water.
-
Zinc (II): Dissolve 4.398 g of zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) in 1 L of deionized water.
-
Nickel (II): Dissolve 4.781 g of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in 1 L of deionized water.
-
Copper (II): Dissolve 3.929 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 1 L of deionized water.
Store all stock solutions in a refrigerator. Prepare working standards by diluting the stock solutions with deionized water as needed.
III. Microfluidic-Based Detection Protocol
Materials:
-
Fabricated PDMS microfluidic device
-
Syringe pumps
-
Tubing with appropriate connectors
-
Metal ion standard solutions or samples
-
This compound reagent
-
pH buffers
-
Microscope with a camera or a spectrophotometer with a micro-volume cuvette
Protocol:
-
System Setup:
-
Connect two syringes, one containing the metal ion sample/standard and the other containing the this compound reagent, to the two inlets of the Y-channel microfluidic device using tubing.
-
Place the syringes on syringe pumps.
-
Position the microfluidic device on the stage of a microscope or connect the outlet to a spectrophotometer.
-
-
Analysis:
-
Set the flow rates of the syringe pumps to ensure proper mixing in the main channel. A 1:1 flow rate ratio is typically used.
-
Pump the sample and reagent through the device.
-
Allow the color to develop in the main channel. The reaction is typically rapid.
-
Capture images of the channel using the microscope camera or measure the absorbance at the appropriate wavelength using the spectrophotometer.
-
-
Data Analysis:
-
For image-based analysis, convert the color intensity of the channel to an analytical signal (e.g., using ImageJ software).
-
For spectrophotometric analysis, record the absorbance values.
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the metal ion standards.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Figure 3: Experimental workflow for microfluidic metal ion detection.
Selectivity and Interference
This compound is known to react with several metal ions, which can lead to interferences in the analysis. The selectivity of the method can be improved by controlling the pH of the reaction and by using masking agents to sequester interfering ions. For example, in the detection of lead, ammonium (B1175870) citrate, potassium cyanide, and hydroxylamine (B1172632) hydrochloride can be used to mask other metal ions.[9] It is essential to perform interference studies by analyzing the target metal ion in the presence of potential interfering ions to validate the method for a specific sample matrix.
Conclusion
The combination of this compound-based colorimetric chemistry with microfluidic technology provides a powerful tool for the rapid and sensitive detection of a range of metal ions. The protocols outlined in this document offer a starting point for researchers to develop and optimize their own microfluidic systems for specific applications. Careful optimization of experimental parameters, including reagent concentrations, flow rates, and pH, is crucial for achieving the desired analytical performance.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scispace.com [scispace.com]
- 4. seas.upenn.edu [seas.upenn.edu]
- 5. Fabricating Microfluidic Devices from PDMS - CorSolutions [mycorsolutions.com]
- 6. protocols.io [protocols.io]
- 7. simplemicrofluidics.com [simplemicrofluidics.com]
- 8. How to Fabricate a PDMS Microfluidic Chip: Step-by-Step Guide [blog.darwin-microfluidics.com]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Application Notes and Protocols for the Quantification of Copper and Cadmium Using Diphenylcarbazone
Introduction
Heavy metal contamination is a significant environmental and health concern. Copper (Cu) and cadmium (Cd) are two such metals that can be toxic at elevated concentrations, necessitating sensitive and reliable methods for their quantification.[1] Diphenylcarbazone is a chromogenic agent that forms colored complexes with various metal ions, providing a basis for their spectrophotometric determination.[2][3] This application note provides a detailed protocol for the quantification of copper and cadmium in aqueous samples using a this compound-based colorimetric assay.
The principle of this assay is based on the formation of a colored complex between the metal ions and this compound. The intensity of the color, which is directly proportional to the concentration of the metal, is measured using a spectrophotometer. For cadmium, a distinct red-colored complex is formed in the presence of pyridine (B92270), with a maximum absorbance at 533 nm.[4] While the direct spectrophotometric determination of copper with this compound is less commonly detailed in readily available literature, the formation of a colored complex is known, and a general protocol can be adapted and optimized for its quantification.[5]
Materials and Reagents
-
This compound (ACS reagent grade)
-
Ethanol (95% or absolute)
-
Pyridine
-
Benzene (B151609) or other suitable organic solvent (e.g., chloroform (B151607), toluene)
-
Standard stock solutions of Copper (Cu²⁺) and Cadmium (Cd²⁺) (1000 ppm)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Spectrophotometer
-
Glassware: volumetric flasks, pipettes, separatory funnels
Experimental Protocols
1. Preparation of Reagents
-
This compound Solution (0.025% w/v): Dissolve 25 mg of this compound in 100 mL of ethanol. This solution should be freshly prepared and protected from light, as this compound can oxidize.[6]
-
Standard Solutions: Prepare a series of working standard solutions of copper and cadmium (e.g., 0.1, 0.5, 1, 2, 5 ppm) by diluting the 1000 ppm stock solutions with deionized water.
-
Buffer Solutions: Prepare appropriate buffer solutions to maintain the optimal pH for complex formation. The optimal pH may vary for copper and cadmium and should be determined experimentally. For cadmium, the reaction is often performed in the presence of pyridine.[4]
2. Spectrophotometric Determination of Cadmium
This protocol is adapted from the established method for cadmium quantification.[4]
-
Sample Preparation: Take a known volume of the aqueous sample containing cadmium (or a standard solution) in a separatory funnel.
-
pH Adjustment: Adjust the pH of the solution. The addition of pyridine as described in the next step will influence the pH.
-
Complex Formation: Add 1 mL of pyridine and 1 mL of the this compound solution to the separatory funnel. Shake the mixture vigorously for 1-2 minutes to facilitate the formation of the red cadmium-diphenylcarbazone complex.
-
Extraction: Add a known volume (e.g., 10 mL) of benzene to the separatory funnel and shake for another 1-2 minutes to extract the colored complex into the organic phase. Allow the layers to separate.
-
Measurement: Carefully collect the organic layer and measure its absorbance at 533 nm using a spectrophotometer. Use benzene as the blank.
-
Calibration Curve: Prepare a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.
-
Quantification: Determine the concentration of cadmium in the unknown sample by interpolating its absorbance value on the calibration curve.
3. Spectrophotometric Determination of Copper (General Protocol)
A direct, detailed protocol for the spectrophotometric determination of copper using this compound is not as readily available as for cadmium. However, based on the known reactivity, the following general protocol can be used as a starting point for method development.
-
Sample Preparation: Take a known volume of the aqueous sample containing copper (or a standard solution) in a separatory funnel.
-
pH Optimization: The optimal pH for the formation of the copper-diphenylcarbazone complex needs to be determined experimentally. Adjust the pH of the solution using dilute HCl or NaOH. A pH range of 5-9 is a reasonable starting point.
-
Complex Formation: Add 1 mL of the this compound solution to the separatory funnel and shake vigorously for 1-2 minutes.
-
Extraction: Add a known volume (e.g., 10 mL) of a suitable organic solvent (e.g., chloroform or toluene) and shake for another 1-2 minutes to extract the colored complex. Allow the layers to separate.
-
Wavelength Scan: Perform a wavelength scan (e.g., from 400 nm to 700 nm) on the extracted complex from a standard copper solution to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the standards and samples at the determined λmax. Use the organic solvent as the blank.
-
Calibration and Quantification: Follow the same procedure as for cadmium to construct a calibration curve and determine the copper concentration in the sample.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the determination of cadmium using this compound, as reported in the literature.[4] The parameters for copper need to be determined experimentally.
| Parameter | Cadmium (Cd²⁺) | Copper (Cu²⁺) |
| Wavelength of Maximum Absorbance (λmax) | 533 nm | To be determined |
| Linear Range | 0.228 - 3.65 ppm | To be determined |
| Molar Absorptivity | 7.33 x 10⁴ L mol⁻¹ cm⁻¹ | To be determined |
| Solvent for Extraction | Benzene | Chloroform/Toluene (to be optimized) |
| Color of Complex | Red | To be determined |
Visualizations
Caption: A generalized workflow for the quantification of copper and cadmium using this compound.
Caption: The conceptual pathway of metal ion complexation with this compound for spectrophotometric analysis.
Interferences and Selectivity
Several other metal ions can also form colored complexes with this compound, which can lead to interference.[2] The selectivity of the assay can be improved by carefully controlling the pH of the solution and by using masking agents to prevent the reaction of interfering ions. For instance, the presence of pyridine enhances the selectivity for cadmium.[4] It is recommended to perform a preliminary analysis of the sample matrix to identify potential interfering ions and to take appropriate measures to mitigate their effects.
The this compound-based spectrophotometric method offers a simple, sensitive, and cost-effective approach for the quantification of cadmium and potentially copper in aqueous samples. While a well-established protocol exists for cadmium, the method for copper requires further optimization. By following the detailed protocols and considering the potential interferences, researchers can successfully apply this method for the routine monitoring of these heavy metals in various environmental and industrial samples.
References
Use of diphenylcarbazone reagent for endpoint detection in manual titrations.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylcarbazone is a chemical indicator used for endpoint detection in manual titrations, particularly in the mercurimetric determination of chloride ions. This method, also known as the Schales and Schales method, is applicable to a variety of sample types, including drinking, surface, and saline waters, as well as domestic and industrial wastes.[1][2] The principle of this titration lies in the reaction between mercuric ions (Hg²⁺) and chloride ions (Cl⁻) to form a stable, soluble, and largely undissociated mercuric chloride (HgCl₂) complex.[3][4][5] Once all the chloride ions in the sample have been complexed, the first excess of mercuric ions reacts with the this compound indicator to form a distinct blue-violet colored complex, signaling the endpoint of the titration.[1][2][3][5]
The optimal pH for this titration is crucial for an accurate endpoint detection and is in the range of 3.0 to 3.6.[3] To facilitate pH adjustment and enhance the sharpness of the endpoint, this compound is often used in a mixed indicator solution with a pH indicator such as bromophenol blue.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the mercurimetric titration of chloride using this compound.
Table 1: Reagent and Standard Concentrations
| Reagent/Standard | Concentration for Low Chloride Samples (< 20 mg/L) | Concentration for High Chloride Samples (> 20 mg/L) | Preparation Notes |
| Mercuric Nitrate (B79036) Titrant | 0.0141 N | 0.141 N | Dissolve Hg(NO₃)₂·H₂O in distilled water containing nitric acid to prevent hydrolysis. Standardize against a primary standard sodium chloride solution. Store in a dark bottle.[1] |
| Standard Sodium Chloride | 0.025 N | 0.025 N | Dry primary standard NaCl at 180°C for 1 hour before dissolving in deionized water.[3] |
| Nitric Acid (for pH adjustment) | 0.05 M | 0.1 N | Prepare by diluting concentrated nitric acid with deionized water.[3][6] |
| Sodium Hydroxide (B78521) (for pH adjustment) | 0.05 M | 0.1 N | Prepare by dissolving NaOH pellets in deionized water.[1][6] |
Table 2: Indicator Composition and Endpoint Colors
| Indicator Type | Composition | Initial Color (at optimal pH) | Endpoint Color |
| This compound-Bromophenol Blue Mixed Indicator | 0.5 g this compound and 0.05 g bromophenol blue in 100 mL of 95% ethanol (B145695).[1] | Yellow | Blue-violet[3] |
| This compound-Xylene Cyanol FF Mixed Indicator | 0.250 g s-diphenylcarbazone, 4 mL conc. nitric acid, and 0.030 g xylene cyanol FF in 100 mL of 95% ethanol.[6] | Green-blue | Definite purple[6] |
Table 3: Potential Interferences
| Interfering Ion | Concentration Threshold | Method of Elimination |
| Sulfite | > 10 mg/L[3] | Add 0.5 to 1 mL of 30% hydrogen peroxide to the sample.[1][3] |
| Chromate and Ferric ions | > 10 mg/L[3] | Reduce with a freshly prepared hydroquinone (B1673460) solution.[3] |
| Sulfide (B99878) | Any | Add sulfide inhibitor reagent and filter the sample. |
| Bromide and Iodide | Any | Titrated along with chloride, leading to positive interference.[3] |
| Copper | > 50 mg/L[3] | --- |
| Zinc, Lead, Nickel, Chromous ions | > 100 mg/L | May alter the solution color but do not affect the accuracy of the titration.[3] |
Experimental Protocols
Preparation of Reagents
3.1.1. This compound-Bromophenol Blue Mixed Indicator Solution:
-
Weigh 0.5 g of crystalline this compound and 0.05 g of bromophenol blue powder.
-
Dissolve both in 75 mL of 95% ethanol in a 100 mL volumetric flask.
-
Dilute to the mark with 95% ethanol.
-
Store in a brown bottle. The solution is stable for up to 6 months.[1]
3.1.2. Standard Mercuric Nitrate Titrant (0.141 N):
-
Dissolve approximately 25 g of mercuric nitrate monohydrate (Hg(NO₃)₂·H₂O) in 900 mL of distilled water acidified with 5.0 mL of concentrated nitric acid.
-
Dilute to 1 L in a volumetric flask with distilled water.
-
Filter if necessary.
-
Standardize against a 0.025 N standard sodium chloride solution.
-
Store in a dark bottle.[1]
3.1.3. Standard Sodium Chloride Solution (0.025 N):
-
Dry primary standard grade sodium chloride (NaCl) at 180°C for 1 hour.
-
Accurately weigh 1.4613 g of the dried NaCl.
-
Dissolve in chloride-free water in a 1 L volumetric flask and dilute to the mark.[1]
Titration Protocol for Chloride in Water Samples
-
Sample Preparation: Pipette 50.0 mL of the water sample into a 250 mL Erlenmeyer flask. If the chloride concentration is expected to be high, use a smaller, accurately measured volume and dilute to 50 mL with deionized water. The sample should contain no more than 10-20 mg of chloride.[1]
-
pH Adjustment: Add 5-10 drops of the this compound-bromophenol blue mixed indicator solution. The solution should turn a blue, blue-violet, or red color. Add 0.05 M nitric acid dropwise until the color changes to yellow, then add 1 mL in excess.[3] If the initial color is yellow or orange, add 0.05 M sodium hydroxide dropwise until it turns blue-violet, then proceed with the nitric acid addition as described.[3]
-
Titration: Titrate the pH-adjusted sample with the standardized mercuric nitrate solution. The endpoint is reached when the color of the solution changes from yellow to a persistent blue-violet.[3]
-
Blank Determination: Perform a blank titration using 50 mL of deionized water in place of the sample and subtract the volume of titrant used for the blank from the sample titration volume.
-
Calculation: Chloride (mg/L) = [(A - B) x N x 35,450] / mL of sample Where:
-
A = mL of mercuric nitrate titrant for the sample
-
B = mL of mercuric nitrate titrant for the blank
-
N = Normality of the mercuric nitrate titrant
-
35,450 = milliequivalent weight of chloride
-
Protocol for Chloride in Biological Fluids (Serum or Urine)
For biological samples, a protein precipitation step is often necessary before titration.
-
Sample Preparation (Deproteinization):
-
Pipette a known volume of serum or urine into a centrifuge tube.
-
Add a protein precipitating agent, such as a 10% sodium tungstate (B81510) solution followed by sulfuric acid.
-
Mix thoroughly and centrifuge to obtain a clear supernatant.
-
Accurately transfer a known volume of the protein-free filtrate to an Erlenmeyer flask for titration.
-
-
Titration: Follow the same pH adjustment and titration steps as outlined in the protocol for water samples (Section 3.2).
Safety Precautions
Mercuric nitrate and its solutions are highly toxic and pose a significant environmental hazard.[7][8][9][10]
-
Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Handle mercuric nitrate solutions in a well-ventilated area or under a fume hood.[7]
-
Toxicity: Mercuric nitrate is fatal if swallowed or in contact with skin and is toxic if inhaled.[9][10] It can cause severe skin burns and eye damage and may cause damage to organs through prolonged or repeated exposure.[9][10]
-
Disposal: All waste containing mercury must be collected and disposed of as hazardous waste according to local, state, and federal regulations.[7] Do not discharge mercury-containing solutions into the sewer system.[7]
Visualizations
Caption: Experimental workflow for mercurimetric titration.
Caption: Chemical principle of endpoint detection.
References
- 1. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]
- 2. NEMI Method Summary - 325.3 [nemi.gov]
- 3. nemi.gov [nemi.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. epd.georgia.gov [epd.georgia.gov]
- 7. media.laballey.com [media.laballey.com]
- 8. site.jjstech.com [site.jjstech.com]
- 9. riccachemical.com [riccachemical.com]
- 10. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
Troubleshooting & Optimization
How to mitigate interference from iron and other metals in chromium analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate interference from iron and other metals during chromium analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during chromium analysis.
Problem: Inaccurate Cr(VI) readings in samples with high iron content using UV-Vis Spectrophotometry (Diphenylcarbazide method).
Possible Cause: Iron(III) can form a colored complex with diphenylcarbazide (DPC), leading to falsely elevated Cr(VI) measurements.[1][2] Ferric iron can also produce a yellow color in acidic solutions, which can interfere with the absorbance reading at 540 nm.[2] Additionally, Iron(II) can reduce Cr(VI) to Cr(III), causing a negative interference.[3][4]
Solutions:
-
pH Adjustment: Increasing the pH can precipitate iron as ferric hydroxide, removing it from the solution before the addition of DPC. A pH of 10 to 12 has been shown to be effective for this purpose.[5]
-
Masking Agents: The addition of masking agents can complex with iron, preventing it from reacting with DPC.
-
Alternative Analytical Method: If interference persists, consider using a technique less susceptible to iron interference, such as Ion Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS).[8]
Problem: Low recovery of chromium in samples analyzed by Flame Atomic Absorption Spectrometry (FAAS).
Possible Cause: The presence of various metals, including iron, calcium, magnesium, and manganese, can cause significant interference in the determination of chromium by FAAS.[9] These metals can form stable compounds with chromium in the flame, reducing the population of free chromium atoms available for absorption.
Solutions:
-
Releasing Agents: These are compounds that preferentially bind with the interfering cation or the analyte to prevent the formation of non-volatile compounds.
-
Matrix Matching: Preparing standards in a matrix that closely resembles the sample can help to compensate for the interference effects.
-
Alternative Analytical Method: Graphite Furnace Atomic Absorption Spectrometry (GFAAS) or ICP-OES/ICP-MS generally offer higher sensitivity and are less prone to chemical interferences than FAAS.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common metals that interfere with chromium analysis?
A1: The most common interfering metals are iron (both Fe(II) and Fe(III)), vanadium, molybdenum, mercury, copper, nickel, and aluminum.[2][9][10][11] The extent and nature of the interference depend on the analytical method being used.
Q2: How does pH affect the interference of iron in the diphenylcarbazide method for Cr(VI) analysis?
A2: The diphenylcarbazide method is typically carried out in a strongly acidic solution (pH ~1-2).[1] However, iron interference is more pronounced in this pH range. By adjusting the sample pH to an alkaline range (pH 10-12), Fe(II) can be oxidized by oxygen, and both Fe(II) and Fe(III) can be precipitated as hydroxides, thus minimizing their interference with the DPC reaction.[5] It is crucial to perform this pH adjustment and subsequent filtration before adding the DPC reagent.
Q3: Can I use EDTA as a masking agent for iron in chromium analysis?
A3: Yes, EDTA can be used as a masking agent for Fe(III). EDTA forms a stable complex with Fe(III), preventing it from interfering.[12][13] This technique, known as kinetic masking, is effective because the Fe(III)-EDTA complex forms much more rapidly than the Cr(III)-EDTA complex in cold solutions.[12][13]
Q4: Are there any analytical techniques that are free from metal interferences in chromium analysis?
A4: While no technique is completely free from all possible interferences, some methods are significantly more robust against metal interferences. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is a powerful technique for chromium speciation that can effectively separate chromium species from interfering metals before detection, thereby minimizing their impact.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative effects of interfering ions and the effectiveness of mitigation strategies.
Table 1: Interference of Various Metals in the Diphenylcarbazide Method for Cr(VI) Determination
| Interfering Ion | Concentration of Interferent | Observed Effect on Cr(VI) Measurement | Reference |
| Iron (Fe³⁺) | > 1 mg/L | Produces a yellow color, causing positive interference.[2] | [2] |
| Vanadium (V⁵⁺) | > 10 times the Cr(VI) concentration | Strong positive interference.[2] | [2] |
| Molybdenum (Mo⁶⁺) | Up to 200 mg/L | Tolerated, but can form color with DPC.[2] | [2] |
| Mercury (Hg²⁺) | Up to 200 mg/L | Tolerated, but can form color with DPC.[2] | [2] |
| Iron (Fe²⁺) | - | Reduces Cr(VI) to Cr(III), causing negative interference.[3][4] | [3][4] |
Table 2: Effectiveness of Mitigation Strategies for Iron Interference in Cr(VI) Analysis
| Mitigation Strategy | Interferent and Concentration | Cr(VI) Recovery | Reference |
| Addition of 0.3% NaF solution | Fe(III) at 6.0 ppm | Interference was overcome.[6] | [6] |
| Hydrogen Phosphate Buffer (pH 12) | Up to 6 mg/L Fe(II) | 100% | [5] |
| Hydrogen Carbonate Buffer (pH 10-12) | Up to 3 mg/L Fe(II) | 100% | [5] |
| Liquid-Liquid Extraction | Fe and Cu in paper materials | 90% recovery of Cr(VI).[11] | [11] |
Experimental Protocols
Protocol 1: Mitigation of Iron Interference in Cr(VI) Analysis using Sodium Fluoride (NaF) Masking
This protocol describes the procedure for determining Cr(VI) in the presence of Fe(III) using the diphenylcarbazide method with NaF as a masking agent.[1][6]
Materials:
-
Sample containing Cr(VI) and Fe(III)
-
1,5-Diphenylcarbazide (DPC) solution (0.05% in acetone)
-
Phosphoric acid (H₃PO₄) solution (1 M)
-
Sodium Fluoride (NaF) solution (5%)
-
Distilled water
-
UV-Vis Spectrophotometer
-
Volumetric flasks (100 mL)
Procedure:
-
Pipette 0.5 mL of the sample solution into a 100 mL volumetric flask.
-
Add 3.0 mL of 1 M FeCl₃ solution to simulate high iron interference.
-
Add a specific volume of 5% NaF solution (e.g., 10.0 mL, the optimal volume should be determined experimentally).[1]
-
Add 3.0 mL of 1 M H₃PO₄ solution.
-
Add 3.0 mL of 0.05% DPC solution.
-
Dilute the solution to the 100 mL mark with distilled water.
-
Shake the flask to mix the contents thoroughly and allow it to stand for 5 minutes for full color development.
-
Measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer.
-
Prepare a calibration curve using standard Cr(VI) solutions treated with the same procedure to determine the concentration of Cr(VI) in the sample.
Protocol 2: Kinetic Masking of Iron(III) with EDTA for Complexometric Titration of other Metals
This protocol outlines a method for determining the concentration of other metal ions in the presence of Cr(III) and Fe(III) using EDTA titration with kinetic masking.[12][13]
Materials:
-
Sample containing Cr(III), Fe(III), and other metal ions
-
EDTA solution of known concentration
-
Buffer solution (e.g., hexamine)
-
Indicator (e.g., xylenol orange)
-
Deionized water
-
Burette, beaker, and other standard titration equipment
Procedure:
-
Pipette a known volume of the acidic sample solution into a beaker.
-
Keep the solution at a cold temperature (e.g., in an ice bath).
-
Add the buffer solution to adjust the pH to the optimal range for Fe(III)-EDTA complex formation.
-
Add a few drops of the indicator.
-
Titrate the solution with the standard EDTA solution. At this stage, EDTA will selectively form a complex with Fe(III) due to its rapid reaction kinetics. The endpoint is observed by a color change of the indicator.
-
The volume of EDTA used in this titration corresponds to the amount of Fe(III) in the sample.
-
To determine Cr(III), a separate aliquot of the sample is taken, an excess of EDTA is added, and the solution is boiled to facilitate the formation of the Cr(III)-EDTA complex. The excess EDTA is then back-titrated with a standard metal ion solution.
Visualizations
Caption: Workflow for mitigating iron interference in Cr(VI) analysis.
Caption: Troubleshooting logic for chromium analysis interference.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. epa.gov [epa.gov]
- 3. sailab.com [sailab.com]
- 4. osha.gov [osha.gov]
- 5. mdpi.com [mdpi.com]
- 6. jeest.ub.ac.id [jeest.ub.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Total Chromium & Hexavalent Chromium Measurement | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. NEMI Method Summary - 3500-Cr B [nemi.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination and speciation analysis of arsenic and chromium in iron supplements used for iron-deficiency anemia treatment by HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for removing interfering ions in the diphenylcarbazone method.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the diphenylcarbazone method for spectrophotometric analysis.
Frequently Asked Questions (FAQs)
Q1: What is the this compound method and what is it used for?
A1: The this compound method is a sensitive spectrophotometric technique primarily used for the determination of hexavalent chromium (Cr(VI)) in aqueous samples. In an acidic solution, diphenylcarbazide reacts with Cr(VI) to form a distinct red-violet colored complex. The intensity of this color, measured by a spectrophotometer at approximately 540 nm, is directly proportional to the concentration of Cr(VI) in the sample. This method is also utilized in mercurimetry for the determination of chloride ions.
Q2: What are the most common interfering ions in the this compound method for chromium analysis?
A2: The most common ions that can interfere with the accurate determination of Cr(VI) include nitrite (B80452) (NO₂⁻), iron (Fe³⁺), and manganese (Mn). These ions can react with the diphenylcarbazide reagent or otherwise affect the color development, leading to inaccurate results.
Q3: How does nitrite interfere with the analysis?
A3: Under the acidic conditions of the test, nitrite can oxidize the diphenylcarbazide reagent to other compounds that do not react with Cr(VI).[1] This leads to a consumption of the reagent and an underestimation of the Cr(VI) concentration.
Q4: How can I tell if iron is interfering with my results?
A4: Ferric iron (Fe³⁺) can form a yellow-colored complex that can interfere with the absorbance reading of the chromium-diphenylcarbazone complex. While phosphoric acid is often used to suppress this, at high concentrations (e.g., when the iron to chromium ratio exceeds 100:1), this masking may be insufficient.[2]
Q5: What indicates manganese interference?
A5: The presence of manganese can be indicated by the appearance of a pink color during the chromium determination.[2] This interference can lead to an overestimation of the chromium concentration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate or low Cr(VI) readings | Nitrite Interference: Nitrite is oxidizing the diphenylcarbazide reagent. | Add sulfamic acid to the sample to selectively remove nitrite.[1] Refer to the detailed protocol below. |
| Yellowish discoloration of the final solution | Iron Interference: High concentrations of ferric iron are present in the sample. | Add phosphoric acid to mask the iron.[2] If the iron concentration is very high, it may need to be removed by precipitation as ferric hydroxide (B78521). Refer to the detailed protocols below. |
| Appearance of a pink color | Manganese Interference: Manganese is present in the sample. | Add sodium nitrite dropwise to discharge the pink color.[2] See the protocol below for details. |
| Inconsistent or non-reproducible results | Reagent Instability: The diphenylcarbazide solution may have degraded. | Prepare a fresh diphenylcarbazide solution. It is recommended to prepare this solution fresh weekly and store it in a refrigerator in an amber bottle. |
| Fading or unstable color | pH Fluctuation: The pH of the reaction mixture is not optimal. | Ensure the pH of the sample is appropriately adjusted with acid as per the standard method before adding the diphenylcarbazide reagent. |
Quantitative Data on Interference Removal
| Interfering Ion | Masking/Removal Agent | Concentration of Agent | Effectiveness | Reference |
| Nitrite (NO₂⁻) | Sulfamic Acid | 20 g L⁻¹ solution | Completely eliminates nitrite interference.[1][3] | [1][3] |
| Iron (Fe³⁺) | Phosphoric Acid (H₃PO₄) | 1:1 solution | Suppresses interference if the Fe:Cr ratio does not exceed 100:1.[2] | [2] |
| Iron (Fe³⁺) | Sodium Fluoride (NaF) | 0.3% NaF solution | Can overcome interference from at least 6.0 ppm of Fe(III).[4] | [4] |
| Manganese (Mn) | Sodium Nitrite (NaNO₂) | Dropwise addition | Discharges the pink color caused by manganese interference.[2] | [2] |
Experimental Protocols
Protocol for Removal of Nitrite Interference with Sulfamic Acid
-
Sample Preparation: Place a known volume of your sample in a colorimetric tube.
-
Acidification: Add sulfuric acid and phosphoric acid to the sample as per the standard this compound method and mix well.
-
Nitrite Removal: Add a designated volume of sulfamic acid solution (e.g., 20 g L⁻¹) to the acidified sample. Mix thoroughly.
-
Color Development: Add the diphenylcarbazide solution, mix, and allow the color to develop for the specified time (typically 10 minutes).
-
Measurement: Measure the absorbance at 540 nm against a reagent blank.
Protocol for Masking Iron Interference with Phosphoric Acid
-
Sample Preparation: Take a known volume of the sample in a Nessler tube or measuring cylinder.
-
Acidification: Add sulfuric acid to the sample.
-
Masking: Add 1 mL of phosphoric acid (1:1 solution) and mix well.[2]
-
Color Development: Add 2 mL of diphenylcarbazide solution, mix, and let it stand for 5 minutes.[2]
-
Measurement: Compare the color against standards or measure the absorbance at 540 nm.
Protocol for Removing High Iron Interference by Precipitation
-
pH Adjustment: To your sample, add an alkaline agent like sodium hydroxide (NaOH) to raise the pH to between 3.6 and 3.8. This will selectively precipitate iron (III) as ferric hydroxide (Fe(OH)₃).
-
Oxidation (if necessary): If ferrous iron (Fe²⁺) is present, aerate the sample to oxidize it to ferric iron (Fe³⁺) before precipitation.
-
Separation: Allow the precipitate to settle. Separate the supernatant containing the chromium from the ferric hydroxide precipitate by filtration or centrifugation.
-
Analysis: Analyze the chromium content in the supernatant using the standard this compound method.
Protocol for Removal of Manganese Interference with Sodium Nitrite
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Follow Standard Procedure: Proceed with the standard this compound method for chromium determination.
-
Observe Color: If a pink color develops, it indicates the presence of manganese interference.[2]
-
Discharge Color: Add sodium nitrite solution dropwise to the sample until the pink color is completely discharged.[2]
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Measurement: Proceed with the absorbance measurement as per the standard method.
Workflow for Addressing Interfering Ions
References
Factors affecting the stability of diphenylcarbazone reagent solutions.
Welcome to the technical support center for diphenylcarbazone reagent solutions. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals ensure the stability and effectiveness of their reagents.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of a this compound solution?
A: The shelf life of a this compound solution is highly dependent on the solvent used and the storage conditions. While the solid crystalline powder is stable for 2-3 years when stored correctly, the stability of its solutions varies significantly. An alcoholic solution may have a shelf life of around 9 months.[1] Solutions prepared in non-aqueous solvents like acetone (B3395972) or ethyl acetate (B1210297) can be stable for several months.[2] However, solutions in methyl ethyl ketone or isopropyl alcohol are typically only usable for one to two weeks.[2][3] It is best practice to prepare solutions fresh, especially for highly sensitive assays.[4]
Q2: What are the ideal storage conditions for this compound solutions?
A: To maximize stability, this compound solutions should be stored in a cool, dark, and well-ventilated area.[5] It is crucial to protect the solution from light and air, as this compound is sensitive to light and can be oxidized, leading to degradation.[3] Using amber glass bottles and ensuring the container is tightly sealed is highly recommended. For the solid reagent, storage in a cool, dry place away from direct sunlight and moisture is advised.
Q3: My this compound solution has turned pink/purple. Is it still usable?
A: A color change, typically to pink or purple, indicates that the diphenylcarbazide (which is often present in commercial this compound) has oxidized to this compound or that the this compound has formed a complex or degraded.[3] This is often caused by exposure to light and air.[3] For most quantitative applications, such as the determination of chromium or mercury, a discolored solution will not provide accurate results and should be discarded.[6][7] Freshly prepared reagent should be colorless to slightly yellowish-orange.[5][8]
Q4: Which solvent is best for preparing my this compound solution?
A: The choice of solvent is a critical factor in the stability of the reagent.
-
Most Stable: Non-aqueous ethyl acetate and acetone are the best choices, providing solutions that can be stable for months.[2]
-
Moderately Stable: Methyl ethyl ketone, methyl cellosolve (2-methoxyethanol), and isopropyl alcohol solutions are usable for 1-2 weeks.[2][3]
-
Least Stable: Aqueous solutions and solvents that tend to be basic, such as methanol (B129727) and ethanol, or those containing water impurities, are not recommended for stock solutions as they promote degradation.[2][3] this compound is only slightly soluble in water.[8]
Q5: How does pH affect the stability and reactivity of the this compound reagent?
A: The pH of the medium significantly impacts both the stability of the reagent and its reactivity in analytical methods. This compound can degrade under extreme pH conditions.[8] For specific applications, the pH must be optimized. For instance, in the spectrophotometric determination of mercury (II) ions, the optimal conditions are a pH between 2.5 and 4.[7] For chromium (VI) determination, the reaction is typically carried out in an acidic medium, with a pH close to 1 yielding the best results.[6]
Q6: Can I use a this compound solution that has been stored at room temperature on the bench?
A: Storing the solution on a lab bench, exposed to light and temperature fluctuations, is not recommended. This compound is sensitive to light and high temperatures, both of which accelerate its degradation.[8][9] For consistent and reliable results, the solution should always be stored in a cool, dark place and allowed to come to room temperature only before use.[5]
Troubleshooting Guide
Problem: I am observing inconsistent or non-reproducible results in my colorimetric assay.
-
Possible Cause 1: Reagent Degradation. The this compound solution may have degraded due to improper storage or age.
-
Possible Cause 2: Incorrect pH. The pH of the reaction mixture is critical and can affect complex formation and color stability.
-
Possible Cause 3: Contaminated Solvent. Impurities in the solvent, especially traces of water or basic compounds in organic solvents, can accelerate reagent degradation.[2][3]
-
Solution: Use analytical or HPLC-grade solvents for reagent preparation. Ensure glassware is thoroughly dry.
-
Problem: The color of the metal-diphenylcarbazone complex fades too quickly.
-
Possible Cause: Unstable Complex. The stability of the colored complex can be pH-dependent. For example, the Cr(III)-diphenylcarbazone complex is unstable at a pH of 5.[6]
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Solution: Re-evaluate the pH of your analytical procedure. The complex may be more stable at a different pH. For chromium determination, acidic conditions (pH ~1) are required to form a stable colored compound.[6] For mercury, the absorbance of the complex remains stable for over 24 hours under slightly acidic conditions.[10]
-
Summary of this compound Solution Stability in Various Solvents
| Solvent | Stability / Shelf Life | Reference |
| Acetone | Stable for months | [2] |
| Ethyl Acetate | Stable for months | [2] |
| Isopropyl Alcohol | Usable for 1-2 weeks | [2][3] |
| Methyl Ethyl Ketone | Usable for 1-2 weeks | [2][3] |
| 2-Methoxyethanol | Usable for 1-2 weeks | [2][3] |
| Ethanol / Methanol | Poor stability (not recommended for stock solutions) | [2][3] |
| Water | Poor stability and low solubility | [3] |
| 1% Alcoholic Solution | Approximately 9 months | [1] |
Experimental Protocols
Protocol: Preparation of 0.25% w/v Diphenylcarbazide/Diphenylcarbazone Solution in Acetone
This protocol is standard for preparing the reagent for chromium (VI) determination, according to EPA Method 7196A.
Materials:
-
1,5-Diphenylcarbazide (B1670730) (reagent grade, often contains this compound)
-
Acetone (ACS grade or higher)
-
50 mL volumetric flask (amber glass recommended)
-
Analytical balance
Procedure:
-
Accurately weigh 250 mg of 1,5-diphenylcarbazide powder.
-
Transfer the powder to a 50 mL volumetric flask.
-
Add approximately 40 mL of acetone to the flask.
-
Swirl the flask gently to dissolve the solid completely. You may use brief, gentle sonication if needed.
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Once dissolved, bring the solution to the 50 mL mark with acetone.
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Cap the flask tightly and mix thoroughly by inversion.
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Transfer the solution to a tightly sealed amber glass bottle for storage.
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Store the solution in a refrigerator at approximately 4°C. While the solution may be stable for up to a month under these conditions, it is highly recommended to prepare it fresh on a weekly basis for optimal performance.[4]
Visual Guides
Troubleshooting Workflow for Unstable Reagent
Caption: A troubleshooting flowchart for diagnosing issues with this compound reagent solutions.
Key Factors Affecting this compound Solution Stability
Caption: A diagram illustrating the primary factors that influence the stability of the reagent.
References
- 1. mgscientific.com [mgscientific.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy DIPHENYLCARBAZIDE SOLUTION - Affordable Prices, AR Grade, Application for Chromium Determination [abchemicalindustries.com]
- 6. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sibran.ru [sibran.ru]
- 8. CAS 538-62-5: this compound | CymitQuimica [cymitquimica.com]
- 9. carlroth.com [carlroth.com]
- 10. A simple spectrophotometric determination of trace level mercury using 1,5-diphenylthiocarbazone solubilized in micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pH for maximum color development of diphenylcarbazone-metal complexes.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for maximum color development of diphenylcarbazone-metal complexes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and accurate experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the spectrophotometric analysis of metals using this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak color development | Incorrect pH: The pH of the solution is outside the optimal range for complex formation. | Verify and adjust the pH of the sample solution to the optimal range for the specific metal ion being analyzed. For Cr(VI), an acidic pH of around 1.0-2.0 is generally required.[1][2][3] For Hg(II), a pH range of 2.5-5 is often optimal.[4][5] |
| Reagent degradation: The diphenylcarbazide/diphenylcarbazone solution has degraded. | Prepare a fresh reagent solution. Diphenylcarbazide solutions, particularly in alcohol, can be unstable and should be discarded if they turn brown.[6][7] Store the solution in a cool, dark place, such as a refrigerator in an amber bottle.[7] | |
| Insufficient reagent concentration: The concentration of the this compound solution is too low to react with all the metal ions present. | Ensure the this compound solution is prepared at the correct concentration as specified in the protocol. For Cr(VI) analysis, a typical concentration is around 0.05% w/v.[8][2] | |
| Metal ion concentration is too low: The concentration of the metal in the sample is below the detection limit of the method. | Concentrate the sample or use a more sensitive analytical technique if possible. | |
| Color fades quickly | Unstable complex: The formed complex is unstable at the experimental pH. | For chromium, the color can fade at a pH higher than the optimal range.[9] Ensure measurements are taken within the recommended time frame after color development. For Cr(VI), this is often within 2-15 minutes.[8][2][10] |
| Photodegradation: The complex is sensitive to light. | Minimize exposure of the solution to direct light after color development. | |
| Unexpected color | Presence of interfering ions: Other metal ions in the sample are reacting with this compound. Ions such as Fe(III), Cu(II), and V(V) can interfere.[2][6] | Use a masking agent to eliminate interference. For example, NaF or phosphoric acid can be used to mask Fe(III) interference in chromium analysis.[2][6] |
| Incorrect pH: A non-optimal pH can lead to the formation of different colored species. | Re-check and adjust the pH of the solution. | |
| Precipitate formation | Low solubility of the complex: The metal complex may have low solubility in the chosen solvent. | Ensure the solvent system is appropriate. This compound is typically dissolved in acetone (B3395972) or ethanol.[10][11] |
| High concentration of salts: The sample matrix has a high salt concentration, causing the reagent or complex to precipitate. | Dilute the sample if possible, ensuring the metal concentration remains within the detectable range. | |
| Inconsistent or non-reproducible results | Inaccurate pH control: Small variations in pH can significantly affect color development. | Use a calibrated pH meter and appropriate buffers to maintain a stable pH. |
| Variable reaction time: The time between reagent addition and measurement is not consistent. | Standardize the reaction time for all samples and standards. | |
| Temperature fluctuations: Temperature can affect the rate of complex formation and stability. | Perform experiments at a controlled room temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the determination of hexavalent chromium (Cr(VI)) with diphenylcarbazide?
A1: The optimal pH for the reaction between Cr(VI) and diphenylcarbazide to form the colored this compound complex is in the acidic range, typically between pH 1.0 and 2.4.[1][8][2][3] Maximum sensitivity for Cr(VI) determination is often achieved at a pH close to 1.[1]
Q2: What is the optimal pH for the determination of mercury (Hg(II)) with this compound?
A2: The optimal pH for the formation of the Hg(II)-diphenylcarbazone complex is generally in the range of 2.5 to 5.[4][5]
Q3: How should I prepare the diphenylcarbazide/diphenylcarbazone reagent solution?
A3: A common method is to dissolve 1,5-diphenylcarbazide (B1670730) in an organic solvent like acetone or ethanol. For instance, a 0.5% w/v solution can be prepared by dissolving 0.5 g of diphenylcarbazide in 100 mL of acetone.[11] Some protocols recommend a mixture of acetone and ethanol, followed by the addition of acid and deionized water.[10] It is crucial to use the solution while it is fresh or store it properly to avoid degradation.[6][7]
Q4: What are the common interfering ions in the analysis of chromium and mercury?
A4: For chromium analysis, interfering ions include iron (Fe(III)), copper (Cu(II)), and vanadium (V).[2][6][12] For mercury analysis, other heavy metal ions can form colored complexes, especially in neutral solutions.[5]
Q5: What is the wavelength of maximum absorbance (λmax) for the chromium and mercury complexes?
A5: The reddish-purple Cr(VI)-diphenylcarbazone complex has a maximum absorbance at approximately 540 nm.[1][8][10] The violet Hg(II)-diphenylcarbazone complex also shows maximum absorbance around 540 nm.[4]
Q6: How long does it take for the color to develop and how stable is it?
A6: For chromium, the color typically develops within a few minutes, and measurements are often taken after a 5 to 15-minute waiting period.[1][8][2] The color should be measured within a short, consistent timeframe as it can fade, especially at non-optimal pH.[9][10] For mercury, the interaction time for complex formation is often around 15 minutes.[4]
Quantitative Data Summary
The following table summarizes the optimal conditions for the colorimetric determination of common metals using this compound.
| Metal Ion | Optimal pH Range | λmax (nm) | Reaction Time | Complex Color |
| Chromium (Cr(VI)) | 1.0 - 2.4[1][3] | ~540[1][8][10] | 2 - 15 minutes[1][8][10] | Reddish-purple[10] |
| Mercury (Hg(II)) | 2.5 - 5.0[4][5] | ~540[4] | ~15 minutes[4] | Violet[4] |
| Copper (Cu(II)) | Acidic | Not specified | Not specified | Purple[9] |
| Iron (Fe(III)) | Not specified | Not specified | Not specified | Yellow/Brown[6] |
| Lead (Pb(II)) | 10.0 ± 0.2 | 525 | Not specified | Pink[13] |
Experimental Protocols
Preparation of 0.25% w/v 1,5-Diphenylcarbazide Solution
Materials:
-
1,5-Diphenylcarbazide
-
Acetone (analytical grade)
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Accurately weigh 0.25 g of 1,5-diphenylcarbazide.
-
Transfer the weighed solid into a 100 mL volumetric flask.
-
Add approximately 50 mL of acetone to the flask and swirl to dissolve the solid completely.
-
Once dissolved, dilute the solution to the 100 mL mark with acetone.
-
Mix the solution thoroughly.
-
Store the solution in an amber glass bottle in a refrigerator. The solution should be prepared fresh weekly or discarded if it develops a brown color.[7]
General Procedure for Cr(VI) Determination
Materials:
-
Sample solution containing Cr(VI)
-
1,5-Diphenylcarbazide solution (0.25% w/v in acetone)
-
Sulfuric acid or phosphoric acid solution (for pH adjustment)
-
Deionized water
-
Spectrophotometer
Procedure:
-
Pipette a known volume of the sample solution into a volumetric flask.
-
Add a sufficient amount of acid (e.g., sulfuric or phosphoric acid) to adjust the pH to the optimal range of 1.0-2.0.[8][2][3]
-
Add a specified volume of the 1,5-diphenylcarbazide solution and mix well. A typical protocol might use 2 mL of the reagent for a 50 mL final volume.[6]
-
Dilute the solution to the final volume with deionized water and mix thoroughly.
-
Allow the solution to stand for a specified time (e.g., 5-15 minutes) for full color development.[1][8][2]
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.[1][8][10] Use a reagent blank (containing all components except the sample) to zero the instrument.
-
Determine the concentration of Cr(VI) from a calibration curve prepared using standard solutions of known Cr(VI) concentrations.
Visualizations
Caption: Experimental workflow for Cr(VI) determination.
Caption: Reaction pathway of Cr(VI) with diphenylcarbazide.
References
- 1. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sibran.ru [sibran.ru]
- 5. jourcc.com [jourcc.com]
- 6. lovibond.com [lovibond.com]
- 7. researchgate.net [researchgate.net]
- 8. jeest.ub.ac.id [jeest.ub.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. 4 Screening method to determine hexavalent chromium in surfaces – Environmental Project No. 1292 2009 – Development and use of screening methods to determine chromium (VI) and brominated flame retardants in electrical and electronic equipment [www2.mst.dk]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Spectrophotometric determination of lead with N-hydroxy-N,N′-diphenylbenzamidine and this compound in airborne dust particulates and soil - Analyst (RSC Publishing) [pubs.rsc.org]
Reasons for the fading of the chromium-diphenylcarbazone complex color.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chromium-diphenylcarbazone colorimetric assay.
Troubleshooting Guide: Fading of the Chromium-Diphenylcarbazone Complex Color
One of the most common issues encountered during the spectrophotometric determination of hexavalent chromium (Cr(VI)) using 1,5-diphenylcarbazide (B1670730) is the fading of the characteristic reddish-purple color of the resulting complex. This guide provides a step-by-step approach to diagnose and resolve this issue.
dot
Caption: Troubleshooting workflow for fading of the chromium-diphenylcarbazone complex color.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation and stability of the chromium-diphenylcarbazone complex?
A1: The optimal pH for the reaction is in the acidic range, typically between 1.0 and 2.0.[1][2][3] The color development is rapid and stable within this pH range. At a higher pH, the color fades very rapidly, and in neutral or basic solutions, no color is formed.[3] It is crucial to adjust and maintain the pH of your sample and standard solutions within this range for accurate and reproducible results.
Q2: How quickly does the color of the complex fade after formation?
A2: The stability of the chromium-diphenylcarbazone complex over time can vary depending on the specific experimental conditions. Some studies have shown that the complex is stable for up to 180 minutes with no significant changes in absorbance.[4][5][6] However, other reports suggest that the color may only be stable for a shorter period, around 15 minutes. It is best practice to measure the absorbance of the solution promptly after color development, ideally within a consistent and predetermined time window for all samples and standards. One study observed a 24% decrease in absorbance after 600 minutes.[7]
Q3: Can the quality of the 1,5-diphenylcarbazide reagent affect the color stability?
A3: Yes, the purity and freshness of the 1,5-diphenylcarbazide reagent are critical. The reagent can deteriorate over time, especially when exposed to light and air.[8] An old or improperly stored reagent may be partially oxidized, leading to a weaker and less stable color formation. It is recommended to use a high-purity reagent and to prepare fresh solutions regularly. The diphenylcarbazide solution should be stored in a dark, cool place to minimize degradation.
Q4: What are the common interfering substances that can cause the color to fade or prevent its formation?
A4: Several ions can interfere with the determination of Cr(VI) using diphenylcarbazide. Iron(III) (Fe³⁺) is a significant interferent as it can also form a colored complex with diphenylcarbazide.[1][9] This interference can be suppressed by the addition of phosphoric acid, which complexes with the iron.[10] Manganese can also interfere, especially when determining total chromium after an oxidation step.[10] Other metal ions such as copper, mercury, and nickel can also form colored complexes with diphenylcarbazone, but these are generally less stable in the acidic conditions required for the chromium reaction.[3]
Q5: What is the underlying chemical reaction, and how does it relate to color fading?
A5: The reaction involves two main steps. First, in an acidic medium, hexavalent chromium (Cr(VI)) oxidizes 1,5-diphenylcarbazide to 1,5-diphenylcarbazone, and in the process, Cr(VI) is reduced to trivalent chromium (Cr(III)).[2][4][11][12] Subsequently, the newly formed Cr(III) and this compound form a stable, reddish-purple complex.[2][4][11][12] The fading of the color can be attributed to the instability of this final complex, which can be influenced by factors such as a non-optimal pH, the presence of interfering ions that compete for the ligand, or the degradation of the complex over time.
Quantitative Data on Complex Stability
The stability of the chromium-diphenylcarbazone complex is a critical factor for obtaining accurate measurements. The following table summarizes findings on the stability of the complex under various reported conditions.
| Time After Formation | Observed Change in Absorbance | pH | Additional Notes | Source |
| 5 minutes | Stable | ~1 | Absorbance measured after 5 minutes for optimal results.[1][9] | [1][9] |
| 10 - 180 minutes | No significant difference | 2 ± 0.5 | The colored complex was found to be stable for up to 180 minutes. | [4][5][6] |
| 15 minutes | Maximum color development | Acidic | The characteristic purple color reached its maximum after a 15-minute period.[2] | [2] |
| Up to 600 minutes | 24% decrease | Not specified | A gradual decrease in absorbance was observed over a longer period.[7] | [7] |
Experimental Protocol: Spectrophotometric Determination of Cr(VI)
This protocol outlines a general procedure for the determination of hexavalent chromium using 1,5-diphenylcarbazide.
1. Reagent Preparation:
-
1,5-Diphenylcarbazide Solution (0.25% w/v): Dissolve 0.25 g of 1,5-diphenylcarbazide in 100 mL of acetone. Store in a brown bottle in a refrigerator. This solution should be prepared fresh weekly.
-
Sulfuric Acid Solution (e.g., 1 M): Slowly add the required volume of concentrated sulfuric acid to deionized water.
-
Phosphoric Acid (85%)
-
Chromium Standard Stock Solution (e.g., 1000 mg/L): Use a commercially available certified standard or prepare by dissolving a known weight of potassium dichromate (K₂Cr₂O₇) in deionized water.
2. Calibration Curve Preparation:
-
Prepare a series of standard solutions with known concentrations of Cr(VI) by diluting the stock solution.
-
To a specific volume of each standard (e.g., 50 mL), add a small volume of sulfuric acid to adjust the pH to approximately 1-2.
-
Add a specific volume of the diphenylcarbazide solution (e.g., 2 mL) and mix well.
-
Allow the color to develop for a consistent period (e.g., 10-15 minutes).
-
Measure the absorbance of each standard at the maximum wavelength (around 540 nm) using a spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
3. Sample Analysis:
-
Take the same volume of the sample as used for the standards.
-
Adjust the pH to 1-2 with sulfuric acid.
-
If interfering ions like iron are suspected, add a small amount of phosphoric acid.
-
Add the same volume of diphenylcarbazide solution as used for the standards and mix.
-
After the same color development time, measure the absorbance at 540 nm.
-
Determine the concentration of Cr(VI) in the sample from the calibration curve.
dot
Caption: General experimental workflow for Cr(VI) determination.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ojs3.unpatti.ac.id [ojs3.unpatti.ac.id]
- 5. Reaction Stability Test of Hexavalent Chromium Complex with 1,5-Diphenylcarbazide in Analysis using UV Visible Spectrophotometer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. jeest.ub.ac.id [jeest.ub.ac.id]
- 10. lovibond.com [lovibond.com]
- 11. researchgate.net [researchgate.net]
- 12. journal.gnest.org [journal.gnest.org]
How to improve the sensitivity and detection limit of a diphenylcarbazone assay.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the diphenylcarbazone assay for improved sensitivity and lower detection limits.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay, offering potential causes and solutions to enhance assay performance.
| Issue | Potential Cause | Recommended Solution |
| Low Sensitivity / Weak Color Development | Suboptimal pH for complex formation. | Adjust the pH of the reaction mixture. For chromium (VI) detection, the optimal pH is typically around 1-2. For other metals, refer to specific protocols. |
| Incorrect reagent concentration. | Optimize the concentration of the this compound solution. Prepare fresh reagent solution regularly, as it can degrade over time, especially when exposed to light and air.[1] | |
| Insufficient incubation time. | Increase the incubation time to allow for complete color development. The typical time is 5-15 minutes, but this may need optimization.[2] | |
| Low analyte concentration. | Consider a preconcentration step. Techniques like cloud point microextraction can significantly increase the analyte concentration before analysis, thereby improving the detection limit.[3] | |
| High Background Signal | Contaminated glassware or reagents. | Thoroughly clean all glassware with an appropriate acid wash (e.g., 0.1 M HNO3) and use high-purity water and analytical grade reagents. |
| Presence of interfering substances that form colored complexes. | Identify and remove interfering ions. For example, in chromium analysis, iron can be suppressed by adding phosphoric acid.[4] | |
| Self-oxidation of the reagent. | Prepare the this compound/diphenylcarbazide solution fresh daily and store it protected from light and air to minimize oxidation.[1] | |
| Color Fading / Unstable Signal | Unstable metal-diphenylcarbazone complex at a non-optimal pH. | Ensure the final solution pH is within the stable range for the specific metal complex. The color of the chromium complex is known to fade rapidly at higher pH. |
| Photodegradation of the colored complex. | Protect the samples from direct light exposure during and after color development by using amber vials or covering the test tubes. | |
| Presence of strong oxidizing or reducing agents in the sample. | Pre-treat the sample to remove or neutralize strong oxidizing or reducing agents that can interfere with the colorimetric reaction. | |
| Poor Reproducibility | Inconsistent pipetting or sample handling. | Use calibrated pipettes and ensure consistent timing for reagent addition and measurements across all samples and standards. |
| Temperature fluctuations. | Perform the assay at a controlled room temperature, as temperature can affect the rate of reaction and complex formation. | |
| Matrix effects from complex sample types. | Prepare standards in a matrix that closely matches the sample matrix to compensate for any interference. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the detection limit of my this compound assay?
A1: To improve the detection limit, consider the following strategies:
-
Preconcentration: Employing techniques like cloud point microextraction can concentrate the analyte from a large sample volume into a smaller volume, effectively increasing its concentration before colorimetric analysis and lowering the detection limit.[3]
-
Solvent Extraction: After complex formation, extracting the colored complex into a small volume of an organic solvent (e.g., benzene (B151609), chloroform) can concentrate the complex and enhance the signal.
-
Optimize Reaction Conditions: Fine-tuning the pH, reagent concentrations, and incubation time can maximize color development and improve sensitivity.
Q2: What are the most common interfering ions in the this compound assay for chromium (VI), and how can I mitigate their effects?
A2: The most common interfering ions for chromium (VI) detection are:
-
Iron (Fe³⁺): Gives a yellow/brown coloration. Its interference can be suppressed by adding phosphoric acid, which forms a colorless complex with iron.[4]
-
Molybdenum (Mo⁶⁺) and Mercury (Hg²⁺): Can form colored complexes with this compound, although the color intensity is much lower than that of chromium at the specified acidic pH. High concentrations can be tolerated.[2]
-
Vanadium (V⁵⁺): Can produce false negative results at concentrations as low as 1 mg/L.[2]
To mitigate interference, you can use masking agents (like phosphoric acid for iron) or remove the interfering ions through precipitation or other separation techniques prior to the assay.
Q3: My this compound reagent has turned pink. Can I still use it?
A3: A pinkish color indicates that the diphenylcarbazide in the reagent has started to oxidize to this compound.[1] While it might still react, for quantitative and sensitive measurements, it is highly recommended to prepare a fresh solution from solid diphenylcarbazide to ensure accuracy and reproducibility. The reagent solution should ideally be colorless or pale yellow.
Q4: What is the optimal wavelength for measuring the absorbance of the chromium-diphenylcarbazone complex?
A4: The reddish-purple complex formed between chromium (III) and this compound has a maximum absorbance at approximately 540 nm.[2][5]
Q5: Can I use this compound to measure total chromium?
A5: Yes, but it requires an additional step. This compound reacts with chromium (VI). To measure total chromium, you must first oxidize any chromium (III) present in the sample to chromium (VI) using an oxidizing agent like ammonium (B1175870) persulfate.[1] The total chromium can then be determined, and the chromium (III) concentration can be calculated by subtracting the initially measured chromium (VI) from the total chromium.
Data Presentation
Table 1: Detection Limits of this compound Assay for Chromium (VI) under Different Conditions
| Method | Matrix | Detection Limit | Reference |
| Standard Spectrophotometry | Water | 0.02 mg/L | [2] |
| Cloud Point Microextraction | Water | 0.02 µg/L | [3] |
| Diphenylcarbazide Coated Cellulose | Water | Not specified, range 0-100 µg/L |
Table 2: Tolerance Limits of Interfering Ions in the Chromium (VI) this compound Assay
| Interfering Ion | Tolerable Concentration | Notes | Reference |
| Iron (Fe³⁺) | >100 mg/L | Interference suppressed by phosphoric acid | [4] |
| Molybdenum (Mo⁶⁺) | Up to 100 mg/L | --- | [2] |
| Mercury (Hg²⁺) | Up to 10 mg/L | --- | [2] |
| Vanadium (V⁵⁺) | < 1 mg/L | Can cause negative interference | [2] |
Experimental Protocols
Protocol 1: Determination of Hexavalent Chromium (Cr⁶⁺) in Water
1. Reagent Preparation:
-
Diphenylcarbazide Solution: Dissolve 0.25 g of 1,5-diphenylcarbazide (B1670730) in 50 mL of acetone (B3395972). Store in a brown bottle. Prepare fresh weekly.
-
Acidic Solution: A solution of sulfuric acid or phosphoric acid is typically used to adjust the pH. For example, a 1M solution of H₃PO₄.
-
Chromium Standard Solutions: Prepare a stock solution of 1000 mg/L Cr⁶⁺ using potassium dichromate (K₂Cr₂O₇). Prepare working standards by serial dilution of the stock solution.
2. Sample Preparation:
-
Collect the water sample and filter if necessary to remove particulate matter.
-
If the sample is colored or turbid, a blank should be prepared using the sample without the diphenylcarbazide reagent.
3. Procedure:
-
To a 50 mL volumetric flask, add 25 mL of the water sample or standard solution.
-
Add 2 mL of the acidic solution to adjust the pH to approximately 1-2.
-
Add 1 mL of the diphenylcarbazide solution and mix well.
-
Dilute to the 50 mL mark with deionized water and mix thoroughly.
-
Allow the solution to stand for 5-10 minutes for full color development.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Prepare a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of Cr⁶⁺ in the sample from the calibration curve.
Protocol 2: Determination of Copper (II) in Solution
1. Reagent Preparation:
-
This compound Solution: Prepare a 0.1% (w/v) solution of this compound in a suitable organic solvent like ethanol (B145695) or a mixture of acetone and ethanol.
-
Buffer Solution: A buffer solution to maintain the optimal pH for copper complex formation is required. An acetate (B1210297) buffer (pH ~4.7) can be used.
-
Copper Standard Solutions: Prepare a stock solution of 1000 mg/L Cu²⁺ using copper (II) sulfate (B86663) (CuSO₄·5H₂O). Prepare working standards by serial dilution.
2. Procedure:
-
Take a known volume of the sample or standard solution.
-
Add the buffer solution to adjust and maintain the pH.
-
Add the this compound solution and mix. A reddish-violet complex will form in the presence of copper.
-
The complex can be measured directly in the aqueous phase or extracted into an organic solvent like benzene or chloroform (B151607) for increased sensitivity.
-
If performing an extraction, add a known volume of the organic solvent, shake vigorously, and allow the phases to separate.
-
Measure the absorbance of the aqueous or organic phase at the wavelength of maximum absorbance for the copper-diphenylcarbazone complex (approximately 550 nm).
-
Construct a calibration curve using the copper standards to determine the concentration in the sample.
Visualizations
This compound Assay Workflow
Caption: General workflow for the this compound assay.
Reaction Mechanism of this compound with Hexavalent Chromium
Caption: Reaction of Cr(VI) with diphenylcarbazide.
References
- 1. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lovibond.com [lovibond.com]
- 5. 4 Screening method to determine hexavalent chromium in surfaces – Environmental Project No. 1292 2009 – Development and use of screening methods to determine chromium (VI) and brominated flame retardants in electrical and electronic equipment [www2.mst.dk]
Technical Support Center: Diphenylcarbazone Reagent Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of commercial diphenylcarbazone reagent. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues related to reagent purity.
Troubleshooting Guide
Commercial this compound is often a mixture containing diphenylcarbazide and other byproducts, which can interfere with experimental results. This guide will help you identify and resolve issues arising from impure reagents.
| Issue | Probable Cause | Recommended Purification Method |
| Poor or indistinct endpoint in titrations (e.g., mercurimetry) | The concentration of active this compound is low due to the presence of impurities such as diphenylcarbazide. | Recrystallization from ethanol (B145695) or an ethanol/water mixture to increase the purity of this compound. |
| Inconsistent results in colorimetric assays for metals (e.g., chromium, mercury) | The presence of diphenylcarbazide, which can also form colored complexes with some metal ions, leads to inaccurate measurements.[1] | Purification by selective extraction to remove diphenylcarbazide, followed by precipitation of pure this compound. |
| High background signal or unexpected side reactions | Unidentified impurities or degradation products in the commercial reagent are interfering with the assay. | Preparation of fresh, pure this compound by the controlled oxidation of diphenylcarbazide. |
| Reagent solution appears discolored (pinkish) or shows precipitation over time | This compound is degrading. It is known to be unstable and can oxidize, especially when exposed to light and air.[1] | Store the purified solid reagent in a cool, dark place under an inert atmosphere. Prepare solutions fresh daily for best results. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is frequently a mixture of this compound and its precursor, diphenylcarbazide.[1] The purity can vary significantly, with some reagents containing a higher percentage of diphenylcarbazide than this compound. Other potential impurities can include oxidation byproducts.
Q2: Why is it necessary to purify commercial this compound?
A2: The purity of this compound is critical for its function as an indicator and a reagent in quantitative analysis. Impurities like diphenylcarbazide can also react with metal ions, leading to inaccurate and irreproducible results in titrations and colorimetric assays.[1]
Q3: What is the most straightforward method for purifying this compound in a typical laboratory setting?
A3: Recrystallization is a common and effective method for purifying solid organic compounds. For this compound, recrystallization from hot ethanol or an ethanol-water mixture can significantly improve its purity.
Q4: How can I prepare pure this compound if my starting material is highly impure?
A4: If the commercial reagent is of very low quality, it may be more efficient to prepare fresh this compound by the controlled oxidation of diphenylcarbazide. A common method involves the oxidation of diphenylcarbazide using hydrogen peroxide in an alcoholic potassium hydroxide (B78521) solution.[2]
Q5: How should I store purified this compound?
A5: this compound is sensitive to light and air and can degrade over time.[1] It should be stored as a solid in a tightly sealed, amber-colored vial in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon. Solutions of this compound are generally not stable and should be prepared fresh before use.
Experimental Protocols
Here are detailed methodologies for the purification of this compound.
Method 1: Purification by Recrystallization from Ethanol
This method is suitable for moderately impure commercial this compound.
Principle: This technique relies on the difference in solubility of this compound and its impurities in a given solvent at different temperatures. This compound is more soluble in hot ethanol and less soluble in cold ethanol, allowing for its separation from more soluble impurities.
Materials:
-
Commercial this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, add 1 gram of commercial this compound to 50 mL of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate or in a heating mantle while stirring until the solvent begins to boil. Add small portions of hot ethanol until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot this compound solution.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the orange-red crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
Expected Purity and Yield: The purity of the recrystallized this compound can be assessed by its melting point (pure this compound melts at approximately 157 °C). The yield will vary depending on the initial purity of the commercial reagent.
Method 2: Purification by Selective Extraction
This method is effective for separating this compound from its primary impurity, diphenylcarbazide.
Principle: This procedure takes advantage of the different acidic properties of this compound and diphenylcarbazide. This compound can be deprotonated by a weak base like sodium carbonate to form a water-soluble salt, while the less acidic diphenylcarbazide remains in the organic phase and can be removed by extraction.
Materials:
-
Commercial this compound
-
Ethanol
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Separatory funnel
-
Beakers
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve 1 gram of the commercial this compound mixture in 50 mL of hot ethanol.
-
Basification: In a separate beaker, dissolve a molar excess of sodium carbonate in a minimal amount of hot water and add it to the ethanolic solution of this compound. This will convert the this compound to its sodium salt.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of diethyl ether and shake vigorously. Allow the layers to separate. The diphenylcarbazide will preferentially dissolve in the ether layer, while the sodium salt of this compound will remain in the aqueous-ethanolic layer.
-
Separation: Drain the lower aqueous-ethanolic layer into a clean beaker. Discard the upper ether layer containing the diphenylcarbazide. Repeat the extraction with fresh diethyl ether two more times to ensure complete removal of the diphenylcarbazide.
-
Acidification: Cool the aqueous-ethanolic solution in an ice bath. Slowly add dilute hydrochloric acid dropwise while stirring until the solution becomes acidic (pH ~ 4-5), which will cause the pure this compound to precipitate out as a red solid.
-
Isolation and Drying: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry as described in Method 1.
Visualizations
Experimental Workflow: Purification by Recrystallization
References
Common issues in endpoint determination using diphenylcarbazone indicator.
Technical Support Center: Diphenylcarbazone Indicator
Welcome to the technical support center for endpoint determination using this compound indicator. This guide provides troubleshooting assistance and frequently asked questions to help researchers, scientists, and drug development professionals achieve accurate and reliable results in their experiments.
Troubleshooting Guide
This section addresses common issues encountered during titrations using this compound indicator.
1. Issue: Faint, gradual, or indistinct endpoint color change.
-
Question: Why is the color change at the endpoint not sharp and difficult to determine?
-
Answer: An indistinct endpoint is a common issue that can arise from several factors. The primary reasons include incorrect pH of the sample solution, degradation of the indicator, or slow reaction kinetics. The optimal pH range for the mercurimetric titration of chloride using this compound is between 3.0 and 3.6.[1] Outside this range, the color change can be gradual and lead to inaccurate results. If the pH is below 3.0, the results tend to be high, and if it is above 3.6, the results are often low.[1] Additionally, the this compound indicator solution can degrade over time, especially when exposed to light.
Troubleshooting Steps:
-
Verify pH: Before starting the titration, adjust the pH of the sample solution to the optimal range of 3.0-3.6. A mixed indicator containing bromophenol blue can be used to visually confirm the correct pH.[1][2]
-
Prepare Fresh Indicator: If the indicator solution is old or has been stored improperly, prepare a fresh solution. This compound is typically dissolved in 95% ethanol (B145695) or isopropanol.[2] Store the solution in a dark or amber-colored bottle to prevent photodegradation.[2] While some sources suggest stability for up to 12 months when stored properly, it is good practice to prepare fresh solutions more frequently if issues arise.[3]
-
Control Titration Speed: Adding the titrant too quickly near the endpoint can cause over-titration and make it difficult to observe the precise color change. Slow down the addition of the titrant as you approach the expected endpoint.
-
2. Issue: No color change is observed at the expected endpoint.
-
Question: I have added the expected amount of titrant, but the solution color has not changed. What could be the problem?
-
Answer: The absence of a color change typically points to a problem with the indicator, the titrant, or significant interference in the sample. It is also possible that the concentration of the analyte is much higher than anticipated.
Troubleshooting Steps:
-
Check Indicator Viability: Test the indicator with a known standard solution to ensure it is active and produces the expected color change.
-
Verify Titrant Concentration: Confirm the concentration of your mercuric nitrate (B79036) titrant. If it has degraded or was prepared incorrectly, it will not react as expected.
-
Assess for Interferences: Certain ions can interfere with the reaction. For example, high concentrations of chromate (B82759) or ferric ions can interfere but can be addressed by reducing them to a lower valence state.[1] Sulfite interference can be eliminated by oxidation with hydrogen peroxide.[4]
-
Sample Dilution: If the analyte concentration is excessively high, the volume of titrant required to reach the endpoint may be larger than anticipated. Consider diluting the sample and re-running the titration.
-
3. Issue: The initial color of the solution is not as expected.
-
Question: Before starting the titration, my sample solution with the indicator is already colored or has an unusual tint. Why is this happening?
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Answer: The initial color of the solution should be yellow or yellow-green after adding the indicator.[5] An unexpected initial color often indicates the presence of interfering ions or an incorrect pH.
Troubleshooting Steps:
-
Check for Interfering Ions: Ions such as zinc, lead, nickel, ferrous, and chromous ions can alter the color of the solution.[1] While they may not always affect the accuracy of the titration, they can mask the endpoint color change.
-
Adjust pH: Ensure the pH is within the 3.0-3.6 range. An incorrect pH can cause the indicator itself to exhibit a different color. The use of a mixed indicator with bromophenol blue helps in adjusting the pH to the correct yellow color before titration.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound as an indicator in mercurimetric titrations?
A1: In the mercurimetric titration of chloride ions, a standard solution of mercuric nitrate is used as the titrant. Mercuric ions (Hg²⁺) react with chloride ions (Cl⁻) to form a stable, soluble, and slightly dissociated mercuric chloride (HgCl₂) complex.[1][6][7] Once all the chloride ions have been complexed, the first excess of mercuric ions in the solution reacts with the this compound indicator to form a distinct blue-violet or purple-colored complex.[1][4][6][7] This color change signals the endpoint of the titration.
Q2: How should the this compound indicator solution be prepared and stored?
A2: A common preparation involves dissolving 0.1 g of this compound in 100 ml of 95% ethanol or isopropyl alcohol.[2][3] For a mixed indicator, 0.5 g of crystalline this compound and 0.05 g of bromophenol blue powder can be dissolved in 75 mL of 95% ethanol and then diluted to 100 mL.[2] The solution should be stored in a dark or amber-colored bottle and kept in a cool, dark place to minimize degradation.[2] Some sources suggest a shelf life of up to 6 months.[2]
Q3: What is the optimal pH for a titration using this compound indicator, and why is it important?
A3: The optimal pH range for this titration is between 3.0 and 3.6.[1] This pH range is critical for achieving a sharp and accurate endpoint. If the solution is too acidic (pH < 3.0), the results will be erroneously high. If it is too alkaline (pH > 3.6), the results will be low.[1] A mixed indicator containing a pH indicator like bromophenol blue is often used to easily adjust and confirm the correct pH before titration.[1][2]
Q4: What are the common interfering substances, and how can they be managed?
A4: Several ions can interfere with the mercurimetric titration. A summary of common interferences and their management is provided in the table below.
Data Presentation
Table 1: Common Interferences in Mercurimetric Titration with this compound
| Interfering Ion | Effect | Management/Mitigation |
| Bromide (Br⁻), Iodide (I⁻) | Titrated along with chloride, causing falsely high results.[8] | These ions are difficult to remove and will be co-titrated. If present, an alternative method for chloride determination may be necessary. |
| Chromate (CrO₄²⁻), Ferric (Fe³⁺) | Interfere at concentrations exceeding 10,000 µg/L.[1] | Can be reduced to their lower valence states by adding a fresh solution of hydroquinone.[1] |
| Sulfite (SO₃²⁻) | Interferes with the reaction.[4][8] | Can be oxidized and eliminated by adding 0.5 to 1 mL of hydrogen peroxide (H₂O₂) to the sample.[4] |
| Zinc (Zn²⁺), Lead (Pb²⁺), Nickel (Ni²⁺), Ferrous (Fe²⁺), Chromous (Cr²⁺) | Can affect the color of the solution but may not impact the accuracy of the titration at concentrations up to 1,000 mg/L.[1] | Generally tolerated at moderate concentrations. If color interference is significant, sample pretreatment may be required. |
| Copper (Cu²⁺) | Tolerable up to 50,000 µg/L.[1] | - |
Experimental Protocols
Protocol 1: Preparation of this compound Indicator Solution (0.1% w/v)
-
Weighing: Accurately weigh 0.1 g of this compound powder.
-
Dissolving: Transfer the powder to a 100 mL volumetric flask.
-
Solvent Addition: Add approximately 75 mL of 95% ethanol or isopropyl alcohol to the flask.
-
Mixing: Swirl the flask gently until the this compound is completely dissolved.
-
Dilution: Bring the solution to the 100 mL mark with the same solvent.
-
Storage: Transfer the solution to a labeled, dark or amber-colored glass bottle and store in a cool, dark place. The solution should be discarded after 6 months or if a noticeable change in performance is observed.[2]
Protocol 2: Titration of Chloride with Mercuric Nitrate using this compound Indicator
-
Sample Preparation: Pipette a known volume of the sample into an Erlenmeyer flask. If necessary, dilute the sample with deionized water.
-
pH Adjustment: Add a few drops of a mixed this compound-bromophenol blue indicator.[2] The solution should turn yellow. If it is blue or purple, add dilute nitric acid dropwise until the color changes to yellow. If it is colorless or pale, add dilute sodium hydroxide (B78521) until it turns yellow. The final pH should be between 3.0 and 3.6.[1]
-
Titration: Titrate the sample with a standardized solution of mercuric nitrate. Swirl the flask continuously.
-
Endpoint Detection: The endpoint is reached when the color of the solution changes from yellow to a distinct blue-violet or purple that persists for at least 30 seconds.[1][4][7]
-
Record Volume: Record the volume of mercuric nitrate solution used.
-
Calculation: Calculate the chloride concentration based on the volume of titrant used and the stoichiometry of the reaction.
Visualizations
Caption: Troubleshooting workflow for an indistinct endpoint color change.
Caption: Chemical mechanism of endpoint detection.
References
- 1. nemi.gov [nemi.gov]
- 2. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]
- 3. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 4. NEMI Method Summary - 325.3 [nemi.gov]
- 5. CN1975391A - Method for measuring chlorion in lime slurry by nitric acid mercurimetry - Google Patents [patents.google.com]
- 6. MyHach - Customer Service [support.hach.com]
- 7. researchgate.net [researchgate.net]
- 8. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
Influence of temperature on the kinetics of diphenylcarbazone complexation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinetics of diphenylcarbazone complexation.
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of temperature on the rate of this compound complexation?
A1: Generally, the rate of this compound complexation reactions increases with temperature. This is because a higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions, which in turn increases the likelihood of a successful reaction. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation.
Q2: How does temperature influence the stability of the formed metal-diphenylcarbazone complex?
A2: The influence of temperature on the stability of the complex is governed by the thermodynamics of the reaction, specifically the enthalpy change (ΔH). For an exothermic reaction (negative ΔH), an increase in temperature will decrease the stability constant (K), shifting the equilibrium towards the reactants. Conversely, for an endothermic reaction (positive ΔH), increasing the temperature will increase the stability constant, favoring the formation of the complex.[1]
Q3: What are the critical experimental parameters to control when studying the effect of temperature on the kinetics?
A3: Besides temperature, it is crucial to maintain a constant pH, ionic strength, and initial concentrations of the metal ion and this compound. The choice of solvent is also critical, as it can influence the reaction rate and the stability of the complex. For spectrophotometric studies, ensuring a consistent and appropriate blank for each temperature is essential.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or non-reproducible kinetic traces at different temperatures. | 1. Inadequate temperature equilibration of reactants and cuvette. 2. Fluctuation in the spectrophotometer's internal temperature. 3. Evaporation of the solvent at higher temperatures, leading to concentration changes. | 1. Pre-incubate all solutions and the cuvette at the target temperature for a sufficient time (e.g., 15-30 minutes) before initiating the reaction. 2. Allow the spectrophotometer to warm up for at least 30-60 minutes. Use a temperature-controlled cuvette holder if available. 3. Use a cuvette with a cap or seal to minimize solvent evaporation, especially during longer experiments at elevated temperatures. |
| Absorbance values are drifting or unstable. | 1. The spectrophotometer lamp has not stabilized. 2. Presence of air bubbles in the cuvette. 3. Environmental factors such as vibrations or drafts affecting the instrument.[2] | 1. Ensure the instrument has had an adequate warm-up period. 2. Gently tap the cuvette to dislodge any air bubbles before placing it in the spectrophotometer.[2] 3. Place the spectrophotometer on a stable, level surface away from sources of vibration and drafts.[2] |
| The observed reaction rate does not consistently increase with temperature. | 1. Degradation of this compound or the metal salt at higher temperatures. 2. A complex reaction mechanism with temperature-dependent steps that have opposing effects on the overall rate. 3. The reaction is reversible, and the equilibrium shifts at higher temperatures. | 1. Perform stability studies of the individual reactants at the highest experimental temperature. 2. This may require a more detailed mechanistic study, potentially using techniques like stopped-flow or temperature-jump kinetics. 3. Analyze the full kinetic trace for evidence of equilibrium and consider the thermodynamic parameters of the reaction. |
| Precipitation is observed at certain temperatures. | 1. The solubility of the reactants or the complex is temperature-dependent. 2. The buffer components are precipitating at different temperatures. | 1. Check the solubility of all components at the experimental temperature range. You may need to adjust the solvent composition or reactant concentrations. 2. Ensure the chosen buffer is suitable for the entire temperature range of the experiment. |
Quantitative Data
The following tables present hypothetical kinetic and thermodynamic data for the complexation of a generic divalent metal ion (M²⁺) with this compound. This data is for illustrative purposes to demonstrate the expected trends.
Table 1: Effect of Temperature on the Pseudo-First-Order Rate Constant (k_obs)
| Temperature (°C) | Temperature (K) | k_obs (s⁻¹) |
| 20 | 293.15 | 0.015 |
| 25 | 298.15 | 0.028 |
| 30 | 303.15 | 0.051 |
| 35 | 308.15 | 0.090 |
| 40 | 313.15 | 0.155 |
Table 2: Thermodynamic Parameters Calculated from Temperature-Dependent Kinetic Data
| Parameter | Value |
| Activation Energy (Ea) | 75 kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 10¹² s⁻¹ |
Experimental Protocols
Methodology for Studying the Kinetics of this compound Complexation
This protocol outlines a general procedure for studying the kinetics of this compound complexation with a metal ion using UV-Vis spectrophotometry.
1. Reagent Preparation:
-
Prepare a stock solution of the metal salt in a suitable solvent (e.g., deionized water or an appropriate buffer).
-
Prepare a stock solution of this compound in a solvent in which it is stable and soluble (e.g., ethanol (B145695) or acetone).
-
Prepare the reaction buffer at the desired pH and ionic strength.
2. Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.[2]
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the metal-diphenylcarbazone complex. This should be determined beforehand by scanning the spectrum of a fully formed complex.
-
Use a temperature-controlled cuvette holder to maintain the desired temperature throughout the experiment.
3. Kinetic Measurement:
-
Pipette the required volume of the metal ion solution and the buffer into a quartz cuvette.
-
Place the cuvette in the temperature-controlled holder and allow it to equilibrate for 15-20 minutes.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette.
-
Quickly mix the solution by inverting the cuvette (with a cap) or by gentle pipetting, and immediately start recording the absorbance at λ_max as a function of time.
-
Continue data collection until the reaction reaches completion (i.e., the absorbance becomes constant).
4. Data Analysis:
-
Plot the absorbance versus time data.
-
Assuming pseudo-first-order conditions (with one reactant in large excess), fit the data to the appropriate integrated rate law to determine the observed rate constant (k_obs).
-
Repeat the experiment at different temperatures to determine the temperature dependence of the reaction rate.
-
The activation energy (Ea) can be determined from an Arrhenius plot of ln(k_obs) versus 1/T.
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Troubleshooting logical relationships.
References
Preventing the oxidation of diphenylcarbazide to diphenylcarbazone in solutions.
This guide provides researchers, scientists, and drug development professionals with technical support for preparing and handling diphenylcarbazide (DPC) solutions, with a focus on preventing the unwanted oxidation of diphenylcarbazide to diphenylcarbazone.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and use of DPC solutions.
| Problem / Observation | Potential Cause | Recommended Action |
| Newly prepared DPC solution has a pink or yellow/brown tint. | 1. Solvent Impurities: The solvent (e.g., acetone) may contain water or basic impurities that accelerate oxidation.[1] 2. Contaminated Glassware: Residual oxidizing agents or alkaline substances on glassware. 3. DPC Reagent Degradation: The solid DPC reagent may have degraded due to improper storage. | 1. Use fresh, unopened, analytical-grade acetone (B3395972). Avoid solvents that have been opened for a long time. 2. Ensure all glassware is thoroughly cleaned, rinsed with deionized water, and completely dry before use. 3. Store solid DPC in a cool, dry, dark place, preferably in a desiccator. |
| Colorless DPC solution turns brown/pink within a few hours or days. | 1. Exposure to Light and Air: DPC is sensitive to light and atmospheric oxygen, which cause it to oxidize into this compound.[1] 2. Improper Storage Temperature: Elevated temperatures accelerate the rate of oxidation. | 1. Store the solution in a tightly sealed amber or foil-wrapped glass bottle to protect it from light. 2. Refrigerate the solution at 4°C when not in use. 3. For maximum stability, consider preparing the solution fresh before each use or at least weekly. |
| Inconsistent or weak color development in Chromium (VI) assay. | 1. Degraded DPC Solution: The solution has already oxidized, reducing the concentration of active diphenylcarbazide available to react with Cr(VI). 2. Incorrect pH: The reaction between DPC and Cr(VI) is highly pH-dependent and requires a strongly acidic medium (pH 1-2) for optimal color formation. 3. Insufficient Reagent: The concentration of the DPC solution or the volume added may be too low for the Cr(VI) concentration in the sample. | 1. Discard the discolored DPC solution and prepare a fresh batch using high-purity solvent. 2. Ensure the sample is properly acidified with sulfuric or phosphoric acid before adding the DPC solution. Verify the final pH of the reaction mixture. 3. Review the experimental protocol to ensure the DPC concentration is appropriate for the expected analyte range. |
| The violet color of the Cr(VI)-DPC complex fades quickly. | 1. High pH: The colored complex is only stable in a highly acidic environment. The color can fade rapidly at a higher pH. 2. Presence of Reducing Agents: Other substances in the sample may be reducing the Cr(VI) or the colored complex. 3. High Analyte Concentration: At very high concentrations of Cr(VI), the color intensity may be unstable and appear to fade. | 1. Verify that the sample pH is maintained at the optimal acidic level (pH ~1-2) throughout the measurement period. 2. Analyze a sample blank and consider sample pretreatment if interfering substances are suspected. 3. Dilute the sample to bring the Cr(VI) concentration within the linear range of the assay (typically 0 to 0.8 mg/L).[2] |
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing issues with DPC solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diphenylcarbazide (DPC) solution degradation?
The primary cause is oxidation. Diphenylcarbazide is readily oxidized to this compound, especially when exposed to light, atmospheric oxygen, and basic impurities.[1] This process is visible as the solution changes from colorless to pink, yellow, or brown.
Q2: Which solvent is best for preparing DPC solutions?
High-purity, anhydrous acetone is the most commonly recommended solvent for preparing DPC solutions used in colorimetric metal analysis. Solutions made with non-aqueous ethyl acetate (B1210297) or acetone have been found to be stable for months, whereas solutions in alcohols like isopropyl alcohol are typically usable for only one to two weeks.[1]
Q3: How should I store my DPC solution to maximize its shelf life?
To maximize stability, the solution should be stored in a tightly sealed, amber glass bottle to protect it from light and air. It should be kept refrigerated at a low temperature, such as 4°C. Commercial 0.5% DPC in acetone solutions often have a stated shelf life of 6 months under these conditions.
Q4: My DPC solution has turned slightly brown. Can I still use it?
It is strongly recommended to discard any discolored solution. The brown color indicates the presence of the oxidation product, this compound, which means the concentration of the active DPC reagent is lower than specified. Using a degraded solution will lead to inaccurate and unreliable results in quantitative analyses.
Q5: Why does the DPC reaction with hexavalent chromium require a strong acid?
The reaction mechanism involves two key steps: the oxidation of DPC to this compound by Cr(VI), and the subsequent formation of a colored complex between the newly formed this compound and Cr(III) (the reduced form of the chromium). This entire process is optimal and the resulting complex is most stable at a pH between 1 and 2.
Oxidation and Complexation Pathway
The diagram below illustrates the conversion of diphenylcarbazide to this compound and its subsequent reaction with chromium ions.
Data on Solution Stability
The stability of a diphenylcarbazide solution is highly dependent on the solvent used. Non-aqueous, neutral solvents provide the best stability.
| Solvent | Concentration | Observed Stability / Shelf Life | Storage Conditions | Reference |
| Acetone (Anhydrous, high-purity) | 0.25 - 0.5% | Stable for several months; commercial solutions often cited with a 6-month shelf life. | Refrigerated (4°C), protected from light (amber bottle). | [1] |
| Ethyl Acetate (Anhydrous) | 0.25% | Stable for several months. | Refrigerated, protected from light. | [1] |
| Isopropyl Alcohol | 0.25% | Usable for approximately 1-2 weeks before significant discoloration occurs. | Refrigerated, protected from light. | [1] |
| Methyl Ethyl Ketone | 0.25% | Usable for approximately 1-2 weeks. | Refrigerated, protected from light. | [1] |
| Ethanol / Methanol | Not specified | Not recommended for stock solutions due to rapid deterioration, especially if water is present. | - | [1] |
| Aqueous Solutions | Not specified | Not recommended; highly unstable. | - | [1] |
Experimental Protocols
Protocol 1: Preparation of Stable DPC Solution (0.25% w/v in Acetone)
This protocol is based on standard methods for the colorimetric determination of hexavalent chromium, such as EPA Method 7196A.
Materials:
-
1,5-Diphenylcarbazide (B1670730) (analytical grade)
-
Acetone (anhydrous, analytical reagent grade)
-
100 mL amber glass volumetric flask with a ground-glass stopper
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh 250 mg (0.250 g) of 1,5-diphenylcarbazide.
-
Dissolving: Transfer the weighed powder into the 100 mL amber volumetric flask.
-
Dilution: Add approximately 50 mL of acetone to the flask. Swirl gently to dissolve the powder completely.
-
Final Volume: Once the solid is fully dissolved, bring the solution to the 100 mL mark with acetone.
-
Mixing: Cap the flask securely and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the prepared solution in the tightly capped amber flask in a refrigerator at 4°C.
-
Quality Control: The solution should be colorless. Discard the solution if it becomes discolored (e.g., pink or brown). It is best practice to prepare this solution fresh weekly for precise quantitative work.
Experimental Workflow Diagram
References
Best practices for preparing and storing stable diphenylcarbazone solutions.
This technical support center provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the preparation and storage of stable diphenylcarbazone solutions. It is intended for researchers, scientists, and drug development professionals who use this compound as an indicator in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Solution is discolored (e.g., pink, brown, or violet) immediately after preparation. | Oxidation of diphenylcarbazide impurity to this compound. | Diphenylcarbazide is prone to oxidation by light and air, which can result in a pinkish hue.[1] While some commercial this compound reagents are a mixture with diphenylcarbazide, a strong initial color may indicate degradation of the starting material.[2] Ensure you are using high-purity this compound. |
| Solution quickly turns brown. | Instability in the chosen solvent. | Alcoholic solutions, especially those containing methanol (B129727) or ethanol (B145695) with traces of water or basic impurities, can be unstable.[1] Consider using acetone (B3395972) or ethyl acetate (B1210297) for longer-term stability.[1] For alcoholic solutions, such as those with isopropyl alcohol, discard the solution as soon as it turns brown. |
| Faint, slow, or inconsistent titration endpoint. | Degraded indicator solution. | Deterioration of the this compound solution can lead to a slow endpoint and inaccurate results.[3] Prepare a fresh solution using a high-purity solvent. Store the solution in a dark bottle in a refrigerator to prolong its life.[3] |
| Precipitate forms in the solution. | Poor solubility of this compound or impurities in the solvent. | Ensure the this compound is fully dissolved. Gentle warming or sonication can aid dissolution in solvents like ethanol. This compound is poorly soluble in water, so ensure anhydrous or high-purity solvents are used where specified.[1][2] |
| Inaccurate or non-reproducible results in chloride analysis. | Incorrect pH of the sample solution. | The mercurimetric titration using this compound is pH-sensitive, with an optimal range of 3.0 to 3.6.[4] Use a pH indicator like bromophenol blue or xylene cyanol FF, often included in mixed indicator recipes, to adjust the pH with dilute nitric acid or sodium hydroxide (B78521) before titration.[4][5] |
Frequently Asked Questions (FAQs)
Preparation
-
Q1: What is the best solvent for preparing this compound solutions? A1: The choice of solvent depends on the required stability and the specific analytical method. For solutions with high stability (stable for months), non-aqueous ethyl acetate and acetone are recommended.[1] For many standard methods, such as chloride determination, 95% ethanol or isopropyl alcohol are commonly used, though these solutions have a shorter shelf life.[3][5]
-
Q2: Can I use water to dissolve this compound? A2: No, this compound is poorly soluble in water.[1][2] Alcoholic or other organic solvents are required for its dissolution.
-
Q3: Why do some protocols call for a "mixed indicator" containing bromophenol blue or xylene cyanol FF? A3: In titrations like mercurimetry for chloride, the endpoint is pH-dependent.[4] Bromophenol blue and xylene cyanol FF are pH indicators that help ensure the sample is at the optimal pH for a sharp color change at the endpoint.[3][5]
Storage and Stability
-
Q4: How should I store my this compound solution? A4: To maximize stability, store the solution in a tightly sealed, dark or amber-colored glass bottle to protect it from light.[5] Refrigeration is also recommended, especially for less stable alcoholic solutions.[3] Always store in a cool, dry, and well-ventilated area.
-
Q5: How long is a this compound solution stable? A5: The stability is highly dependent on the solvent used. The table below summarizes the approximate shelf life for solutions prepared with different solvents. Deterioration is often indicated by a color change or a slow, indistinct titration endpoint.[3]
-
Q6: What causes the solution to degrade? A6: Degradation is primarily caused by oxidation, which can be accelerated by exposure to light and air.[1] The presence of water or basic impurities in solvents like ethanol can also reduce stability.[1]
Data Presentation
The stability of this compound solutions is significantly influenced by the solvent. The following table summarizes the reported stability of these solutions based on the solvent used.
| Solvent | Concentration | Reported Stability / Shelf Life | Storage Conditions | Source |
| Ethyl Acetate (non-aqueous) | Not specified | Stable for months | Not specified | [1] |
| Acetone (non-aqueous) | Not specified | Stable for months | Not specified | [1] |
| 95% Ethanol with Bromophenol Blue | 0.5 g/dL this compound, 0.05 g/dL Bromophenol Blue | Discard after 6 months | Store in a brown bottle | [5] |
| Methyl Ethyl Ketone | Not specified | Usable for 1-2 weeks | Not specified | [1] |
| 2-Methoxyethanol (Methyl Cellosolve) | Not specified | Usable for 1-2 weeks | Not specified | [1] |
| Isopropyl Alcohol | Not specified | Usable for 1-2 weeks | Not specified | [1] |
| 95% Ethanol or Isopropyl Alcohol with Xylene Cyanol FF | 0.25 g/100mL this compound | Not stable indefinitely; deterioration causes a slow endpoint | Store in a dark bottle in a refrigerator | [3] |
Experimental Protocols
Protocol 1: Preparation of Mixed Indicator Reagent for High-Chloride Titrations
This protocol is adapted from established methods for the determination of chloride in water.[5]
Materials:
-
s-Diphenylcarbazone (B77084) powder
-
Bromophenol blue powder
-
95% Ethanol (or Isopropyl Alcohol)
-
100 mL volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
-
Brown glass storage bottle
Procedure:
-
Weigh 0.5 g of crystalline this compound and 0.05 g of bromophenol blue powder using an analytical balance.
-
Transfer the powders to a 100 mL volumetric flask.
-
Add approximately 75 mL of 95% ethanol to the flask.
-
Swirl the flask or use a magnetic stirrer to dissolve the powders completely.
-
Once dissolved, dilute the solution to the 100 mL mark with 95% ethanol.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the final solution to a brown glass bottle for storage.
-
Label the bottle with the name of the reagent, concentration, and preparation date. Store in a cool, dark place. The solution should be discarded after 6 months.[5]
Protocol 2: Preparation of this compound-Xylene Cyanol FF Indicator for Low-Chloride Titrations
This protocol is designed for titrations of low chloride concentrations where a very sharp endpoint is required.[3]
Materials:
-
s-Diphenylcarbazone powder
-
Xylene cyanol FF
-
Concentrated nitric acid (HNO₃)
-
95% Ethanol (or Isopropyl Alcohol)
-
100 mL volumetric flask
-
Analytical balance
-
Graduated pipettes
-
Dark glass storage bottle with a tight-fitting cap
Procedure:
-
Weigh 0.250 g of s-diphenylcarbazone and 0.030 g of xylene cyanol FF and add them to a 100 mL volumetric flask.
-
In a fume hood, carefully add 4.0 mL of concentrated nitric acid to the flask. Swirl gently to mix.
-
Add approximately 90 mL of 95% ethanol (or isopropyl alcohol) and swirl until all solids are dissolved.
-
Allow the solution to return to room temperature if it has warmed.
-
Dilute the solution to the 100 mL mark with the alcohol.
-
Stopper the flask and mix thoroughly.
-
Transfer the solution to a dark glass bottle and store in a refrigerator.[3]
-
Note: This reagent is not indefinitely stable. A slow or indistinct endpoint during titration indicates deterioration, and a fresh solution should be prepared.[3]
Visualization
The following diagram illustrates the logical workflow for preparing and storing a stable this compound solution, including key decision points and quality control checks.
Caption: Logical workflow for this compound solution preparation.
References
Validation & Comparative
A Comparative Guide to Diphenylcarbazone and Dithizone for Mercury Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of mercury is a critical task. Spectrophotometric methods, valued for their accessibility and cost-effectiveness, frequently employ chromogenic agents that form colored complexes with mercury ions. Among the most established reagents for this purpose are diphenylcarbazone and dithizone (B143531) (diphenylthiocarbazone). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate reagent for specific analytical needs.
Both reagents react with mercury(II) ions to produce intensely colored complexes that can be quantified using UV-Visible spectrophotometry. However, they differ significantly in terms of their sensitivity, selectivity, optimal reaction conditions, and procedural complexity.
Performance Metrics: A Quantitative Comparison
The selection of a suitable chromogenic agent hinges on key performance indicators. The following table summarizes the quantitative data for mercury determination using both this compound and dithizone, based on findings from various studies.
| Parameter | This compound | Dithizone (Diphenylthiocarbazone) |
| Wavelength Max. (λmax) | 530 - 540 nm[1][2] | 485 - 500 nm[3][4][5][6][7] |
| Optimal pH Range | 2.5 - 4.0[1] | 1.0 - 3.0 (in acidic medium)[3][8] |
| Linear Range | 1 - 25 µg/L (ppb)[1] | 0.05 - 10 mg/L (in micellar media)[7][9] 30 - 280 µg/L (with preconcentration)[3] |
| Limit of Detection (LOD) | ~0.11 µg/L (with preconcentration)[10] | 1 - 7.6 µg/L (direct/micellar methods)[3][7][9] ~0.06 µg/L (with membrane preconcentration)[11] |
| Molar Absorptivity | Not widely reported | ~2.5 x 10⁴ L mol⁻¹ cm⁻¹ (direct)[6] ~5.0 x 10⁴ L mol⁻¹ cm⁻¹ (micellar)[7][9] |
| Sandell's Sensitivity | Not widely reported | 0.015 µg cm⁻² (direct)[6] 0.010 µg cm⁻² (micellar)[7][9] |
| Stoichiometry (Hg:Reagent) | Not explicitly defined in sources | 1:2[6][7][9] |
| Complex Color | Violet / Blue[1][12] | Orange / Orange-Red[5][6][8] |
| Key Interferences | Halide ions[13] | Cu(II), Ag(I), Au(III), Pd(II), Pb(II)[6][14] |
| Solvent System | Aqueous, often immobilized on solid phase[1] | Chloroform (B151607), CCl₄ (extraction)[4][15]; Micellar (non-extractive)[7][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the determination of mercury using each reagent.
This method is adapted from a procedure involving this compound immobilized on a polymer matrix, offering a simplified, often extraction-free, workflow.
Reagents and Solutions:
-
This compound (DPC) Solution (1 x 10⁻³ M): Prepare by diluting a more concentrated stock solution in an appropriate solvent like ethanol (B145695) or acetone[1][12].
-
Mercury(II) Stock Solution (100 mg/L): Prepare from a standard salt such as HgCl₂ in dilute nitric or sulfuric acid.
-
pH Buffer Solutions: To adjust the sample pH to the optimal range of 2.5-4.0[1].
-
Solid Support: Polymethacrylate plates or a similar transparent polymer matrix[1].
Procedure:
-
Immobilization: Immerse the polymer matrix in the 0.001 M DPC solution for approximately 15 minutes to allow for sorption of the reagent[1].
-
Sample Preparation: Take a known volume of the water sample (e.g., 50 mL) and adjust the pH to ~3.0 using nitric acid[1].
-
Complex Formation: Place the DPC-modified polymer plate into the pH-adjusted sample solution and allow it to stand for 15 minutes for the violet Hg²⁺-DPC complex to form on the plate's surface[1].
-
Measurement: Remove the plate, dry it gently with filter paper, and measure the absorbance at the wavelength of maximum absorption (~540 nm) using a spectrophotometer, with an unmodified polymer plate as a blank[1].
-
Quantification: Determine the mercury concentration from a calibration curve prepared using standard mercury solutions under the same conditions[1].
This classic method relies on the extraction of the mercury-dithizone complex into an organic solvent.
Reagents and Solutions:
-
Dithizone Solution (5-10 mg/L): Dissolve dithizone in a suitable organic solvent like chloroform or carbon tetrachloride. This solution should be stored in a dark, cool place[4][16].
-
Mercury(II) Stock Solution (100 mg/L): Prepare from HgCl₂ in 0.1 M HCl[4].
-
Acid Solution (e.g., 3 M H₂SO₄): For pH adjustment of the aqueous sample[4].
-
Hydroxylamine Hydrochloride Solution (20% w/v): To prevent oxidation of the dithizone[4].
-
Potassium Iodide Solution (0.2 M): Can be used in a back-extraction step to improve selectivity[4].
Procedure:
-
Sample Preparation: Take a precise aliquot (e.g., 10.0 mL) of the sample solution containing mercury. Add 5 mL of 3 M H₂SO₄ and 10 mL of 0.1 M HCl[4].
-
Extraction: Transfer the solution to a separatory funnel. Add a known volume (e.g., 10.0 mL) of the dithizone solution in chloroform. Shake vigorously for approximately 60 seconds and allow the layers to separate[4]. The orange-red mercury-dithizonate complex will be in the organic (bottom) layer.
-
Washing (Optional): The organic layer can be washed with dilute acid to remove interferences[4].
-
Measurement: Carefully transfer the organic phase into a cuvette. Measure the absorbance at the λmax of ~490 nm against a reagent blank (dithizone solution that has undergone the same extraction process with a mercury-free sample)[3][7].
-
Quantification: Construct a calibration curve by extracting a series of mercury standards and plotting their absorbance versus concentration[4].
Visualizing the Methodologies
To better understand the processes, the following diagrams illustrate the general workflow and the logic for selecting a reagent.
Caption: General workflow for mercury determination.
Caption: Decision tree for reagent selection.
Detailed Analysis and Discussion
-
Sensitivity and Detection Limits: Data suggests that dithizone is the more sensitive reagent. Its molar absorptivity is significantly higher, especially when used in a micellar medium, which enhances the signal[7][9]. This translates to lower limits of detection, with some specialized dithizone methods capable of reaching sub-ppb levels (as low as 0.057 µg/L)[11]. This compound is generally less sensitive, though preconcentration techniques can improve its detection capabilities[10].
-
Selectivity and Interferences: Dithizone is well-known for its reaction with a range of heavy metals, including copper, silver, gold, and lead, which are common interferences[6][14]. Its selectivity for mercury is highly dependent on maintaining a strongly acidic solution (pH 1-2). In less acidic conditions, other metals will also react. The use of masking agents like EDTA is often necessary to improve selectivity in complex matrices[15][17]. This compound is reported to be more selective, though it is susceptible to interference from halide ions[13].
-
Ease of Use and Practicality: The this compound method, particularly when immobilized on a solid phase, offers a simpler and more rapid procedure by avoiding the need for solvent extraction[1]. This reduces the use of hazardous organic solvents like chloroform and carbon tetrachloride, making it a "greener" alternative. Traditional dithizone methods are more laborious due to the required liquid-liquid extraction and potential washing steps[4]. However, modern non-extractive methods using surfactants to form micelles are simplifying the dithizone procedure[7][9].
-
Stability: The stability of the reagent solution is a practical concern. This compound solutions in solvents like ethyl acetate (B1210297) and acetone (B3395972) are reported to be stable for months[12]. Dithizone solutions, especially in chloroform, are sensitive to light and oxidation and must be stored carefully and often prepared fresh[16][18]. The mercury-dithizonate complex itself is stable for over 24 hours once formed[6][7].
Conclusion
The choice between this compound and dithizone for mercury determination is a trade-off between sensitivity and simplicity.
Choose Dithizone when:
-
High sensitivity is paramount: It is the superior choice for trace and ultra-trace level analysis, with significantly lower detection limits.
-
The sample matrix is well-characterized: This allows for the effective management of interferences through pH control and masking agents.
-
Solvent extraction or micellar chemistry protocols are available and acceptable in the laboratory.
Choose this compound when:
-
Simplicity and speed are the primary concerns: Its procedure, especially with solid-phase immobilization, is faster and less complex.
-
The expected mercury concentrations are within its effective linear range (typically higher than the lowest levels detectable by dithizone).
-
A reduction in the use of hazardous organic solvents is desired.
-
The sample contains minimal halide interferences.
Ultimately, the optimal reagent depends on the specific analytical goals, the nature of the sample, and the available laboratory resources. For demanding applications requiring the lowest possible detection limits, dithizone remains the more powerful chromogenic agent. For routine screening where ease of use is a priority, this compound presents a viable and practical alternative.
References
- 1. sibran.ru [sibran.ru]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. A simple spectrophotometric determination of trace level mercury using 1,5-diphenylthiocarbazone solubilized in micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isca.me [isca.me]
- 9. researchgate.net [researchgate.net]
- 10. Prenconcentration and Determination of Mercury (II) and Methylmercury in Waters by Immobilized 1,5-Diphenylcarbazone and Cold Vapor Atomic Absorption Spectrometry -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Colorimetric determination of chloride in biological samples by using mercuric nitrate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. osti.gov [osti.gov]
- 16. <261> MERCURY [drugfuture.com]
- 17. ovid.com [ovid.com]
- 18. rucforsk.ruc.dk [rucforsk.ruc.dk]
A Comparative Guide to Diphenylcarbazide and Diphenylcarbazone for Spectrophotometric Analysis of Hexavalent Chromium [Cr(VI)]
In the realm of environmental monitoring and analytical chemistry, the accurate quantification of hexavalent chromium [Cr(VI)], a toxic and carcinogenic species, is of paramount importance. The standard and most widely used spectrophotometric method for this analysis relies on the colorimetric reaction with 1,5-diphenylcarbazide (B1670730). This guide provides a detailed comparison of diphenylcarbazide and its oxidation product, diphenylcarbazone, in the context of Cr(VI) determination, supported by experimental data and protocols.
Principle of the Method
The determination of Cr(VI) using diphenylcarbazide is not a simple complexation reaction. Instead, it involves a redox reaction followed by complexation. In an acidic medium, diphenylcarbazide is oxidized by Cr(VI) to this compound. Simultaneously, the toxic Cr(VI) is reduced to the less toxic trivalent chromium [Cr(III)]. The newly formed Cr(III) then reacts with the this compound to form a stable, intensely colored magenta complex, which is quantified spectrophotometrically.[1][2][3][4][5] The maximum absorbance of this complex is typically measured at 540 nm.[3][6][7][8][9]
It is crucial to understand that this compound is an intermediate in the reaction of diphenylcarbazide with Cr(VI) and is responsible for the final colored complex with Cr(III).[1][4][9][10] While this compound itself can react with Cr(III) to form the colored complex, the standard analytical procedure starts with diphenylcarbazide as the reagent, which is oxidized in situ by the analyte, Cr(VI).[10]
Performance Characteristics
The diphenylcarbazide method is renowned for its high sensitivity and selectivity for Cr(VI).[3][11] The stability of the colored complex can, however, be a limiting factor, with some studies noting a stability of about 15 minutes.[1]
| Parameter | Diphenylcarbazide Method Performance |
| Molar Absorptivity | Approximately 4.2 x 10⁵ L·mol⁻¹·cm⁻¹[12] |
| Wavelength of Max. Absorbance (λmax) | 540 nm[6][7][8] |
| Detection Limit | As low as 0.06 µg/L with preconcentration[13], and 1.43 µg/L for direct measurement[8] |
| Quantification Limit | 0.19 µg/L with preconcentration[13] |
| Linearity Range | Typically up to 0.8 mg/L[1] |
| Optimal pH | Acidic conditions, often pH 1-2[6][8] |
Experimental Protocols
Below are detailed experimental protocols for the spectrophotometric determination of Cr(VI) using diphenylcarbazide.
1. Reagent Preparation:
-
Diphenylcarbazide Solution (0.05% w/v): Dissolve 0.05 g of 1,5-diphenylcarbazide in 100 mL of acetone.[7] This solution should be stored in a dark bottle and is stable for several days. Some protocols suggest dissolving 0.2 g in 100 mL of isopropyl alcohol.[14]
-
Acidifying Reagent: A 1 M solution of phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) is commonly used to adjust the sample pH.[6][7]
-
Standard Cr(VI) Stock Solution (100 ppm): Prepare by dissolving a known quantity of potassium dichromate (K₂Cr₂O₇) in deionized water.
2. Calibration Curve:
-
Prepare a series of Cr(VI) standard solutions with concentrations ranging, for example, from 0.1 to 1.0 ppm by diluting the stock solution.
-
To 50 mL of each standard solution, add 1 mL of the acidifying reagent to achieve the optimal pH.
-
Add 2 mL of the diphenylcarbazide solution and mix thoroughly.
-
Allow the color to develop for a consistent period, typically 5-10 minutes.[6][7]
-
Measure the absorbance of each solution at 540 nm using a spectrophotometer, with a reagent blank as the reference.
-
Plot a graph of absorbance versus concentration to create the calibration curve.
3. Sample Analysis:
-
Take a known volume of the water sample and adjust the pH with the acidifying reagent.
-
Add the diphenylcarbazide solution in the same proportion as for the standards.
-
After the same color development time, measure the absorbance at 540 nm.
-
Determine the concentration of Cr(VI) in the sample from the calibration curve.
Visualizing the Process
Reaction Pathway:
The following diagram illustrates the chemical transformation and complex formation in the diphenylcarbazide method.
Caption: Reaction pathway for Cr(VI) determination.
Experimental Workflow:
This diagram outlines the key steps in the analytical procedure.
Caption: Experimental workflow for Cr(VI) analysis.
Interferences
Several ions can interfere with the diphenylcarbazide method. Iron (Fe³⁺) can produce a yellow color, but this interference can be mitigated by the addition of phosphoric acid.[6][14] Molybdenum (Mo⁶⁺), vanadium (V⁵⁺), and mercury (Hg²⁺) can also interfere by forming colored complexes with diphenylcarbazide.[2][11][15]
Conclusion
The spectrophotometric analysis of Cr(VI) is predominantly carried out using 1,5-diphenylcarbazide. The method's effectiveness stems from a redox reaction where Cr(VI) oxidizes diphenylcarbazide to this compound, and the resulting Cr(III) forms a distinctively colored complex with the this compound. Therefore, this compound is a critical intermediate rather than an alternative primary reagent. The diphenylcarbazide method, when performed under optimized conditions, offers excellent sensitivity and is a reliable technique for the quantification of hexavalent chromium in various matrices.
References
- 1. Hexavalent chromium quantification in solution: Comparing direct UV–visible spectrometry with 1,5-diphenylcarbazide colorimetry [comptes-rendus.academie-sciences.fr]
- 2. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 3. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.gnest.org [journal.gnest.org]
- 6. jeest.ub.ac.id [jeest.ub.ac.id]
- 7. sphinxsai.com [sphinxsai.com]
- 8. thaiscience.info [thaiscience.info]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Diphenylcarbazide Indicator 0.5% [rmreagents.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced spectrophotometric determination of chromium (VI) with diphenylcarbazide using internal standard and derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lovibond.com [lovibond.com]
- 15. Analysis of interferents by means a D-optimal screening design and calibration using partial least squares regression in the spectrophotometric determination of Cr(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for Spectrophotometric Analysis of Metals with Diphenylcarbazone and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The spectrophotometric analysis of heavy metals is a cornerstone of analytical chemistry, offering a blend of sensitivity, cost-effectiveness, and accessibility. The choice of a chromogenic reagent is critical to the method's success, directly impacting its performance. This guide provides an objective comparison of method validation parameters for the spectrophotometric analysis of various metals using diphenylcarbazone and two prominent alternatives: dithizone (B143531) and zincon (B94326). The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.
Performance Comparison of Chromogenic Reagents
The selection of a suitable chromogenic reagent is contingent on the target metal ion, the required sensitivity, and the sample matrix. This compound, dithizone, and zincon are widely used reagents, each with distinct characteristics. The following tables summarize key validation parameters for the determination of cadmium, lead, copper, and zinc.
Table 1: Method Validation Parameters for Cadmium (Cd) Analysis
| Parameter | This compound | Dithizone |
| Linearity Range | 0.228 - 3.65 ppm[1] | 1 - 150 ng/mL |
| Molar Absorptivity (ε) | 7.33 x 10⁴ L mol⁻¹ cm⁻¹[1] | - |
| Limit of Detection (LOD) | - | 0.37 ng/mL |
| Limit of Quantification (LOQ) | - | 1.23 ng/mL |
| Accuracy (% Recovery) | - | - |
| Precision (% RSD) | - | 3.7% (intra-day), 8.4% (inter-day) |
| Wavelength (λmax) | 533 nm[1] | - |
Table 2: Method Validation Parameters for Lead (Pb) Analysis
| Parameter | This compound | Dithizone |
| Linearity Range | - | 0.06 - 60 mg/L[2] |
| Molar Absorptivity (ε) | 7.2 x 10⁴ L mol⁻¹ cm⁻¹ | 3.99 x 10⁵ L mol⁻¹ cm⁻¹[2] |
| Limit of Detection (LOD) | 4 ng/mL | 3.5 µg/L[3] |
| Limit of Quantification (LOQ) | - | - |
| Accuracy (% Recovery) | - | - |
| Precision (% RSD) | 1.5% | 3.0%[3] |
| Wavelength (λmax) | 525 nm | 486 nm[3] |
Table 3: Method Validation Parameters for Copper (Cu) Analysis
| Parameter | This compound | Dithizone | Zincon |
| Linearity Range | - | - | - |
| Molar Absorptivity (ε) | - | - | - |
| Limit of Detection (LOD) | - | - | 0.80 ng/mL[4] |
| Limit of Quantification (LOQ) | - | - | - |
| Accuracy (% Recovery) | - | - | - |
| Precision (% RSD) | - | - | < 3.1%[4] |
| Wavelength (λmax) | - | - | - |
Table 4: Method Validation Parameters for Zinc (Zn) Analysis
| Parameter | This compound | Dithizone | Zincon |
| Linearity Range | - | 15.7 - 209 ng/mL[5] | - |
| Molar Absorptivity (ε) | - | 4.47 x 10⁵ L mol⁻¹ cm⁻¹[5] | - |
| Limit of Detection (LOD) | - | - | 0.35 ng/mL[4] |
| Limit of Quantification (LOQ) | - | - | - |
| Accuracy (% Recovery) | - | 99.8%[6] | - |
| Precision (% RSD) | - | 6.67%[6] | < 3.1%[4] |
| Wavelength (λmax) | - | 553 nm[5] | - |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the spectrophotometric determination of selected metals using this compound and its alternatives.
Determination of Cadmium with this compound
This extractive spectrophotometric method is suitable for the determination of cadmium in micro-quantities.
Reagents:
-
Standard Cadmium Solution
-
This compound Solution (in a suitable organic solvent like benzene)
-
Buffer solution to maintain the optimal pH
Procedure:
-
To an aqueous sample containing cadmium, add pyridine and a suitable buffer to adjust the pH to the optimal range for complex formation.
-
Add the this compound solution and shake vigorously to extract the red-colored cadmium-diphenylcarbazone complex into the organic phase.
-
Allow the phases to separate.
-
Measure the absorbance of the organic layer at 533 nm against a reagent blank.[1]
-
Construct a calibration curve using standard cadmium solutions to determine the concentration of cadmium in the sample.
Determination of Lead with Dithizone
This method is highly sensitive for the determination of trace levels of lead.
Reagents:
-
Standard Lead Solution
-
Dithizone Solution (in chloroform (B151607) or carbon tetrachloride)
-
Ammoniacal Citrate-Cyanide Solution
-
Hydroxylamine (B1172632) Hydrochloride Solution
Procedure:
-
To an acidified sample solution, add ammoniacal citrate-cyanide solution to complex interfering metals and adjust the pH.
-
Add hydroxylamine hydrochloride to prevent the oxidation of dithizone.
-
Extract the lead by shaking with a solution of dithizone in chloroform. The lead-dithizonate complex formed imparts a red color to the organic phase.
-
Separate the organic layer and measure its absorbance at approximately 486 nm against a blank.[3]
-
Prepare a calibration curve using a series of standard lead solutions.
Determination of Zinc with Zincon
The zincon method is a well-established procedure for the determination of zinc in various samples.
Reagents:
-
Standard Zinc Solution
-
Zincon Reagent Solution
-
Buffer Solution (pH 9)
-
Sodium Ascorbate (B8700270) (to mask interference from manganese)
-
Potassium Cyanide Solution (as a masking agent)
Procedure:
-
To the sample solution, add a buffer solution to adjust the pH to 9.
-
Add sodium ascorbate to eliminate potential interference from manganese.
-
Add potassium cyanide to mask other heavy metals that may react with zincon.
-
Introduce the zincon reagent, which forms a blue-colored complex with zinc.
-
Add cyclohexanone to selectively demask the zinc-cyanide complex, allowing it to react with zincon.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the zinc-zincon complex.
-
Quantify the zinc concentration by comparing the absorbance to a calibration curve prepared from standard zinc solutions.
Visualizing the Workflow and Method Validation
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for method validation and the logical relationship between the key validation parameters.
Caption: Experimental workflow for spectrophotometric method validation.
Caption: Logical relationship of key method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid spectrophotometric method for the determination of trace level lead using 1,5-diphenylthiocarbazone in aqueous micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of lead after preconcentration of its diphenylthiocarbazone complex on an Amberlite XAD-1180 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Injection Photometric Determination of Zinc and Copper With Zincon Based on the Variation of the Stability of the Complexes With pH - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-validation of the diphenylcarbazone method with ICP-MS for chromium quantification.
A comprehensive comparison for researchers and drug development professionals on the cross-validation of the diphenylcarbazone colorimetric method and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the precise quantification of chromium. This guide delves into the experimental protocols, performance metrics, and logical workflows to assist in selecting the optimal analytical method for your research needs.
Chromium's dual nature, being an essential micronutrient in its trivalent state (Cr(III)) and a potent toxin and carcinogen in its hexavalent form (Cr(VI)), necessitates accurate and reliable quantification methods. Two prevalent techniques for chromium analysis are the classic this compound (DPC) colorimetric method and the modern, highly sensitive Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This guide provides a detailed cross-validation of these two methods, offering a clear comparison of their performance based on experimental data.
Principles of Detection
The This compound method is a colorimetric technique specific for the detection of hexavalent chromium (Cr(VI)). In an acidic solution, 1,5-diphenylcarbazide (B1670730) reacts with Cr(VI) to form a distinctive magenta-colored complex. The intensity of this color, measured using a UV-Visible spectrophotometer at approximately 540 nm, is directly proportional to the concentration of Cr(VI) in the sample.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful elemental analysis technique capable of detecting metals at trace and ultra-trace levels. The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the chromium atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS measures the total chromium concentration. For speciation of Cr(III) and Cr(VI), ICP-MS must be coupled with a separation technique like Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC).
Performance Comparison: A Quantitative Overview
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative metrics for the this compound method and ICP-MS for chromium quantification.
| Performance Metric | This compound Method | ICP-MS |
| Limit of Detection (LOD) | 0.0014 - 0.1959 mg/L[1][2] | 0.02 - 0.05 µg/L[3] |
| Limit of Quantification (LOQ) | ~0.0048 mg/L[2] | ~0.04 - 0.15 µg/L |
| Linearity Range | 0 - 0.8 mg/L[4] | 0.1 - 20 µg/L[5][6] |
| Precision (RSD) | 2.5% - 3.0%[7] | < 5% |
| Accuracy (Recovery) | Good, but susceptible to matrix interferences | Excellent (99.7% - 114.0%)[5][6] |
| Specificity | Specific for Cr(VI) | Total chromium; requires chromatography for speciation |
| Common Interferences | Iron (Fe³⁺), Vanadium (V⁵⁺), Molybdenum (Mo⁶⁺), Mercury (Hg²⁺)[1][8][9][10] | Polyatomic interferences (e.g., ⁴⁰Ar¹²C⁺ on ⁵²Cr⁺)[11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for both the this compound method and ICP-MS analysis of chromium.
This compound Method for Cr(VI) Quantification
-
Reagent Preparation:
-
This compound Solution (0.25% w/v): Dissolve 0.25 g of 1,5-diphenylcarbazide in 100 mL of acetone. Store in a brown bottle and prepare fresh weekly.
-
Acidic Solution: A mixture of sulfuric acid and phosphoric acid is typically used to maintain an acidic pH.
-
-
Standard Preparation:
-
Prepare a stock solution of 1000 mg/L Cr(VI) by dissolving a known quantity of potassium dichromate (K₂Cr₂O₇) in deionized water.
-
Perform serial dilutions to prepare a series of calibration standards ranging from the expected sample concentration (e.g., 0.05 to 0.8 mg/L).
-
-
Sample Preparation:
-
Filter the aqueous sample to remove any particulate matter.
-
If necessary, adjust the pH of the sample to be within the optimal range for the color reaction (typically pH 1-2).
-
-
Color Development and Measurement:
-
To a fixed volume of the sample or standard (e.g., 50 mL), add a specific volume of the acidic solution and the this compound solution.
-
Allow the color to develop for a standardized time (e.g., 10 minutes).
-
Measure the absorbance of the solution at 540 nm using a UV-Visible spectrophotometer.
-
Use a reagent blank (deionized water treated with the same reagents) to zero the spectrophotometer.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Cr(VI) in the sample by interpolating its absorbance on the calibration curve.
-
ICP-MS for Total Chromium Quantification
-
Reagent Preparation:
-
Nitric Acid (2% v/v): Prepare by diluting concentrated nitric acid with deionized water. This is used as the rinse solution and for sample dilution.
-
Internal Standard Solution: Prepare a solution of a suitable internal standard (e.g., Rhodium, Yttrium) in 2% nitric acid.
-
-
Standard Preparation:
-
Use a certified 1000 mg/L total chromium standard solution.
-
Prepare a series of calibration standards by diluting the stock solution in 2% nitric acid to cover the expected concentration range of the samples (e.g., 0.1 to 20 µg/L).
-
Add the internal standard to all standards and samples to achieve the same final concentration.
-
-
Sample Preparation:
-
For aqueous samples, acidification with nitric acid is typically sufficient.
-
For solid samples or complex matrices, acid digestion (e.g., using nitric acid and hydrogen peroxide) in a microwave digestion system is required to bring the chromium into solution.
-
Dilute the digested sample with 2% nitric acid to a concentration within the calibration range.
-
-
Instrumental Analysis:
-
Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) for chromium analysis.
-
Introduce the standards and samples into the ICP-MS. The instrument will measure the ion intensity for the chromium isotopes (e.g., ⁵²Cr, ⁵³Cr) and the internal standard.
-
-
Quantification:
-
The instrument software constructs a calibration curve by plotting the ratio of the chromium isotope intensity to the internal standard intensity against the known concentrations of the standards.
-
The total chromium concentration in the samples is then automatically calculated based on their measured intensity ratios.
-
Cross-Validation Experimental Workflow
To ensure the reliability and comparability of data from both methods, a cross-validation workflow is essential. This involves analyzing the same set of samples by both the this compound method and ICP-MS and comparing the results.
Caption: Experimental workflow for the cross-validation of the this compound and ICP-MS methods.
Signaling Pathway of the this compound Reaction
The chemical reaction underlying the this compound method involves a redox reaction followed by complexation, which can be visualized as a signaling pathway.
Caption: Signaling pathway of the this compound reaction for Cr(VI) detection.
Conclusion
Both the this compound method and ICP-MS are valuable tools for chromium quantification, each with its own set of advantages and limitations. The this compound method is a cost-effective and straightforward technique for the specific measurement of toxic Cr(VI). However, it is more susceptible to interferences and has a higher detection limit compared to ICP-MS.
ICP-MS offers superior sensitivity, a wider linear range, and the ability to measure total chromium. When coupled with a chromatographic system, it provides a powerful solution for chromium speciation. The choice between these two methods should be guided by the specific requirements of the analysis, including the expected concentration of chromium, the complexity of the sample matrix, the need for speciation, and budgetary considerations. For regulatory purposes and trace-level analysis, ICP-MS is generally the preferred method. However, for routine monitoring of Cr(VI) in less complex matrices, the this compound method remains a viable and economical option. A thorough cross-validation, as outlined in this guide, is recommended to ensure data integrity and comparability when transitioning between methods or for laboratory quality control.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. jasco-global.com [jasco-global.com]
- 3. researchgate.net [researchgate.net]
- 4. Hexavalent chromium quantification in solution: Comparing direct UV–visible spectrometry with 1,5-diphenylcarbazide colorimetry [comptes-rendus.academie-sciences.fr]
- 5. Chromium speciation by IC-ICP-MS | Metrohm [metrohm.com]
- 6. metrohm.com [metrohm.com]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. lovibond.com [lovibond.com]
- 10. jeest.ub.ac.id [jeest.ub.ac.id]
- 11. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to Alternative Indicators for the Mercurimetric Titration of Chlorides
For researchers, scientists, and drug development professionals engaged in the precise quantification of chloride ions, the mercurimetric titration method stands as a well-established analytical technique. The accuracy of this method hinges on the clear and correct identification of the titration's endpoint. While diphenylcarbazone is the conventional indicator, a range of alternative and modified indicator systems offer distinct advantages in specific applications. This guide provides an objective comparison of these indicators, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The principle of mercurimetric titration relies on the reaction between mercuric ions (Hg²⁺) and chloride ions (Cl⁻) to form a stable, soluble complex of mercuric chloride (HgCl₂).[1][2] Once all chloride ions have been complexed, any excess mercuric ions react with an indicator to produce a distinct color change, signaling the endpoint of the titration.[1] The most common indicator, this compound, forms a blue-violet complex with excess mercuric ions.[1][2][3]
Comparison of Indicator Systems
The selection of an appropriate indicator system is critical and depends on the sample matrix, required accuracy, and the presence of interfering ions. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Indicator System | Principle of Indication | Endpoint Color Change | Optimal pH | Advantages | Disadvantages |
| This compound | Formation of a colored complex with excess Hg²⁺ ions.[1][4] | Yellow/Orange to Blue-Violet[1][5] | 3.0 - 3.6[1] | Well-established, sharp endpoint. | Sensitive to pH; premature endpoint color development can occur.[5] |
| This compound-Bromophenol Blue Mixed Indicator | This compound for endpoint detection; Bromophenol Blue for pH control.[3][5] | Yellow to Blue-Violet[5] | 3.0 - 3.6[1][6] | pH control is simplified, masking premature endpoint development.[5] | Still relies on this compound for endpoint detection. |
| Sodium Nitroprusside | Formation of a white precipitate with excess Hg²⁺ ions.[7][8] | Appearance of a white precipitate (turbidity).[7] | 1.5 - 2.0[7][8] | Useful in acidic conditions where other indicators may fail. | Endpoint is a turbidity change, which can be less distinct than a color change. |
| Hg(SCN)₂ with Fe(NO₃)₃ | Excess Hg²⁺ reacts with Hg(SCN)₂, releasing SCN⁻ which then forms a colored complex with Fe³⁺.[9][10] | Disappearance and reappearance of a red color.[9][10] | Acidic solution, no precise pH adjustment needed.[10] | Selective and not affected by common interferences like phosphate (B84403) and sulfate (B86663).[10] | Requires the preparation of a specific indicator solution.[9] |
| Xylenol Orange | Formation of a colored complex with excess Hg²⁺ ions. | Red-Violet to Yellow[11][12] | 2.0 - 6.0 (metal dependent)[11] | Sharp color change.[13] | Primarily used for other metal titrations; less documented for chloride. |
Experimental Protocols
Mercurimetric Titration using this compound-Bromophenol Blue Mixed Indicator
This is the most common and officially recommended method for many applications, including water analysis.[2]
Reagents:
-
Standard Mercuric Nitrate (B79036) (Hg(NO₃)₂) solution (0.0141 N)
-
Mixed Indicator Solution: Dissolve 0.5 g of crystalline this compound and 0.05 g of bromophenol blue in 75 mL of ethanol (B145695) and dilute to 100 mL with ethanol.[1][14]
-
Nitric Acid (HNO₃) solution (0.05 M)[1]
-
Sodium Hydroxide (NaOH) solution (0.05 M)[1]
-
Standard Sodium Chloride (NaCl) solution for standardization.
Procedure:
-
Pipette a known volume of the chloride-containing sample into an Erlenmeyer flask.
-
If the solution turns blue, blue-violet, or red, add 0.05 M HNO₃ dropwise until the color changes to yellow, then add 1 mL in excess.[1] If the solution is already yellow or orange, add 0.05 M NaOH dropwise until the color changes to blue-violet, then add 0.05 M HNO₃ dropwise until the color changes back to yellow, and add 1 mL in excess. This adjusts the pH to the optimal range of 3.0-3.6.[1]
-
Titrate the solution with the standard mercuric nitrate solution until a persistent blue-violet color appears.[1][14]
-
Record the volume of titrant used and calculate the chloride concentration.
Mercurimetric Titration using Sodium Nitroprusside Indicator
This method is suitable for highly acidic samples.
Reagents:
-
Standard Mercuric Nitrate (Hg(NO₃)₂) solution
-
Sodium Nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O) indicator solution
Procedure:
-
Pipette a known volume of the chloride-containing sample into a titration vessel.
-
Adjust the pH of the solution to between 1.5 and 2.0 using nitric acid.[7][8]
-
Add a few drops of the sodium nitroprusside indicator solution.
-
Titrate with the standard mercuric nitrate solution with intense agitation.[2]
-
The endpoint is reached upon the first appearance of a persistent white precipitate of Hg[Fe(CN)₅NO].[7]
-
Record the volume of titrant and calculate the chloride concentration.
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the logical workflow for selecting an indicator and the chemical signaling at the endpoint.
Caption: Workflow for selecting a suitable indicator for mercurimetric titration.
Caption: Endpoint signaling pathways for different indicators.
References
- 1. nemi.gov [nemi.gov]
- 2. scribd.com [scribd.com]
- 3. NEMI Method Summary - 325.3 [nemi.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US2784064A - Indicator for chloride titrations - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. digicollections.net [digicollections.net]
- 12. nbinno.com [nbinno.com]
- 13. Xylenol Orange Indicator 0.1% [rmreagents.com]
- 14. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]
Comparative study of the sensitivity of diphenylcarbazone for various heavy metal ions.
A Comparative Analysis of Diphenylcarbazone Sensitivity for Various Heavy Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the sensitivity of this compound and its closely related derivative, diphenylthiocarbazone (dithizone), for the detection of several heavy metal ions. The information is compiled from various studies to offer a comprehensive resource for professionals in research and development. This compound is a well-established colorimetric reagent that forms distinctively colored complexes with a range of metal ions, enabling their quantitative determination through spectrophotometry.
Quantitative Sensitivity Data
The sensitivity of this compound for different heavy metal ions can be compared based on parameters such as molar absorptivity, limit of detection (LOD), and the linear range of detection as described by Beer's Law. The following table summarizes available data from various spectrophotometric determination studies. It is important to note that the experimental conditions, such as pH, solvent, and the presence of sensitizing agents, can significantly influence these values.
| Heavy Metal Ion | Reagent | Molar Absorptivity (ε) | Limit of Detection (LOD) | Linear Range (Beer's Law) | Wavelength (λmax) |
| Cadmium (Cd²⁺) | This compound | 7.33 x 10⁴ L mol⁻¹ cm⁻¹[1][2] | 0.15 ng mL⁻¹ ¹[3] | 0.228 - 3.65 ppm[1][2] | 533 nm[1][2] |
| Mercury (Hg²⁺) | Diphenylthiocarbazone | 5.02 x 10⁴ L mol⁻¹ cm⁻¹[4] | 1 µg L⁻¹[4] | 0.05 - 10 mg L⁻¹[4] | 490 nm[4] |
| Mercury (Hg²⁺) | Immobilized this compound | Not specified | 1 - 25 µg dm⁻³[5] | 1 - 25 µg dm⁻³[5] | 540 nm[5] |
| Copper (Cu²⁺) | Diphenylcarbazide-modified silica (B1680970) | Not specified | 0.45 ng mL⁻¹ ¹[3] | Not specified | Not specified |
| Zinc (Zn²⁺) | This compound | 70,000 - 77,500 L mol⁻¹ cm⁻¹[6][7] | Not specified | Not specified | 520 - 525 nm[6][7] |
| Nickel (Ni²⁺) | This compound | 70,000 - 77,500 L mol⁻¹ cm⁻¹[6][7] | Not specified | Not specified | 520 - 525 nm[6][7] |
| Lead (Pb²⁺) | This compound | Not specified | "Tenths of a microgram"[8] | Obeys Lambert-Beer's law[8] | Not specified |
¹ With diphenylcarbazide functionalized nanoporous silica.
Experimental Protocols
The methodologies for the spectrophotometric determination of heavy metal ions using this compound or dithizone (B143531) generally involve the formation of a colored complex and its subsequent measurement. The specific conditions are optimized for each metal ion to achieve maximum sensitivity and selectivity.
General Experimental Workflow
The following diagram illustrates a typical workflow for the determination of heavy metal ions using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. Simultaneous separation and determination of trace amounts of Cd(II) and Cu(II) in environmental samples using novel diphenylcarbazide modified nanoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sibran.ru [sibran.ru]
- 6. researchgate.net [researchgate.net]
- 7. Contribution to the Complex-Formation of this compound with cations. Complexes of Zinc, Nickel, and Cobalt | Semantic Scholar [semanticscholar.org]
- 8. USE OF this compound FOR THE PHOTOMETRIC DETERMINATION OF COPPER IN IRON AND STEEL (Journal Article) | OSTI.GOV [osti.gov]
Comparative Analysis of Diphenylcarbazone Cross-Reactivity with Various Cations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of diphenylcarbazone with a range of cations, supported by available experimental data. This compound is a well-established colorimetric reagent, and understanding its selectivity is crucial for the accurate quantification of specific metal ions and for assessing potential interferences in analytical and biological assays.
Introduction to this compound Reactivity
This compound is a chemical compound that forms distinctly colored complexes with several metal ions, making it a valuable tool for their detection and quantification.[1] Its precursor, diphenylcarbazide, can be oxidized to this compound, and in some cases, the cation itself can catalyze this oxidation.[2] The intensity of the colored complex, measured by spectrophotometry, is proportional to the concentration of the cation, allowing for quantitative analysis. While highly sensitive to certain cations like mercury (Hg²⁺) and chromium (Cr⁶⁺), this compound exhibits varying degrees of reactivity with other cations, which can be a source of interference in analytical methods.[3]
Quantitative Comparison of Cation Cross-Reactivity
The following table summarizes the available quantitative data on the interaction of this compound with various cations. It is important to note that the experimental conditions (e.g., pH, solvent) can significantly influence the reaction and the resulting spectrophotometric properties. The data presented here is compiled from various sources and may not be directly comparable due to differing methodologies.
| Cation | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reaction Conditions/Notes |
| Mercury (Hg²⁺) | ~540-550 nm | High (data varies) | Forms a stable, intense violet complex. Widely used for Hg²⁺ determination.[1][4] |
| Chromium (Cr⁶⁺/Cr³⁺) | ~540-545 nm | ~40,000 | Cr⁶⁺ oxidizes diphenylcarbazide to this compound, which then forms a red-violet complex with the resulting Cr³⁺. This reaction is highly sensitive.[5][6][7][8][9][10][11][12][13] |
| Copper (Cu²⁺) | Not specified | Not specified | Reacts to form a colored complex. Cu²⁺ can also catalyze the oxidation of diphenylcarbazide to this compound.[2][14][15] |
| Cadmium (Cd²⁺) | 533 nm | 7.33 x 10⁴ | Forms a red-colored complex in the presence of pyridine, extractable in benzene.[3] |
| Zinc (Zn²⁺) | 520-525 nm | 70,000 - 77,500 | Forms a complex in a 50% aqueous acetone (B3395972) medium.[16][17] |
| Nickel (Ni²⁺) | 520-525 nm | 70,000 - 77,500 | Forms a complex in a 50% aqueous acetone medium.[16][18] |
| Cobalt (Co²⁺) | 520-525 nm | 70,000 - 77,500 | Forms a complex in a 50% aqueous acetone medium.[16][17] |
| Iron (Fe³⁺) | Not specified | Not specified | Known to react and form a colored product.[3][19][20] |
| Manganese (Mn²⁺) | Not specified | Not specified | Reported to form complexes.[1][16][17][21] |
| Lead (Pb²⁺) | Not specified | Not specified | Reacts to form a colored product.[3] |
| Silver (Ag⁺) | 557 nm | Not specified | Reacts with diphenylcarbazide under UV radiation to form a red this compound complex.[3] |
| Aluminum (Al³⁺) | Not specified | Not specified | No specific data on complex formation with this compound found. Other reagents are typically used for Al³⁺ detection.[22][23][24] |
| Tin (Sn⁴⁺) | No reaction reported | - | Studies suggest no reaction with this compound. |
Experimental Protocols
The following is a generalized protocol for investigating the cross-reactivity of this compound with various cations using spectrophotometry.
Objective: To determine and compare the spectrophotometric response of this compound to a panel of different cations.
Materials:
-
This compound solution (e.g., 0.1% w/v in acetone or ethanol)
-
Stock solutions (e.g., 1000 ppm) of various cation salts (e.g., nitrates or chlorides)
-
pH buffers (e.g., acetate, phosphate)
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Reagents:
-
Prepare a fresh solution of this compound in a suitable organic solvent like acetone or ethanol.
-
Prepare a series of working standard solutions for each cation by diluting the stock solutions to various concentrations.
-
-
Spectrophotometric Analysis:
-
For each cation, mix a specific volume of the cation standard solution with the this compound solution in a volumetric flask.
-
Adjust the pH of the solution using an appropriate buffer. The optimal pH for complex formation may vary between cations and should be optimized.
-
Allow the color to develop for a standardized period.
-
Measure the absorbance spectrum of the resulting solution over a relevant wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance at the λmax for each concentration of the cation to generate a calibration curve.
-
-
Data Analysis:
-
Plot absorbance versus concentration for each cation.
-
From the linear portion of the calibration curve, determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the molar concentration).
-
Compare the λmax and ε values for all tested cations to assess the degree of cross-reactivity.
-
-
Interference Studies:
-
To assess the interference of one cation on the determination of another, prepare a series of solutions containing a fixed concentration of the primary cation (e.g., Hg²⁺) and varying concentrations of a potential interfering cation.
-
Measure the absorbance and compare it to the absorbance of the primary cation alone.
-
Visualizing Experimental and Logical Relationships
To better understand the workflow and the reactivity patterns of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing cation cross-reactivity with this compound.
Caption: Logical hierarchy of this compound's reactivity with various cations.
Conclusion
This compound is a versatile chromogenic agent with high sensitivity towards mercury and chromium. However, its cross-reactivity with other cations such as cadmium, zinc, nickel, cobalt, copper, iron, lead, silver, and manganese is significant and must be considered when developing analytical methods. The degree of interference is dependent on the specific experimental conditions, particularly pH. For accurate quantification of a target cation, it is essential to either eliminate interfering ions or use masking agents. The information and protocols provided in this guide serve as a valuable resource for researchers working with this compound, enabling them to better design experiments and interpret results.
References
- 1. Measurement of the concentration of Mn2+ and Mn3+ in the manganese-catalyzed 1,4-cyclohexanedione-acid-bromate reaction using redox-triggered magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Reaction Of Chromium With 1,5Diphenylcarbazide [kalroerepository.kalro.org]
- 4. The reactions of diphenylcarbazide and this compound with cations : Part III. Nature and properties of the mercury complexes | Semantic Scholar [semanticscholar.org]
- 5. jascoinc.com [jascoinc.com]
- 6. researchgate.net [researchgate.net]
- 7. jascoinc.com [jascoinc.com]
- 8. jasco-global.com [jasco-global.com]
- 9. researchgate.net [researchgate.net]
- 10. jasco-global.com [jasco-global.com]
- 11. ON THE REACTION OF CHROMATES WITH DIPHENYLCARBAZIDE (Technical Report) | OSTI.GOV [osti.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. USE OF this compound FOR THE PHOTOMETRIC DETERMINATION OF COPPER IN IRON AND STEEL (Journal Article) | OSTI.GOV [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. The reactions of diphenylcarbazide and this compound with cations : Part IV. Cations of Mn, Fe, Co, Ni, Cu, Zn, Cd, Sn And Pb | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tsijournals.com [tsijournals.com]
- 19. researchgate.net [researchgate.net]
- 20. Highly selective and sensitive fluorescent determination of Fe3+ within alcoholic beverages with 1,5-diphenylcarbazone-functionalized graphene quantum dots [ri.conicet.gov.ar]
- 21. Interactions between diphenylcarbazide, zinc, cobalt, and manganese on the oxidizing side of photosystem II. | Semantic Scholar [semanticscholar.org]
- 22. Specific and sensitive colorimetric detection of Al3+ using 5-mercaptomethyltetrazole capped gold nanoparticles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Determining Diphenylcarbazone Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. Diphenylcarbazone, a sensitive indicator and complexing agent, is no exception. Its purity can significantly impact the accuracy and reliability of analytical tests, particularly in the determination of metals like mercury and chromium. This guide provides a comparative overview of three common analytical methods for assessing the purity of diphenylcarazone: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and UV-Visible Spectrophotometry.
The primary impurity of concern in commercial this compound is its precursor, 1,5-diphenylcarbazide. Other potential process-related impurities include phenylsemicarbazide and diphenylcarbadiazone. An effective analytical method must be able to separate and quantify this compound from these related substances.
Comparative Analysis of Analytical Methods
The choice of analytical method for determining this compound purity depends on the specific requirements of the laboratory, including the need for quantitation, sensitivity, throughput, and available instrumentation. Below is a summary of the performance of HPLC, TLC, and UV-Visible Spectrophotometry for this application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) with Densitometry | UV-Visible Spectrophotometry |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Differential migration of analytes on a solid stationary phase under the influence of a liquid mobile phase. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Primary Use | Quantitative analysis, impurity profiling | Qualitative and semi-quantitative analysis | Quantitative analysis (less specific for purity) |
| Selectivity | High (can separate closely related compounds) | Moderate (separation depends on solvent system) | Low (potential for interference from impurities with overlapping spectra) |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) | Moderate to Low (depends on molar absorptivity) |
| Accuracy | High | Moderate | Moderate |
| Precision | High (RSD < 2%) | Moderate (RSD 5-15%) | High (for the total absorbing species) |
| Analysis Time | 15-30 minutes per sample | 30-60 minutes for multiple samples | 5-10 minutes per sample |
| Cost per Sample | High | Low | Low |
| Instrumentation | HPLC system with UV detector | TLC plates, developing chamber, densitometer | UV-Visible Spectrophotometer |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of this compound and its potential impurities.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Column: µBondapak C18 (3.9 mm i.d. × 30 cm) or equivalent
-
Data acquisition and processing software
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetic acid (glacial)
-
Water (HPLC grade)
-
This compound reference standard
-
Diphenylcarbazide reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and 1 M acetic acid in a 40:60 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound and diphenylcarbazide reference standards in the mobile phase to prepare individual stock solutions. Prepare a mixed standard solution containing known concentrations of both compounds.
-
Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
Column temperature: Ambient
-
-
Analysis: Inject the mixed standard solution to determine the retention times and response factors of this compound and diphenylcarbazide. Inject the sample solution.
-
Calculation: Identify the peaks in the sample chromatogram based on the retention times from the standard. Calculate the purity of this compound by determining the peak area of this compound as a percentage of the total peak area of all components.
Thin-Layer Chromatography (TLC)
TLC offers a simpler, more cost-effective method for the qualitative or semi-quantitative assessment of this compound purity.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Densitometer (for quantitative analysis)
Reagents:
-
Mobile Phase: A mixture of ethyl acetate, butanol, and water in a ratio of 37.5:37.5:25 (v/v).
-
This compound reference standard
-
Diphenylcarbazide reference standard
-
Solvent for sample and standard preparation (e.g., ethanol)
Procedure:
-
Preparation of Standard and Sample Solutions: Prepare solutions of the this compound sample and reference standards in a suitable solvent.
-
Spotting: Using a capillary tube, apply small spots of the sample and standard solutions to the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.
-
Analysis: Compare the retardation factor (Rf) values of the spots in the sample lane to those of the standards. The presence of a spot corresponding to diphenylcarbazide indicates its presence as an impurity. For quantitative analysis, the plate can be scanned with a densitometer to measure the intensity of the spots.
UV-Visible Spectrophotometry
While less specific for purity analysis due to potential spectral overlap from impurities, UV-Visible spectrophotometry can be used for a rapid estimation of total this compound content. This method is most effective when the impurities present have significantly different absorption spectra from this compound.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Ethanol (B145695) (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a series of standard solutions of this compound in ethanol at different known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in ethanol to a known concentration that falls within the range of the standard solutions.
-
Measurement: Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Calculation: Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity of the sample based on the measured concentration and the initial weight of the sample.
Visualizing the Analytical Workflow
To aid in understanding the general process of purity analysis, the following diagram illustrates a typical workflow.
References
Overcoming Matrix Effects in Environmental Samples: A Comparison of the Standard Addition Method
A Guide for Researchers and Analytical Scientists
The accurate quantification of analytes in complex environmental samples is a persistent challenge for researchers. The sample "matrix," which includes all components other than the analyte of interest, can significantly interfere with analytical measurements, leading to inaccurate results. This phenomenon, known as the matrix effect, can manifest as either signal suppression or enhancement.[1][2][3] This guide provides an objective comparison of the standard addition method (SAM) against other common calibration strategies used to mitigate matrix effects in environmental analysis, supported by experimental data and detailed protocols.
The Challenge: Matrix Effects in Environmental Analysis
Environmental samples such as soil, water, and sediment are inherently complex mixtures of organic and inorganic compounds.[4] When using highly sensitive analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting components from the matrix can interfere with the ionization process of the target analyte.[5][6][7] This interference can lead to an underestimation or overestimation of the analyte's true concentration, compromising the reliability of the data.[1][4] For instance, the analysis of pharmaceutical residues in wastewater showed signal suppression ranging from -63.67% to -97.43%, demonstrating the profound impact of a complex matrix.[4]
The Standard Addition Method: A Direct Approach to Compensation
The standard addition method is a powerful technique used to accurately quantify an analyte in a complex sample by correcting for matrix effects.[8][9] The core principle involves adding known quantities of the analyte (a "spike") directly to aliquots of the sample itself.[8] This approach ensures that the calibration standards are subjected to the exact same matrix interferences as the analyte in the original sample.[8][10] By observing the instrument's response to these increasing concentrations, a calibration curve is generated within the sample matrix, allowing for an accurate determination of the initial analyte concentration by extrapolation.[3][11]
Experimental Workflow for the Standard Addition Method
The following diagram illustrates the typical workflow for a multi-point standard addition analysis.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. nemc.us [nemc.us]
- 7. Effective Strategies for ICP-MS Inaccuracies Due to Matrix Effects [eureka.patsnap.com]
- 8. Standard addition - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 11. scribd.com [scribd.com]
A Comparative Guide to the Diphenylcarbazone Method for Determining Limits of Detection and Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diphenylcarbazone method for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) against an alternative colorimetric method, the dithizone (B143531) method. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate analytical method for their specific needs by presenting objective performance data and detailed experimental protocols.
Executive Summary
The this compound method is a widely used colorimetric technique for the quantification of specific heavy metals, most notably chromium(VI). It offers good sensitivity and is relatively simple to perform. As an alternative, the dithizone method provides a broader range of applicability for various heavy metals. The choice between these methods depends on the target analyte, required sensitivity, and the sample matrix. This guide presents a side-by-side comparison of their analytical performance characteristics, including LOD and LOQ, to facilitate an informed decision-making process.
Method Comparison
The following table summarizes the key performance characteristics of the this compound and dithizone methods based on available experimental data.
| Parameter | This compound Method | Dithizone Method | Alternative Methods |
| Principle | Forms a colored complex with specific metal ions in an acidic solution. | Forms colored metal-dithizonate complexes that are extracted into an organic solvent. | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Primary Analytes | Chromium(VI), Cadmium | Lead, Zinc, Cadmium, Copper, Mercury, etc. | Wide range of elements |
| Limit of Detection (LOD) | Cr(VI): 0.0014 - 0.023 mg/L[1], Cd: ~0.13 mg/L | Cd: ~0.003 mg/L[2], Pb: ~0.27 µg/L, Zn: 0.0006 ppm | Generally much lower (µg/L to ng/L range) |
| Limit of Quantification (LOQ) | Cr(VI): 0.0048 - 0.076 mg/L[3] | - | Generally much lower |
| Linearity Range | Cr(VI): 0.03 - 3 mg/L[3] | - | Very wide linear range |
| Common Interferences | Iron, Vanadium, Molybdenum[4] | Copper, Silver, Gold | Isobaric and polyatomic interferences |
| Advantages | High sensitivity for Cr(VI), relatively low cost. | Broad applicability for various metals. | Very high sensitivity and specificity, multi-element analysis. |
| Disadvantages | Narrower range of analytes, potential for interferences. | Involves use of organic solvents, can be less selective without masking agents. | High initial instrument cost and operational complexity. |
Experimental Protocols
Determination of LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines.[5]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of the regression line (or the standard deviation of the blank).
-
S = the slope of the calibration curve.
The following workflow outlines the general procedure for determining the LOD and LOQ for a colorimetric method like the this compound method.
Caption: Workflow for LOD and LOQ determination.
This compound Method for Chromium(VI) Detection
This protocol is a generalized procedure for the spectrophotometric determination of hexavalent chromium.
1. Reagent Preparation:
- Diphenylcarbazide Solution: Dissolve 1,5-diphenylcarbazide (B1670730) in a suitable solvent such as acetone (B3395972) or a mixture of acetone and ethanol. Acidify the solution, for example with phosphoric acid.[6]
- Chromium(VI) Standard Solutions: Prepare a stock solution of a known concentration of potassium dichromate (K₂Cr₂O₇). From this stock, prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.
2. Sample Preparation:
- Acidify the water sample to a pH of approximately 1.0 with an acid like sulfuric or phosphoric acid.
3. Color Development:
- Add the diphenylcarbazide solution to the acidified sample. A red-violet color develops in the presence of Cr(VI).[7]
- Allow the color to develop for a specific time, typically 5-10 minutes, to ensure the reaction is complete.
4. Measurement:
- Measure the absorbance of the solution at the wavelength of maximum absorbance, which is approximately 540 nm, using a spectrophotometer.[8]
- Use a reagent blank (acidified deionized water with the diphenylcarbazide reagent) to zero the instrument.
5. Quantification:
- Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
- Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.
Dithizone Method for Heavy Metal Detection (General Procedure)
This is a general protocol for the determination of heavy metals using dithizone. The specific conditions, such as pH, may need to be optimized for the target metal.
1. Reagent Preparation:
- Dithizone Solution: Prepare a solution of dithizone (diphenylthiocarbazone) in an organic solvent such as chloroform (B151607) or carbon tetrachloride.[9]
- Metal Standard Solutions: Prepare stock and working standard solutions of the metal of interest.
- Buffer and Masking Agents: Prepare buffer solutions to control the pH of the sample and solutions of masking agents (e.g., cyanide, citrate) to prevent interference from other metals.[9]
2. Sample Preparation:
- Adjust the pH of the aqueous sample to the optimal range for the specific metal being analyzed.
3. Extraction:
- Transfer the pH-adjusted sample to a separatory funnel.
- Add the dithizone solution and shake vigorously to extract the metal-dithizonate complex into the organic phase. The organic layer will change color depending on the metal present.
4. Measurement:
- Separate the organic layer and measure its absorbance at the wavelength of maximum absorbance for the specific metal-dithizonate complex using a spectrophotometer.
5. Quantification:
- Prepare a calibration curve by extracting and measuring a series of standard solutions.
- Determine the concentration of the metal in the sample by comparing its absorbance to the calibration curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical reaction that forms the basis of the this compound method for chromium(VI) detection.
References
- 1. researchgate.net [researchgate.net]
- 2. grnjournal.us [grnjournal.us]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ddtjournal.net [ddtjournal.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. A comparison study of analytical performance of chromium speciation methods [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diphenylcarbazone
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. Proper disposal of chemical reagents like diphenylcarbazone is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area or under a fume hood to minimize inhalation exposure.[2][3]
In Case of a Spill:
-
Evacuate and Ventilate: Immediately alert personnel in the area and ensure the space is well-ventilated.[2]
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[2][3] Use non-sparking tools for this process.[2] For wet spills, absorb the material with inert solids like clay or diatomaceous earth.
-
Collection: Place the collected residue into a suitable, clearly labeled, and sealed container for disposal.[2][3][4]
-
Decontamination: Clean the spill area thoroughly with water and a suitable detergent, collecting the wash water for disposal.[1][3][5] Do not allow runoff to enter drains.[3][6]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to manage it as a chemical waste product in accordance with all applicable local, state, and federal regulations.[1][2][3]
-
Waste Collection:
-
Collect all this compound waste, including expired reagents, contaminated materials (e.g., weighing paper, gloves), and spill cleanup debris, in a designated and properly labeled waste container.[4]
-
Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2]
-
-
Engage a Licensed Waste Disposal Service:
-
The disposal of chemical waste such as this compound should be entrusted to a licensed and qualified waste disposal company. These companies have the expertise and permits to handle and dispose of hazardous materials safely.
-
Consult with your institution's Environmental Health and Safety (EHS) department to identify the approved waste management vendor.
-
-
Documentation and Labeling:
-
Ensure all waste containers are accurately and clearly labeled with the contents ("this compound Waste") and any associated hazards.
-
Maintain a log of the waste generated, including the quantity and date of accumulation.
-
-
Disposal Methods:
-
The two primary disposal methods for chemical waste like this compound are incineration and landfilling.
-
Incineration: This is often the preferred method for organic compounds, as it ensures complete destruction of the chemical. The process should be carried out in a licensed incinerator, potentially after mixing with a combustible solvent.[3]
-
Landfill: If incineration is not an option, disposal in a specifically licensed chemical and pharmaceutical waste landfill may be permissible.[3]
-
-
Important Considerations:
-
Empty Containers: Empty this compound containers may retain product residue and should be treated as hazardous waste.[2] Handle them with care and dispose of them through the chemical waste stream.[7]
-
Contaminated Clothing: Any clothing that becomes contaminated with this compound should be removed immediately and decontaminated or disposed of as hazardous waste.[1][4]
-
Prohibited Actions: Never dispose of this compound by flushing it down the drain or discarding it with regular trash.[3][6] This can lead to environmental contamination.
Quantitative Data Summary
Currently, publicly available safety data sheets and disposal guides do not provide specific quantitative data regarding disposal parameters (e.g., concentration limits for different disposal routes). The guidance is qualitative, emphasizing regulatory compliance.
| Parameter | Guideline |
| Disposal Method | Incineration or burial in a licensed landfill.[3] |
| Regulatory Compliance | Must adhere to local, state, and federal regulations.[1][2][3] |
| Container Requirements | Suitable, sealed, and clearly labeled containers.[2][3][4] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diphenylcarbazone
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of diphenylcarbazone, a common but potentially hazardous chemical compound. Adherence to these procedural steps will minimize risk and ensure operational integrity.
This compound is an orange powder that, while stable under normal conditions, can cause irritation to the eyes, skin, and respiratory tract.[1][2] It may also be harmful if swallowed or absorbed through the skin.[1][2] Understanding and implementing proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans are critical for safe laboratory operations.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when working with this compound. This includes protection for the eyes, skin, and respiratory system, especially when dealing with the powdered form which can create dust.
| Protection Type | Specific Recommendations | Regulatory Standards |
| Eye and Face Protection | Chemical safety goggles or eyeglasses with side protection should be worn. | OSHA 29 CFR 1910.133 or European Standard EN166[1][2][3] |
| Skin Protection | - Gloves: Wear appropriate chemical-resistant gloves. Nitrile rubber gloves with a thickness of >0.11 mm are recommended, with a breakthrough time of >480 minutes.[4] Always inspect gloves before use and use proper removal techniques.[5] - Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][3] A lab coat is standard. | EN 374[4] |
| Respiratory Protection | In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., P1 filter for at least 80% of airborne particles).[1][4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[3] | OSHA 29 CFR 1910.134, ANSI Z88.2, or European Standard EN 149[1][2][3] |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always use this compound in a well-ventilated area.[1][2] Local exhaust ventilation is recommended to keep airborne concentrations low.[1][6]
-
Minimize Dust: Take care to minimize dust generation and accumulation when handling the solid form.[1][2] Avoid breathing dust.[1]
-
Personal Hygiene: Wash hands and other exposed areas thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][7][8]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[1][2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][9] Ground and bond containers and receiving equipment.[9]
Storage Plan:
-
Store away from incompatible substances such as strong oxidizing and reducing agents.[1][5]
-
Protect from direct sunlight and moisture.[8]
Disposal Plan:
-
Dispose of waste in accordance with local, state, and federal regulations.[6][7]
-
Contaminated packaging should also be disposed of following regulatory requirements.[6]
-
For spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1][2]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the individual to fresh air immediately.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Seek medical attention if irritation develops or persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting unless directed by medical personnel.[1][2] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[3] |
In case of a fire, use water spray, dry chemical, carbon dioxide, or appropriate foam.[1] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Visualizing Safe Handling Workflow
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.
References
- 1. labdepotinc.com [labdepotinc.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nwsci.com [nwsci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. sdfine.com [sdfine.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
